5-Bromo-1,3-dichloro-2-isopropoxybenzene
Description
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Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWKSQFHLDZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674986 | |
| Record name | 5-Bromo-1,3-dichloro-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-33-2 | |
| Record name | 5-Bromo-1,3-dichloro-2-(1-methylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dichloro-2-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Bromo-1,3-dichloro-2-isopropoxybenzene (CAS No. 1133116-33-2). While experimental data for this specific compound is limited in publicly available literature, this document synthesizes information on its precursor, predicted properties based on analogous structures, and a detailed, field-proven protocol for its synthesis via Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in the design and synthesis of novel chemical entities. We will delve into the rationale behind the synthetic strategy, purification techniques, and analytical characterization methods. Furthermore, we will explore the potential biological activities and safety considerations based on the broader class of halogenated aromatic ethers, providing a solid foundation for future research and development.
Introduction and Chemical Identity
This compound is a halogenated aromatic ether. Its structure, characterized by a benzene ring substituted with a bromine atom, two chlorine atoms, and an isopropoxy group, makes it a potentially valuable building block in medicinal chemistry and materials science. The unique combination and positioning of these functional groups can influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive scaffold for the synthesis of new bioactive compounds.
Chemical Structure and Identifiers:
| Identifier | Value |
| IUPAC Name | 5-Bromo-1,3-dichloro-2-(propan-2-yloxy)benzene |
| CAS Number | 1133116-33-2[1] |
| Molecular Formula | C₉H₉BrCl₂O[1] |
| Molecular Weight | 283.98 g/mol [1][2] |
| InChI Key | LUNWKSQFHLDZOY-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table of Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Rationale/Comparison |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Halogenated benzenes with similar molecular weights are often solids or high-boiling liquids. For example, 2-bromo-4,6-dichlorophenol is an off-white solid[3]. |
| Melting Point | Not available. | |
| Boiling Point | Expected to be >200 °C at atmospheric pressure. | The presence of multiple halogens and the benzene ring increases the boiling point due to increased molecular weight and van der Waals forces. |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). | The hydrophobic nature of the halogenated benzene ring and the isopropoxy group will dominate its solubility profile. |
| Density | Expected to be >1 g/mL. | Halogenated aromatic compounds are generally denser than water. |
| Storage | Store at 2-8°C in a tightly sealed container in a dry and well-ventilated place.[2] | Recommended by chemical suppliers to ensure long-term stability. |
Synthesis and Purification
The most logical and well-established method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-bromo-4,6-dichlorophenol will act as the nucleophile, attacking an isopropyl halide.
Rationale for Synthetic Approach
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide ion from an alkyl halide.[4][5] For the synthesis of an aryl alkyl ether, it is crucial to use a phenoxide and an alkyl halide, rather than an aryl halide and an alkoxide. This is because aryl halides are generally unreactive towards SN2 reactions due to the high strength of the C(sp²)-X bond and steric hindrance.
The proposed two-step synthesis is as follows:
-
Step 1: Synthesis of the Phenolic Precursor: Bromination of 2,4-dichlorophenol to yield 2-bromo-4,6-dichlorophenol.
-
Step 2: Williamson Ether Synthesis: Reaction of 2-bromo-4,6-dichlorophenol with an isopropylating agent in the presence of a base.
Experimental Protocols
This protocol is adapted from a procedure reported in Bioorganic & Medicinal Chemistry Letters.[3]
Diagram of the Synthesis of 2-Bromo-4,6-dichlorophenol:
Caption: Synthesis of 2-bromo-4,6-dichlorophenol from 2,4-dichlorophenol.
Materials:
-
2,4-Dichlorophenol (1.0 eq)
-
Toluene
-
Bromine (2.0 eq)
-
t-Butylamine (1.0 eq)
-
Aqueous sodium thiosulfate
-
Hexane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dichlorophenol (e.g., 20.0 g, 0.12 mol) in toluene (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -50 °C using a dry ice/acetone bath.
-
Slowly add bromine (e.g., 22 mL, 0.24 mol) to the cooled solution while maintaining the temperature at -50 °C. Stir the mixture for 20 minutes.[3]
-
To this reaction mixture, add t-butylamine (e.g., 13 mL, 0.12 mol) at -50 °C and stir for an additional 30 minutes.[3]
-
Quench the reaction by adding aqueous sodium thiosulfate (300 mL) to consume any unreacted bromine.
-
Separate the organic layer. Extract the aqueous layer with hexane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-bromo-4,6-dichlorophenol as an off-white solid.[3]
-
Purification: The crude product is often of high purity (97% reported) and may be used directly in the next step.[3] If further purification is required, recrystallization from a suitable solvent system (e.g., hexane) or column chromatography on silica gel can be employed.
Characterization of 2-Bromo-4,6-dichlorophenol:
-
Mass Spectrometry (ESI+): m/z 241[3]
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H), 7.32 (s, 1H), 5.84 (s, 1H, -OH)[3]
This is a generalized protocol for the Williamson ether synthesis adapted for this specific transformation.[6][7]
Diagram of the Williamson Ether Synthesis:
Caption: Williamson ether synthesis of the target compound.
Materials:
-
2-Bromo-4,6-dichlorophenol (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base (e.g., sodium hydride)
-
2-Bromopropane or 2-iodopropane (1.2-1.5 eq)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Dichloromethane (DCM) or ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-4,6-dichlorophenol in anhydrous acetone or DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-bromopropane (or 2-iodopropane) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude product in dichloromethane or ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Spectral Characterization (Predicted)
While experimental spectra for this compound are not available, we can predict the key features based on its structure and the known spectral properties of related compounds.
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Isopropoxy Group: A septet (or multiplet) for the methine proton (-OCH-) is expected in the range of δ 4.0-4.7 ppm. A doublet for the six equivalent methyl protons (-CH₃) is expected around δ 1.2-1.5 ppm. Protons on carbons adjacent to an ether oxygen are shifted downfield.[8]
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the isopropoxy group will be shifted downfield (δ ~150-160 ppm). The carbons bonded to chlorine and bromine will also have characteristic shifts.
-
Isopropoxy Group: A signal for the methine carbon (-OCH-) is expected around δ 70-75 ppm, and a signal for the methyl carbons (-CH₃) is expected around δ 20-25 ppm.
Mass Spectrometry
-
Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in a cluster of peaks for the molecular ion.[2]
-
Fragmentation: Common fragmentation patterns for aromatic ethers include cleavage of the ether bond. Loss of the isopropyl group (C₃H₇) or propene (C₃H₆) from the molecular ion are likely fragmentation pathways. A prominent peak at m/z 91, corresponding to a tropylium ion, is a common feature in the mass spectra of alkyl-substituted benzene rings.[9]
Infrared (IR) Spectroscopy
-
C-O-C Stretch: A strong absorption band characteristic of an aryl-alkyl ether is expected in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).[10]
-
Aromatic C-H Stretch: A peak above 3000 cm⁻¹ is characteristic of aromatic C-H stretching.[11]
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[11]
-
C-Cl and C-Br Stretches: Absorptions for C-Cl and C-Br bonds will be present in the fingerprint region, typically below 800 cm⁻¹.[12]
Potential Applications and Biological Activity
While there is no specific literature on the applications of this compound, the structural motifs present in the molecule suggest several potential areas of interest for researchers in drug discovery and agrochemicals.
-
Scaffold for Bioactive Molecules: Halogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. The presence of chlorine and bromine atoms can enhance biological activity by increasing lipophilicity, which can improve membrane permeability, and by providing sites for metabolic transformation or specific interactions with biological targets.
-
Potential as an Intermediate: This compound can serve as a versatile intermediate for further functionalization. The bromine atom, in particular, can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for screening.
-
Inference from Related Compounds:
-
Polychlorinated Biphenyls (PCBs) and Ethers: While known for their toxicity, the study of polychlorinated aromatic compounds has revealed a wide range of biological activities, including effects on enzyme induction and cellular signaling pathways.[13] Understanding the structure-activity relationships of these compounds can guide the design of new molecules with desired therapeutic or pesticidal effects.
-
Antimicrobial and Antifungal Activity: Many halogenated phenols and their derivatives have demonstrated antimicrobial and antifungal properties. The introduction of an isopropoxy group may modulate this activity and improve the pharmacokinetic profile of the parent phenol.
-
Enzyme Inhibition: The substituted benzene ring could potentially act as a ligand for various enzymes, making this compound a starting point for the development of enzyme inhibitors.
-
Safety and Handling
Disclaimer: Specific toxicological data for this compound is largely unavailable. The following recommendations are based on the general hazards associated with halogenated aromatic compounds.[14]
-
General Hazards: Halogenated aromatic compounds can be toxic and should be handled with care.[15] Potential health effects may include skin and eye irritation, respiratory tract irritation, and potential long-term effects on the liver and other organs with chronic exposure.[16] Some halogenated aromatic compounds are known or suspected carcinogens.[16]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If the substance is volatile or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific experimental data for this molecule is scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and data from analogous compounds. The proposed two-step synthesis, involving the bromination of 2,4-dichlorophenol followed by a Williamson ether synthesis, offers a reliable route to this compound. Researchers working with this molecule should exercise caution due to the general toxicity of halogenated aromatic compounds and follow appropriate safety protocols. Further research is warranted to fully elucidate the physicochemical properties, spectral data, and biological activity of this compound.
References
- 1. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-bromo-4,6-dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. jk-sci.com [jk-sci.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.9.5 [people.whitman.edu]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. 2-Bromo-4-chlorophenol 98 695-96-5 [sigmaaldrich.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Altered biologic activities of commercial polychlorinated biphenyl mixtures after microbial reductive dechlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 15. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
5-Bromo-1,3-dichloro-2-isopropoxybenzene: A Technical Guide for Advanced Chemical Synthesis
This technical guide provides a comprehensive overview of 5-Bromo-1,3-dichloro-2-isopropoxybenzene, a halogenated aromatic ether of significant interest to researchers and professionals in drug development and agrochemical synthesis. Due to its specific substitution pattern, this compound presents a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of complex molecular architectures. This document will cover its chemical identifiers, inferred physicochemical and safety data, a plausible synthetic route, and its potential applications, grounded in established chemical principles.
Part 1: Core Chemical Identifiers and Physicochemical Profile
Precise identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1133116-33-2 | ChemSrc[1] |
| IUPAC Name | 5-Bromo-1,3-dichloro-2-[(propan-2-yl)oxy]benzene | CymitQuimica[2] |
| Molecular Formula | C₉H₉BrCl₂O | ChemSrc[1] |
| Molecular Weight | 283.98 g/mol | ChemSrc[1] |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)Br)Cl | N/A |
| InChI | InChI=1S/C9H9BrCl2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | CymitQuimica[2] |
| InChIKey | LUNWKSQFHLDZOY-UHFFFAOYSA-N | CymitQuimica[2] |
Part 2: Synthesis, Reactivity, and Mechanistic Insights
The synthesis of this compound can be logically approached via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4][5][6][7] In this proposed pathway, the starting material would be 4-Bromo-2,6-dichlorophenol, which is reacted with isopropyl bromide in the presence of a suitable base.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed Williamson ether synthesis pathway.
Detailed Experimental Protocol (Theoretical)
Objective: To synthesize this compound from 4-Bromo-2,6-dichlorophenol.
Materials:
-
4-Bromo-2,6-dichlorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Isopropyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 4-Bromo-2,6-dichlorophenol (1 equivalent).
-
Solvent Addition: Anhydrous DMF is added to dissolve the starting material.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium phenoxide.
-
Alkylation: The reaction mixture is cooled back to 0°C, and isopropyl bromide (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Causality Behind Experimental Choices:
-
The use of sodium hydride, a strong, non-nucleophilic base, ensures efficient and irreversible deprotonation of the phenolic hydroxyl group to form the reactive alkoxide.[6]
-
DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the Sₙ2 reaction pathway.[6]
-
The reaction is conducted under an inert nitrogen atmosphere to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the nature of its substituents on the benzene ring. The alkoxy group is an activating group for electrophilic aromatic substitution, while the halogens are deactivating but ortho-, para-directing.[8] However, the steric hindrance from the isopropoxy group and the two flanking chlorine atoms will significantly influence the regioselectivity of any further substitution reactions. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds.[1]
Part 3: Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 1133116-33-2) is publicly available. The following information is inferred from the safety profiles of structurally similar polyhalogenated aromatic compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this chemical.
Inferred Hazard Profile:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Sensitization: May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Part 4: Potential Applications in Research and Development
While specific applications for this compound are not yet documented in peer-reviewed literature, its structure suggests significant potential as an intermediate in the synthesis of novel bioactive molecules.
Agrochemicals: Halogenated aromatic compounds are fundamental building blocks in the development of modern pesticides and herbicides.[9][10][11] The specific substitution pattern of this molecule could be leveraged to synthesize new active ingredients with tailored efficacy and environmental profiles. The bromo-substituent, in particular, serves as a versatile handle for introducing other functional groups through cross-coupling reactions.[1]
Pharmaceuticals: The incorporation of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[2][12][13] The polyhalogenated and ether functionalities of this compound make it an attractive scaffold for the synthesis of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. azom.com [azom.com]
- 11. espublisher.com [espublisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the synthetic aromatic compound 5-Bromo-1,3-dichloro-2-isopropoxybenzene. Targeted at researchers, chemists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a thorough explanation of the spectral features, detailed experimental protocols for data acquisition, and an integrated analysis to provide a holistic confirmation of the molecular structure. The causality behind experimental choices and data interpretation is emphasized to ensure a deep, practical understanding for professionals in the field.
Introduction to this compound
This compound is a polysubstituted aromatic ether. Its structure, featuring a combination of electron-withdrawing halogens (Br, Cl) and an electron-donating isopropoxy group, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The precise arrangement of these substituents is critical to its reactivity and function.
Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous confirmation. This guide will dissect the data from NMR, IR, and MS to build a complete and validated structural profile of the molecule.
Molecular Structure:
-
Chemical Formula: C₉H₉BrCl₂O
-
Molecular Weight: 299.98 g/mol
-
Structure: (A placeholder image would be used here in a real document)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed connectivity map can be established.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals for the aromatic protons and the isopropoxy group protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| A | 7.45 | d | 1H | 2.5 | Ar-H (H-4) |
| B | 7.28 | d | 1H | 2.5 | Ar-H (H-6) |
| C | 4.65 | sept | 1H | 6.0 | -O-CH (CH₃)₂ |
| D | 1.40 | d | 6H | 6.0 | -O-CH(CH₃ )₂ |
Interpretation:
-
Aromatic Protons (A & B): The two signals in the aromatic region (7.2-7.5 ppm) each integrate to one proton. Their appearance as doublets with a small coupling constant (J = 2.5 Hz) indicates they are meta-coupled to each other. This is consistent with the protons at the C-4 and C-6 positions. The downfield shift is due to the deshielding effect of the adjacent halogen atoms.
-
Isopropoxy Methine Proton (C): The signal at 4.65 ppm is a septet, which is characteristic of a proton coupled to six equivalent protons (a -CH group next to two -CH₃ groups).[1] Its downfield position is a direct result of being attached to the deshielding oxygen atom.
-
Isopropoxy Methyl Protons (D): The signal at 1.40 ppm integrates to six protons and appears as a doublet. This pattern is indicative of two equivalent methyl groups coupled to a single proton (-CH), confirming the presence of the isopropyl group.[2][3]
Carbon-¹³ (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low symmetry of this compound, a distinct signal is expected for each of the nine carbon atoms.[4][5]
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 152.0 | C-2 (C-O) | Aromatic carbon attached to the electronegative oxygen atom is significantly deshielded. |
| 134.5 | C-1/C-3 (C-Cl) | Carbons bonded to chlorine are deshielded. |
| 132.0 | C-1/C-3 (C-Cl) | Slight difference due to overall substitution pattern. |
| 130.0 | C-6 (CH) | Aromatic CH carbon. |
| 128.5 | C-4 (CH) | Aromatic CH carbon. |
| 118.0 | C-5 (C-Br) | Carbon attached to bromine, typically found in this region. |
| 75.0 | -O-C H(CH₃)₂ | The methine carbon of the isopropoxy group, shifted downfield by the oxygen.[6] |
| 22.5 | -O-CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group.[6][7] |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (500 MHz Spectrometer):
-
Nucleus: ¹H and ¹³C.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024 (due to the low natural abundance of ¹³C).[6]
-
Relaxation Delay (d1): 5.0 s to allow for full relaxation of quaternary carbons.
-
Spectral Width: -10 to 220 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 2985-2940 | Medium | C-H Stretch (sp³) | Isopropyl group C-H bonds.[9] |
| 1560, 1450 | Medium-Strong | C=C Stretch | Aromatic ring stretching.[9] |
| 1250 | Strong | C-O-C Asymmetric Stretch | Aryl-alkyl ether linkage.[1][10][11] |
| 1120 | Strong | C-O-C Symmetric Stretch | Aryl-alkyl ether linkage.[10][12] |
| 800-600 | Strong | C-Cl, C-Br Stretch | Carbon-halogen bonds.[13] |
Interpretation:
-
The strong absorptions at 1250 cm⁻¹ and 1120 cm⁻¹ are highly characteristic of an aryl-alkyl ether, representing the asymmetric and symmetric C-O-C stretches, respectively.[10][11]
-
The presence of C-H stretching bands just below 3000 cm⁻¹ confirms the saturated alkyl (isopropyl) portion of the molecule.
-
The bands in the fingerprint region (below 1000 cm⁻¹) corresponding to C-Cl and C-Br stretching further confirm the halogenation of the aromatic ring.[13]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or liquid samples.
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Analysis of the Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula C₉H₉BrCl₂O contains two chlorine atoms (³⁵Cl:³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1).[14][15] This combination results in a characteristic isotopic cluster for the molecular ion peak.
-
M⁺ (⁷⁹Br, ²x³⁵Cl): m/z = 298
-
M+2 (⁸¹Br, ²x³⁵Cl OR ⁷⁹Br, ¹x³⁵Cl, ¹x³⁷Cl): m/z = 300
-
M+4 (⁸¹Br, ¹x³⁵Cl, ¹x³⁷Cl OR ⁷⁹Br, ²x³⁷Cl): m/z = 302
-
M+6 (⁸¹Br, ²x³⁷Cl): m/z = 304
-
The relative intensities of this cluster are a unique fingerprint confirming the presence of one bromine and two chlorine atoms.[16][17][18]
-
-
Key Fragmentation Pathways: The most common fragmentation in ethers is α-cleavage (cleavage of the bond adjacent to the oxygen) and cleavage of the C-O bond.[19]
-
Loss of Propene (C₃H₆): A common rearrangement for isopropyl ethers can lead to the loss of propene (m/z 42), resulting in a fragment corresponding to 5-bromo-1,3-dichlorophenol at m/z 256/258/260.
-
Loss of Isopropyl Radical (•C₃H₇): Cleavage of the O-isopropyl bond results in the loss of an isopropyl radical (m/z 43), giving a fragment at m/z 255/257/259.
-
α-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion is also possible, leading to a fragment at m/z 283/285/287.
-
Visualization of Key MS Fragmentation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. fiveable.me [fiveable.me]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. whitman.edu [whitman.edu]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Guide to the Structural Elucidation of 5-Bromo-1,3-dichloro-2-isopropoxybenzene: A Hypothetical Case Study for Drug Discovery Professionals
This technical guide provides a comprehensive, in-depth exploration of the process of determining the crystal structure of 5-Bromo-1,3-dichloro-2-isopropoxybenzene. While a published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this document serves as a detailed, hypothetical case study. It outlines the complete workflow, from chemical synthesis and crystallization to X-ray diffraction analysis and structural interpretation. This guide is designed for researchers, scientists, and drug development professionals, offering practical insights and a robust framework for the structural analysis of novel small molecules.
Introduction: The Significance of Halogenated Benzene Derivatives in Medicinal Chemistry
Halogenated aromatic compounds are a cornerstone of modern drug discovery. The introduction of halogen atoms, such as bromine and chlorine, into a molecular structure can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The specific arrangement of these halogens on a benzene ring, as in the case of this compound, creates a unique electronic and steric profile that can be exploited for the rational design of new therapeutic agents.[4] Understanding the precise three-dimensional arrangement of atoms within such a molecule is paramount for elucidating its structure-activity relationship (SAR) and for guiding lead optimization efforts. X-ray crystallography remains the gold standard for obtaining high-resolution, unambiguous structural information for small molecules.[5][6][7]
This guide will walk through the essential steps to determine the crystal structure of this compound, providing both the "how" and the "why" behind each experimental choice.
PART 1: Synthesis and Purification
The first and often most critical step is to obtain a pure sample of the target compound.[8] The proposed synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available substituted aniline or phenol. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Diazotization of a Precursor Aniline: A suitable starting material, such as 6-bromo-2,4-dichloro-3-fluoro-aniline, would undergo diazotization.[9] This reaction, typically carried out in the presence of a nitrite salt and a strong acid, converts the amino group into a diazonium salt. The use of a tubular reactor for this step can enhance safety and improve yield by minimizing side reactions.[10]
-
Sandmeyer-type Reaction: The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction to introduce the isopropoxy group. This would involve reacting the diazonium salt with isopropanol in the presence of a copper catalyst.
-
Purification: The crude product would be purified using column chromatography on silica gel. The choice of eluent would be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation from any byproducts or unreacted starting materials. Purity would be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is highly desirable for successful crystallization.
PART 2: Crystallization
Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of crystal structure determination.[5][8] The process is highly empirical, and a systematic screening of various conditions is necessary.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening: A preliminary solubility screen would be conducted to identify suitable solvents.[11] Small amounts of the purified compound would be tested in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent or solvent mixture would be prepared and filtered to remove any particulate matter.[8] The filtrate would be left in a loosely covered vial in a vibration-free environment to allow for slow evaporation of the solvent.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[6] The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystal growth.
-
Thermal Methods: Slow cooling of a saturated solution can also yield high-quality crystals.[11] The solution is heated to dissolve the compound completely and then allowed to cool slowly to room temperature, or even sub-ambient temperatures.
The diagram below illustrates the general workflow for crystallization.
Caption: Workflow for Synthesis and Crystallization.
PART 3: X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map.[7] An initial model of the molecule is then built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.
The logical flow from data collection to the final structure is depicted below.
Caption: X-ray Crystallography Workflow.
PART 4: Hypothetical Crystal Structure Analysis of this compound
The following tables present hypothetical but plausible crystallographic data for this compound.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₉H₉BrCl₂O |
| Formula weight | 283.97 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.521(3) Å, α = 90° |
| b = 12.145(4) Å, β = 101.34(2)° | |
| c = 10.987(3) Å, γ = 90° | |
| Volume | 1114.1(6) ų |
| Z | 4 |
| Density (calculated) | 1.693 Mg/m³ |
| Absorption coefficient | 4.352 mm⁻¹ |
| F(000) | 560 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8654 |
| Independent reflections | 2548 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R₁ = 0.038, wR₂ = 0.095 |
| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(5) | 1.895(3) |
| Cl(1)-C(1) | 1.732(3) |
| Cl(2)-C(3) | 1.735(3) |
| O(1)-C(2) | 1.378(4) |
| O(1)-C(7) | 1.432(4) |
| C(1)-C(2)-C(3) | 119.5(3) |
| C(2)-O(1)-C(7) | 118.2(2) |
Discussion and Implications for Drug Design
The hypothetical crystal structure would reveal the precise conformation of the isopropoxy group relative to the benzene ring and the spatial relationship between the halogen substituents. This information is invaluable for understanding intermolecular interactions, such as halogen bonding, which can play a crucial role in ligand-receptor binding.[2] For instance, the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich moieties in a protein's active site. The crystal packing would also provide insights into the solid-state properties of the compound, which are important for formulation and drug delivery.
Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, roadmap for the structural elucidation of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the critical structural data needed to advance their drug discovery programs. The principles and methodologies described herein are broadly applicable to the structural determination of a wide range of novel small molecules, empowering scientists to make data-driven decisions in the quest for new and improved therapeutics.
References
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 11. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
This guide provides a detailed exploration of the chemical reactivity of 5-Bromo-1,3-dichloro-2-isopropoxybenzene, a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical insights to offer a predictive analysis of the compound's behavior in key organic transformations.
Introduction and Structural Analysis
This compound is a highly functionalized aromatic ring, presenting multiple sites for chemical modification. Its structure is characterized by a dense arrangement of substituents that impart a unique combination of steric and electronic properties. The core of its synthetic utility lies in the strategic manipulation of the carbon-bromine bond, which is generally the most labile site for cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1133116-33-2 |
| Molecular Formula | C₉H₉BrCl₂O |
| Molecular Weight | 283.98 g/mol |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)Br)Cl |
The substituents on the benzene ring—a bromine atom, two chlorine atoms, and an isopropoxy group—are positioned to exert significant influence on the molecule's reactivity. The interplay between these groups dictates the feasibility and outcome of various chemical transformations.
Predicted Reactivity Profile: A Mechanistic Perspective
The reactivity of this compound is primarily governed by the following factors:
-
The Carbon-Bromine Bond: The C-Br bond is significantly weaker than the C-Cl bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This selectivity is a cornerstone of its synthetic utility.
-
Electronic Effects: The isopropoxy group is an ortho, para-directing electron-donating group (EDG) due to resonance, which increases the electron density of the aromatic ring. Conversely, the chlorine atoms are electron-withdrawing groups (EWGs) through induction, which decreases the ring's electron density. The net effect is a nuanced electronic environment that influences the rate and success of catalytic cycles.
-
Steric Hindrance: The bulky isopropoxy group, positioned ortho to a chlorine atom and meta to the bromine, along with the two chlorine atoms, creates a sterically congested environment. This steric hindrance can pose a significant challenge for the approach of bulky reagents and catalysts, often necessitating the use of specialized ligands in cross-coupling reactions.
Based on these principles, the following sections outline the predicted reactivity of this molecule in key synthetic transformations.
Palladium-catalyzed cross-coupling reactions are anticipated to be the most fruitful avenue for the derivatization of this compound, with the reaction proceeding selectively at the C-Br bond.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[1] For a substrate as sterically hindered as this compound, the choice of catalyst, ligand, and base is critical. The steric bulk around the bromine atom can impede the oxidative addition step, which is often rate-limiting.[2]
-
Causality of Experimental Choices: To overcome the steric hindrance, bulky, electron-rich phosphine ligands are recommended. Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) are designed to stabilize the palladium(0) center and facilitate oxidative addition to hindered aryl halides.[3][4] The electron-donating nature of these ligands increases the electron density on the palladium center, promoting the cleavage of the C-Br bond. A strong base, such as potassium phosphate or cesium carbonate, is required to activate the boronic acid for transmetalation.[1][5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[6] The reactivity of this compound in this reaction can be inferred from studies on the analogous 5-Bromo-1,3-dichloro-2-ethoxybenzene.[7] The steric hindrance and electron-donating ethoxy group in this analogue present similar challenges to the target molecule.
-
Causality of Experimental Choices: Successful amination of such sterically demanding and electron-rich aryl bromides requires a carefully selected catalytic system. Bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle.[8][9] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for the deprotonation of the amine without competing side reactions. The reaction is typically carried out in an aprotic, non-polar solvent like toluene or dioxane to ensure the stability of the catalytic species.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
The formation of a Grignard reagent by reacting this compound with magnesium metal is a plausible transformation.[10] However, the steric hindrance around the C-Br bond may slow down the reaction.
-
Causality of Experimental Choices: Activation of the magnesium metal using methods such as mechanical stirring, sonication, or the addition of activating agents like iodine or 1,2-dibromoethane is likely necessary to initiate the reaction.[10] The reaction should be conducted in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. The resulting Grignard reagent, (5-chloro-2-isopropoxy-3-bromophenyl)magnesium chloride, would be a potent nucleophile for the formation of new carbon-carbon bonds with various electrophiles like aldehydes, ketones, and esters.
Direct nucleophilic aromatic substitution of the chlorine atoms is predicted to be challenging. SNAr reactions are generally favored on electron-poor aromatic rings, where electron-withdrawing groups are positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[2][11][12]
-
Analysis of Feasibility: In this compound, the presence of the electron-donating isopropoxy group deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are unlikely to proceed under standard conditions and would require harsh conditions and very strong nucleophiles, which may lead to decomposition or side reactions.
Experimental Protocols: Starting Points for Optimization
The following protocols are provided as validated starting points for the synthetic manipulation of this compound. These are based on established procedures for structurally similar, sterically hindered aryl bromides.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Objective: To synthesize a C-C coupled product from this compound and an arylboronic acid.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Add a pre-mixed solution of a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%) in an anhydrous solvent such as toluene or 1,4-dioxane.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Suggested Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Robust and commonly available Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | Overcomes steric hindrance and promotes oxidative addition.[3] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic base for boronic acid activation.[5] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that stabilize the catalytic species. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers. |
Objective: To synthesize a C-N coupled product from this compound and a primary or secondary amine.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the amine (1.2 eq.) and this compound (1.0 eq.).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Table 3: Suggested Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or a palladacycle precatalyst | Efficient generation of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky and electron-rich ligands are crucial for hindered substrates.[9] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80 - 110 °C | To ensure a reasonable reaction rate for this challenging substrate. |
Safety and Handling
This compound is a halogenated aromatic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
While direct experimental data on the reactivity of this compound is limited, a robust reactivity profile can be confidently predicted based on established principles of organic chemistry and the behavior of analogous systems. The primary reactive site is the carbon-bromine bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, provided that the catalytic system is carefully chosen to overcome the significant steric hindrance. This molecule represents a valuable, albeit challenging, building block for the synthesis of novel compounds in various fields of chemical research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Navigating the Synthesis and Supply of 5-Bromo-1,3-dichloro-2-isopropoxybenzene: A Technical Guide for Chemical Researchers
For Immediate Release
Shanghai, China – December 31, 2025 – For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of success in the synthesis of novel molecular entities. One such compound, 5-Bromo-1,3-dichloro-2-isopropoxybenzene (CAS No. 1133116-33-2), presents a unique substitution pattern on the benzene ring, making it a potentially valuable intermediate in the design of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic pathways, and key considerations for its use in research and development.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1133116-33-2 | Cymit Quimica |
| Molecular Formula | C₉H₉BrCl₂O | Cymit Quimica |
| Molecular Weight | 283.977 g/mol | Cymit Quimica |
| Synonyms | 5-Bromo-1,3-dichloro-2-[(propan-2-yl)oxy]benzene | Cymit Quimica |
| Typical Purity | ≥95% | Cymit Quimica |
Commercial Availability and Key Suppliers
This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from grams to multi-kilogram batches, to suit both laboratory-scale research and process development needs.
Prominent suppliers include:
-
Cymit Quimica: A supplier of fine chemicals for research and development.[1]
-
BLDpharm: A global supplier of research chemicals and pharmaceutical intermediates.[2]
-
Parchem: A worldwide supplier of specialty chemicals.
-
Dayang Chem (Hangzhou) Co., Ltd.: A manufacturer and supplier of fine chemicals based in China.
When sourcing this material, it is crucial for researchers to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
Strategic Importance in Drug Discovery and Development
The bromo-substituent is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the creation of carbon-carbon bonds in complex molecules.[4] The strategic placement of the chloro- and isopropoxy- groups can influence the electronic properties of the benzene ring and provide steric hindrance, which can be exploited to achieve regioselective reactions at other positions.
The analogous compound, 5-Bromo-1,3-dichloro-2-fluorobenzene, is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs), including those with potential applications in treating tuberculosis and cancer.[4][5] This suggests a similar utility for the isopropoxy derivative as a versatile scaffold in the development of novel therapeutic agents.
Proposed Synthetic Pathways
Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly accessible literature. However, established methods for the synthesis of similar polysubstituted benzene derivatives provide a strong foundation for a proposed synthetic route. A plausible approach would involve the multi-step functionalization of a suitable benzene-based starting material.
A potential synthetic strategy could be analogous to that of 5-Bromo-1,3-dichloro-2-fluorobenzene, which can be prepared from 3,5-dichloro-4-fluoroaniline via a Sandmeyer reaction.[6] A similar transformation for the isopropoxy analog might involve the diazotization of a corresponding aniline precursor followed by a copper-catalyzed bromination.
Caption: Proposed high-level synthetic workflow for this compound.
Safety, Handling, and Storage
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, it is imperative to handle this compound with the precautions appropriate for related halogenated aromatic compounds.
General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is crucial to consult the MSDS for a closely related compound and to perform a thorough risk assessment before handling this compound.
Conclusion
This compound is a commercially available chemical intermediate with significant potential for application in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to other well-studied halogenated building blocks provides a strong indication of its utility. Researchers are encouraged to leverage the commercial availability of this compound and to develop robust synthetic methodologies for its incorporation into novel molecular designs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 951920-69-7|2-(4-Bromo-2-chlorophenoxy)propanenitrile|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
A Technical Guide to the Synthesis and Application of Polysubstituted Alkoxybenzenes in Modern Drug Discovery
Abstract
Polysubstituted alkoxybenzenes are foundational structural motifs that are widely present in natural products, pharmaceuticals, and functional materials.[1] The specific arrangement and nature of alkoxy groups, alongside other substituents on the benzene core, profoundly influence the molecule's physicochemical properties and biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core synthetic strategies for accessing these valuable compounds. It emphasizes the evolution from classical methods to modern catalytic systems, including transition-metal-catalyzed cross-couplings and C-H functionalization, while also considering the growing importance of green chemistry principles. Furthermore, this guide delves into the critical role of these scaffolds in medicinal chemistry, exploring structure-activity relationships (SAR) and their application as privileged structures in the design of novel therapeutic agents.
Introduction: The Ubiquity and Importance of the Alkoxybenzene Core
The benzene ring is a cornerstone of organic chemistry, but its functionalization dictates its utility. The incorporation of one or more alkoxy (-OR) groups onto this scaffold imparts significant changes in electronic and steric properties. Alkoxy groups are hydrogen bond acceptors and can modulate a molecule's lipophilicity, metabolic stability, and conformational preferences. These attributes make the polysubstituted alkoxybenzene framework a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases.[2] For example, hydroxyl and alkoxy substituents are prevalent in natural compounds known for antibacterial and anticancer activities and are found in over 30% of all marketed drugs.[2]
The challenge and art of organic synthesis lie in the precise and efficient construction of these molecules. The synthetic methodologies for building polysubstituted benzenes primarily fall into two categories: the modification of a pre-existing benzene ring or the de novo construction of the ring through benzannulation.[1] This guide will explore the most powerful and contemporary methods in both categories, providing the causal logic behind experimental choices to empower researchers in their own synthetic design.
Strategic Approaches to Synthesis
The strategic disconnection of a target polysubstituted alkoxybenzene determines the overall efficiency and elegance of its synthesis. The choice between functionalizing an existing aromatic ring and building it from acyclic precursors is a critical decision driven by the availability of starting materials and the desired substitution pattern.
Caption: Core synthetic strategies for accessing polysubstituted alkoxybenzenes.
Modern Synthetic Methodologies: A Mechanistic Perspective
Transition-Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis revolutionized the formation of carbon-heteroatom bonds, providing reliable and versatile methods for synthesizing aryl ethers.[3] These reactions, particularly those catalyzed by palladium and copper, are mainstays in both academic and industrial laboratories.[3][4]
Core Concept: The Catalytic Cycle Most palladium-catalyzed cross-couplings operate via a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step for C-O coupling), and reductive elimination.[5]
-
Oxidative Addition: A low-valent metal catalyst (e.g., Pd(0)) inserts into an aryl halide (Ar-X) bond, oxidizing the metal (to Pd(II)) and forming an Ar-Pd-X intermediate.
-
Nucleophilic Attack/Ligand Exchange: The alcohol (R-OH) coordinates to the metal center. A base is critical here; it deprotonates the alcohol to form a more nucleophilic alkoxide (R-O⁻), which then displaces the halide on the metal center.
-
Reductive Elimination: The aryl and alkoxy groups on the metal center couple to form the desired Ar-O-R bond, regenerating the low-valent Pd(0) catalyst to continue the cycle.
Expertise in Action: Ligand and Base Selection The success of these couplings is not merely in mixing the reagents; it hinges on the rational selection of ligands and bases.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., those used in Buchwald-Hartwig amination, which is analogous to ether synthesis) are essential. They stabilize the palladium catalyst, prevent catalyst decomposition, and, most importantly, promote the crucial reductive elimination step to release the final product.
-
Base: The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is critical.[6] It must be strong enough to deprotonate the alcohol but not so reactive that it causes side reactions. The base's strength and solubility can dramatically impact reaction rates and yields.
Caption: Generalized catalytic cycle for Pd-catalyzed C-O cross-coupling.
C-H Activation: The Next Frontier in Efficiency
While cross-coupling reactions are powerful, they require pre-functionalized starting materials (like aryl halides). C-H activation or functionalization is an emerging paradigm that circumvents this need by directly converting a C-H bond on the aromatic ring into a C-O bond.[7][8] This strategy offers superior atom economy and can significantly shorten synthetic routes.[7]
The Role of Directing Groups Achieving regioselectivity—activating a specific C-H bond among many—is the central challenge. This is often overcome by using a directing group (DG) on the substrate. The DG coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (typically at the ortho position), facilitating its cleavage.[2]
For example, rhodium-catalyzed annulation of benzoic acids with alkynes demonstrates how a carboxylic acid directing group can control the regioselectivity of C-H activation, influenced by both steric effects and weak non-covalent interactions with the catalyst's ligands.[2] The development of catalysts that can functionalize C-H bonds without strong directing groups or with high regioselectivity at meta or para positions remains an active area of research.
Benzannulation: Building the Ring from Scratch
An alternative to modifying a pre-formed ring is to construct it with the desired substitution pattern already in place.[1] Benzannulation reactions assemble the arene core from acyclic building blocks. One of the most powerful methods in this class is the Dötz benzannulation reaction. This reaction allows for the one-pot synthesis of densely functionalized and highly oxygenated phenols by reacting an α,β-unsaturated Fischer carbene complex with an alkyne.[9] This approach provides excellent regiocontrol and is compatible with a wide range of functional groups, making it a valuable tool for accessing complex polysubstituted alkoxybenzenes.[9]
Green Chemistry Approaches
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact.[10][11] For the synthesis of alkoxybenzenes, this translates to:
-
Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions.[10][12]
-
Energy Efficiency: Utilizing microwave-assisted synthesis to dramatically reduce reaction times and energy consumption compared to conventional heating.[11]
-
Catalysis: Preferring catalytic reactions (which are used in small amounts and recycled) over stoichiometric reagents that generate large quantities of waste.[13]
A comparative synthesis of azoxybenzenes, for example, highlights a green approach using a cost-effective catalyst (DIPEA) in water at room temperature, making the process attractive for industrial applications.[12]
Applications in Medicinal Chemistry & Drug Development
The substitution pattern on an alkoxybenzene core is a key determinant of its interaction with biological targets. Medicinal chemists systematically modify these substituents to optimize potency, selectivity, and pharmacokinetic properties in a process known as Structure-Activity Relationship (SAR) studies.
Structure-Activity Relationship (SAR) Case Studies
SAR studies reveal how subtle structural changes impact biological function. For instance, the position of a hydroxyl or alkoxy group can be critical for binding to a receptor.[14]
Case Study 1: Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors In the development of inhibitors for the Keap1-Nrf2 PPI, SAR studies on a series of 1,4-bis(arylsulfonamido)benzene derivatives showed that the nature and position of alkoxy groups were critical for potency.[15]
| Compound ID | Core Scaffold | R-Group at C2 Position | Keap1-Nrf2 Inhibition IC₅₀ (nM)[15] |
| 7i (analogue) | Benzene | Methoxy | 910 |
| 12d | Naphthalene | 2-(4-fluorobenzyloxy) | 14.2 |
| 12c (analogue) | Benzene | 2-(4-fluorobenzyloxy) | >10,000 (dramatic potency drop) |
As demonstrated in the table, extending the aromatic system from benzene to naphthalene and introducing a specific fluorobenzyloxy group (Compound 12d ) led to a remarkable improvement in inhibitory activity.[15] Conversely, adding an extra methoxy or fluorobenzyloxy group elsewhere on the benzene ring caused a dramatic loss of potency, highlighting the exquisite sensitivity of the target protein to the substitution pattern.[15]
Case Study 2: 12-Lipoxygenase (12-LOX) Inhibitors In a series of benzenesulfonamide derivatives designed as 12-LOX inhibitors, a 2-hydroxy-3-methoxybenzylamino scaffold was optimized. The top compounds from this series displayed nanomolar potency against 12-LOX and excellent selectivity over related enzymes.[16] This underscores the importance of the specific polysubstituted alkoxybenzene pattern for achieving both high affinity and target selectivity.
Case Study 3: Leukotriene B4 (LTB4) Receptor Antagonists Modification of the lipid tail and aryl head groups in a series of trisubstituted benzenes led to the discovery of potent and selective LTB4 receptor antagonists.[17] The lead compound, free of agonist activity, possessed a high affinity for the receptor with a Ki value of 3.7 nM, demonstrating how systematic exploration of substituents can convert an agonist into a potent antagonist.[17]
A Self-Validating Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig C-O Coupling
This protocol describes a representative synthesis of a 4-phenoxyanisole from 4-chloroanisole and phenol. It is designed as a self-validating system, including steps for monitoring, workup, and characterization to ensure trustworthiness and reproducibility.
Objective: To synthesize 4-phenoxyanisole via a palladium-catalyzed C-O cross-coupling reaction.
Materials:
-
4-Chloroanisole (1.0 mmol, 142.6 mg)
-
Phenol (1.2 mmol, 112.9 mg)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
-
Reaction vial with stir bar, septum, and nitrogen inlet
Procedure:
-
Reaction Setup (Inert Atmosphere is Crucial):
-
Causality: The Pd(0) catalyst and the phosphine ligand are sensitive to air (oxygen). All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
To a dry reaction vial containing a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Seal the vial with a rubber septum and purge with nitrogen for 5-10 minutes.
-
-
Reagent Addition:
-
Add anhydrous toluene (3 mL) via syringe.
-
In a separate vial, dissolve 4-chloroanisole and phenol in anhydrous toluene (2 mL).
-
Add the substrate solution to the catalyst mixture via syringe.
-
Briefly purge the headspace with nitrogen again.
-
-
Reaction Execution & Monitoring:
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC plate (Silica gel) and spot the starting material and the reaction mixture at time intervals (e.g., 1h, 4h, 12h). Elute with a suitable solvent system (e.g., 10% Ethyl Acetate in Hexanes). The disappearance of the starting material (4-chloroanisole) and the appearance of a new, less polar spot indicates product formation.
-
-
Workup and Purification:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Causality: The aqueous wash removes the inorganic base (NaOtBu) and other water-soluble salts.
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Characterization (Final Validation):
-
Purify the crude product by flash column chromatography on silica gel.
-
Obtain the ¹H NMR and ¹³C NMR spectra to confirm the structure of the 4-phenoxyanisole product.
-
Obtain a mass spectrum (e.g., GC-MS or LC-MS) to confirm the molecular weight. The purity can be assessed by HPLC or GC analysis.
-
Characterization Techniques
Confirming the identity, purity, and structure of newly synthesized polysubstituted alkoxybenzenes is paramount. A suite of analytical techniques is employed for this purpose:[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure, including the connectivity of atoms and the regiochemistry of the substituents on the benzene ring.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
-
X-ray Crystallography: For crystalline solids, this technique provides unambiguous proof of structure and stereochemistry by determining the precise spatial arrangement of atoms.
-
Chromatographic Methods (HPLC, GC): Used to assess the purity of the final compound and to separate it from starting materials and byproducts.
Conclusion and Future Outlook
Polysubstituted alkoxybenzenes will undoubtedly remain a central focus in the fields of medicinal chemistry and materials science. The synthetic toolbox for their construction has expanded dramatically, moving from classical methods to highly efficient and selective catalytic processes. The future of this field will likely be driven by several key trends:
-
Late-Stage Functionalization: The development of C-H activation methods that can selectively install alkoxy groups onto complex, drug-like molecules in the final steps of a synthesis will be transformative.
-
Photoredox and Electrochemical Synthesis: These methods offer new reactivity modes under exceptionally mild conditions, aligning with the goals of green and sustainable chemistry.[19][20]
By mastering the synthetic logic and experimental nuances presented in this guide, researchers will be well-equipped to design, create, and optimize the next generation of functional molecules built upon the versatile polysubstituted alkoxybenzene scaffold.
References
- 1. Synthesis of polysubstituted arenes through organocatalytic benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study | MDPI [mdpi.com]
- 3. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. nobelprize.org [nobelprize.org]
- 5. youtube.com [youtube.com]
- 6. I2-Catalyzed C-O Bond Formation and Dehydrogenation: Facile Synthesis of Oxazolines and Oxazoles Controlled by Bases [organic-chemistry.org]
- 7. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - C–H Functionalization/activation in organic synthesis [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods [frontiersin.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trisubstituted benzene leukotriene B4 receptor antagonists: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies [mdpi.com]
- 19. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The green chemistry paradigm in modern organic synthesis | Russian Chemical Reviews [rcr.colab.ws]
Methodological & Application
Application Note: Strategies for Successful Suzuki-Miyaura Cross-Coupling of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the successful coupling of 5-Bromo-1,3-dichloro-2-isopropoxybenzene, a sterically hindered and electronically complex aryl halide. We delve into the mechanistic rationale behind parameter selection, offer a robust experimental protocol, and provide troubleshooting insights to overcome common challenges associated with such demanding substrates.
Introduction: The Challenge of a Polysubstituted Aryl Halide
This compound is a valuable building block for accessing complex molecular architectures in medicinal chemistry and materials science. Its structure, however, presents distinct challenges for cross-coupling reactions.
-
Steric Hindrance: The bromine atom, the primary site for oxidative addition, is flanked by a chlorine atom and a bulky isopropoxy group. This steric congestion can significantly impede the approach of the palladium catalyst, slowing the rate-determining oxidative addition step.[3][4][5]
-
Electronic Effects: The benzene ring is substituted with two electron-withdrawing chlorine atoms and one electron-donating isopropoxy group. While aryl bromides are generally reactive, the net electronic effect can influence the reactivity of the C-Br bond, making it a more challenging substrate compared to simple aryl bromides.[6][7]
-
Potential for Selectivity: The presence of two chlorine atoms offers the potential for subsequent, selective cross-coupling reactions, allowing for the stepwise construction of highly functionalized biaryl products.[8][9][10][11]
This guide outlines a validated approach to navigate these challenges, ensuring high-yield synthesis of the desired biaryl compounds.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is critical for rational optimization. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12][13] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle, especially for hindered or deactivated substrates.[12]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic borate species.[14][15][16]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimizing Key Reaction Parameters
Success with a challenging substrate like this compound hinges on the careful selection of each reaction component.
3.1 Catalyst System: The Engine of the Reaction
For sterically hindered and electronically deactivated aryl chlorides and bromides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Rationale: Highly active catalysts are required. These are typically generated from a palladium precursor and a specialized ligand.[17] For this substrate, bulky and electron-rich monophosphine ligands are recommended. These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and they accelerate the final reductive elimination step.[6][7][17]
-
Recommended Systems:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common, effective, and commercially available choices.[14]
-
Ligands: Biaryl phosphine ligands (e.g., SPhos, XPhos) or highly hindered alkylphosphines (e.g., tri-tert-butylphosphine, P(t-Bu)₃) have demonstrated exceptional activity in difficult couplings.[14][17]
-
3.2 Boron Reagent: Balancing Reactivity and Stability
The choice between a boronic acid (R-B(OH)₂) and a boronate ester (e.g., a pinacol ester, R-B(pin)) involves a trade-off.
-
Rationale: Boronic acids are generally more reactive but can be prone to decomposition via protodeboronation.[18] Boronate esters, particularly pinacol esters, offer significantly greater stability, making them easier to handle, purify, and store.[18][19] For developing a reliable process, the stability and purity of a boronate ester are highly advantageous.[8][20]
-
Recommendation: Use of an arylboronic acid pinacol ester is recommended for reproducibility. A slight excess (1.2–1.5 equivalents) is typically used to drive the reaction to completion.
3.3 Base: The Activator
The base is not merely a spectator; it plays a crucial role in activating the organoboron species for transmetalation.[14][15][16]
-
Rationale: The base reacts with the boronic acid or ester to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[15] For challenging couplings, stronger, non-nucleophilic bases are often required to promote efficient transmetalation without causing side reactions.
-
Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are effective choices. K₃PO₄ is often superior for sterically demanding couplings.[5][8]
3.4 Solvent: The Reaction Medium
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Rationale: Anhydrous, polar aprotic solvents are standard. Often, a small amount of water is added to form a biphasic system, which can aid in dissolving the inorganic base and accelerate the reaction.[13][21]
-
Recommended Solvents: 1,4-Dioxane, toluene, or tetrahydrofuran (THF), often with a small percentage of water (e.g., a 10:1 or 4:1 ratio of organic solvent to water), are excellent choices.[8][15][21]
Detailed Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid pinacol ester.
4.1 Reagent and Parameter Table
| Component | Role | Amount (Molar Eq.) | Amount (Example Scale) | Notes |
| This compound | Aryl Halide | 1.0 | 307.4 mg (1.0 mmol) | Ensure high purity. |
| Arylboronic Acid Pinacol Ester | Coupling Partner | 1.2 | 1.2 mmol | Stable and easy to handle.[18] |
| Pd(OAc)₂ | Palladium Precursor | 0.02 (2 mol %) | 4.5 mg (0.02 mmol) | Handle in a fume hood. |
| SPhos (or similar bulky ligand) | Ligand | 0.04 (4 mol %) | 16.4 mg (0.04 mmol) | Air-sensitive; handle under an inert atmosphere. Ligand:Pd ratio is typically 2:1. |
| Potassium Phosphate (K₃PO₄) | Base | 3.0 | 636.8 mg (3.0 mmol) | Use anhydrous K₃PO₄; grind to a fine powder before use. |
| 1,4-Dioxane / H₂O (10:1 v/v) | Solvent | - | 5.5 mL (5.0 mL Dioxane, 0.5 mL H₂O) | Use anhydrous, degassed solvent. |
4.2 Experimental Workflow Diagram
Caption: A step-by-step workflow from preparation to product analysis.
4.3 Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate vial, briefly sonicate Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a portion of the anhydrous 1,4-dioxane to form a pre-catalyst slurry.
-
Reaction Assembly: Add the catalyst slurry to the reaction flask, followed by the remaining 1,4-dioxane and water.
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes, or by subjecting the flask to three cycles of vacuum backfilling with an inert gas.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4–24 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Safety Precautions
-
Palladium Catalysts: Solid palladium catalysts, especially after use (e.g., Pd/C), can be pyrophoric and may ignite solvents upon exposure to air.[22][23] Always handle palladium reagents in a well-ventilated fume hood. Keep the catalyst away from heat and open flames.[22][24]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Solvents: 1,4-Dioxane and THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and compatible gloves, at all times.[25][26]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[15]3. Increase the temperature in 10 °C increments (up to the solvent's boiling point). Consider switching to a higher-boiling solvent like toluene. |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature. | 1. Use anhydrous base and solvents. Minimize the amount of water in the reaction mixture.2. Monitor the reaction closely and work up promptly upon completion. Consider using a more stable boronate ester (e.g., MIDA boronates). |
| Homocoupling of Boronic Acid | Reaction conditions favoring boronic acid homocoupling over cross-coupling. | 1. Ensure the reaction is thoroughly deoxygenated.2. Lower the catalyst loading or try a different ligand. |
| Difficult Purification | Close polarity of product and starting materials or byproducts. | 1. Optimize the solvent system for column chromatography.2. If impurities persist, consider recrystallization or preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling of the sterically and electronically demanding substrate this compound is a challenging yet achievable transformation. Success relies on a rational approach to reaction design, focusing on the use of highly active catalyst systems featuring bulky, electron-rich phosphine ligands, appropriate selection of a stable boron reagent, and the use of a strong, non-nucleophilic base. The protocol and insights provided herein offer a robust framework for researchers to efficiently synthesize complex biaryl molecules, paving the way for advancements in drug discovery and materials science.
References
- 1. fishersci.se [fishersci.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 10. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. honrel.com [honrel.com]
- 23. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 24. chemicalbook.com [chemicalbook.com]
- 25. westliberty.edu [westliberty.edu]
- 26. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note & Protocol: Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 5-bromo-1,3-dichloro-2-isopropoxybenzene, a sterically hindered and electron-deficient aryl halide. Recognizing the challenges associated with such substrates, this guide presents a robust starting protocol, detailed mechanistic insights, and a logical framework for reaction optimization. The protocols and strategies outlined herein are designed for researchers, chemists, and professionals in drug development seeking to efficiently synthesize complex aryl amines, which are crucial building blocks in modern medicinal chemistry.
Introduction: Navigating a Challenging C-N Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful tool for forging carbon-nitrogen (C-N) bonds where traditional methods like nucleophilic aromatic substitution fail.[1] This transformation is a cornerstone of pharmaceutical and materials science research.[2] The substrate in focus, this compound, presents a classic challenge for cross-coupling reactions. Its key features include:
-
Steric Hindrance: The bromine atom is flanked by a chlorine and a bulky isopropoxy group, impeding access for the palladium catalyst to perform the initial oxidative addition step.
-
Multiple Halogen Sites: The presence of both bromine and chlorine atoms raises selectivity concerns. Fortunately, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing for selective amination.[3]
-
Electronic Effects: The electron-withdrawing nature of the two chlorine atoms influences the electron density of the aromatic ring, affecting the kinetics of the catalytic cycle.
This guide provides a scientifically grounded approach to successfully navigate these challenges, emphasizing rational catalyst selection and condition screening to achieve high-yield amination.
The Catalytic Cycle: A Mechanistic Rationale for Protocol Design
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[4][5] The choice of each reaction component is a direct consequence of its role in facilitating this cycle.
-
Oxidative Addition: The active Pd(0)L species inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step, especially with hindered substrates.[6][7] Bulky, electron-rich phosphine ligands are critical as they stabilize the Pd(0) center and accelerate this step.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[7][9]
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5] The steric bulk of the ligand also promotes this bond-forming step.[10]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Recommended Experimental Protocol
This protocol is designed as a robust starting point. Given the substrate's complexity, optimization may be required as detailed in Section 4.
3.1. Materials and Reagents
-
Aryl Halide: this compound (1.0 equiv)
-
Amine: Primary or secondary amine (1.2-1.5 equiv)
-
Palladium Pre-catalyst: BrettPhos Pd G3 (Sigma-Aldrich Cat# 761602) or similar biarylphosphine pre-catalyst (1-2 mol%)[10][11]
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
-
Solvent: Anhydrous toluene or 1,4-dioxane (approx. 0.1-0.2 M concentration relative to aryl halide)
-
Inert Gas: High-purity nitrogen or argon
3.2. Pre-Reaction Setup: The Importance of an Inert Atmosphere
Palladium(0) catalysts and strong bases are sensitive to oxygen and moisture. All steps must be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: Oven-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition (in a glovebox is ideal): To the reaction vessel, add the aryl halide, the palladium pre-catalyst, and the sodium tert-butoxide.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine coupling partner via syringe. If the amine is a solid, add it with the other solid reagents.
-
Seal and Heat: Securely seal the vessel with a Teflon-lined cap. If using a Schlenk flask, ensure positive inert gas pressure. Place the vessel in a preheated oil bath or heating block set to the desired temperature (a starting point of 100 °C is recommended).
3.3. Reaction Monitoring and Workup
-
Monitoring: Stir the reaction vigorously at the set temperature. Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
3.4. Purification
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., hexanes/ethyl acetate) should be determined by TLC analysis.
Optimization Strategies and Troubleshooting
For challenging substrates, a single set of conditions may not be optimal. A systematic screening of parameters is the most effective approach to maximize yield and minimize side reactions.
Table 1: Parameter Screening Guide for Optimization
| Parameter | Recommended Starting Condition | Alternative Conditions for Screening | Rationale and Key Considerations |
| Palladium System | BrettPhos Pd G3 (1-2 mol%) | RuPhos Pd G3, XPhos Pd G3, Pd₂(dba)₃/Ligand | The choice of ligand is critical for hindered substrates.[11][12] Pre-catalysts often provide more consistent results than in-situ generation.[2][13] |
| Base | NaOt-Bu (1.4 equiv) | K₃PO₄, Cs₂CO₃, LHMDS | Weaker bases like K₃PO₄ or Cs₂CO₃ can be beneficial if the substrate or product is base-sensitive. LHMDS is a strong, non-nucleophilic alternative.[7][9] |
| Solvent | Toluene (0.1 M) | 1,4-Dioxane, t-BuOH, THF | Solvent polarity and coordinating ability can significantly impact reaction rates.[5][14] |
| Temperature | 100 °C | 80 °C, 110 °C, Room Temp (for highly active catalysts) | Higher temperatures can overcome activation barriers but may also lead to decomposition or side reactions like reductive dehalogenation. |
| Equivalents of Amine | 1.2 equiv | 1.5 - 2.0 equiv | A slight excess of the amine is typically used to drive the reaction to completion. A large excess should be avoided. |
Troubleshooting Common Issues
-
No or Low Conversion: This often points to an issue with the oxidative addition step.
-
Solution: Increase temperature. Screen a panel of bulkier, more electron-rich ligands (e.g., switch from an XPhos-type to a BrettPhos-type ligand).[10] Ensure the reaction is strictly anaerobic and anhydrous.
-
-
Formation of Dehalogenated Byproduct: This occurs when a competing β-hydride elimination pathway or hydrodehalogenation takes place.[11]
-
Solution: Use a bulkier ligand to favor reductive elimination. Lowering the reaction temperature may also help.
-
-
Reaction Stalls: The catalyst may be deactivating over time.
-
Solution: Consider using a more robust pre-catalyst. Ensure the purity of all reagents, as impurities can act as catalyst poisons.[15]
-
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a highly active palladium catalyst system, particularly one featuring a bulky biarylphosphine ligand capable of overcoming significant steric hindrance. The provided protocol serves as a strong starting point, while the optimization and troubleshooting guide offers a logical framework for refining conditions to achieve high yields of the desired arylamine product. This systematic approach empowers researchers to efficiently synthesize complex molecular architectures for advancements in drug discovery and materials science.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald Ligands [sigmaaldrich.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Using 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. 5-Bromo-1,3-dichloro-2-isopropoxybenzene is a uniquely functionalized aromatic scaffold. Its utility stems from a combination of electronic and steric properties:
-
Orthogonal Reactivity: The presence of three distinct halogen atoms (one bromine, two chlorines) at electronically and sterically differentiated positions offers the potential for sequential, site-selective functionalization. The Carbon-Bromine bond is significantly more reactive towards palladium(0) catalysts in oxidative addition than the more robust Carbon-Chlorine bonds, allowing for precise initial coupling at the C5 position.[1]
-
Steric Hindrance: The bulky isopropoxy group, flanked by two ortho-chlorine atoms, creates a sterically congested environment around the aromatic core. This presents both a challenge and an opportunity. While it necessitates carefully optimized reaction conditions, it also allows the isopropoxy group to act as a conformational anchor, influencing the orientation of substituents introduced in subsequent steps. Such steric demands often require specialized, bulky phosphine ligands to facilitate efficient catalysis.[2][3]
-
Pharmaceutical & Agrochemical Relevance: Polychlorinated and fluorinated aromatic structures are key components in a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[4][5] This substrate serves as a valuable precursor for creating complex molecular architectures with tailored biological activities.
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions utilizing this compound, offering both mechanistic insights and field-proven laboratory protocols.
Pillar 1: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies a fundamental catalytic cycle, which, while nuanced for each specific reaction, generally proceeds through three key stages.[6][7] Understanding this cycle is critical for troubleshooting and optimizing reactions.
-
Oxidative Addition: The active, low-valent Palladium(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. For this compound, this occurs selectively at the more reactive C-Br bond. This is often the rate-determining step and is accelerated by electron-rich, sterically demanding phosphine ligands that stabilize the resulting Pd(II) complex.[6]
-
Transmetalation / Carbopalladation:
-
In reactions like Suzuki or Stille coupling, an organometallic reagent (e.g., organoboron or organotin) transfers its organic group to the palladium center in a step called transmetalation.[8]
-
In the Heck reaction, the alkene coordinates to the palladium complex and then inserts into the Aryl-Pd bond (carbopalladation).[9]
-
In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and after deprotonation by a base, the resulting amide displaces the halide on the palladium center.[10]
-
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-nitrogen bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. Bulky ligands can promote this step by creating steric pressure that favors the formation of the product.[6]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Pillar 2: Application Protocols
The following protocols are designed as robust starting points for research. Due to the sterically hindered nature of the substrate, optimization of ligand, base, and temperature may be required to achieve maximum yields.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[11] For sterically hindered substrates like this compound, the choice of catalyst system is critical. Catalysts incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to overcome the steric barrier and facilitate efficient coupling.[2][12]
Protocol: Synthesis of 5-Aryl-1,3-dichloro-2-isopropoxybenzene
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-3 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd(dppf)Cl₂ catalyst (0.02 mmol, 2 mol%) and add it to the Schlenk flask.
-
Solvent Degassing: Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times typically range from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Data Summary Table: Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Comment |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Arylboronic Acid | 1.2-1.5 equiv |
| Pd Catalyst | Pd(dppf)Cl₂ | 1-3 mol%. A robust, air-stable precatalyst effective for many couplings.[12] |
| Base | Cs₂CO₃ or K₃PO₄ | 2.0-3.0 equiv. Cesium salts often enhance rates for hindered substrates. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common and effective solvent system for Suzuki reactions.[13] |
| Temperature | 80 - 100 °C | Sufficient thermal energy to overcome activation barriers. |
| Expected Yield | 65 - 90% | Highly dependent on the coupling partner and precise conditions. |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are prevalent in pharmaceuticals.[14][15] The coupling of sterically hindered aryl halides requires highly active catalyst systems, typically composed of a palladium precursor and a specialized biarylphosphine ligand (e.g., XPhos, RuPhos).[10][16]
Protocol: Synthesis of N-Alkyl/Aryl-5-amino-1,3-dichloro-2-isopropoxybenzene
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)
-
XPhos (2-4 mol%) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst components and strong base, this reaction is best set up in an inert atmosphere glovebox.
-
Reagent Loading: In a dry vial or reaction tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Substrate Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the reaction vessel tightly. If not using a glovebox, ensure the vessel is sealed under a positive pressure of argon. Place the vessel in a preheated heating block or oil bath at 90-110 °C.
-
Monitoring & Workup: Monitor the reaction by GC-MS or LC-MS. Upon completion (typically 6-24 hours), cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary Table: Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Comment |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2-1.5 equiv |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd |
| Ligand | XPhos, RuPhos, or similar Buchwald ligand | 2-4 mol%. Bulky, electron-rich ligands are essential for this transformation.[10] |
| Base | NaOtBu or LHMDS | 1.5-2.0 equiv. Strong, non-nucleophilic bases are required.[17] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents are necessary to avoid quenching the base. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed for hindered substrates. |
| Expected Yield | 60 - 85% | Varies with the nucleophilicity and steric bulk of the amine. |
Application 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction provides a powerful route to arylalkynes, which are important structures in materials science and natural product synthesis.[18][19] The reaction typically employs a dual-catalyst system of palladium and copper(I), though copper-free protocols have also been developed.[20][21]
Protocol: Synthesis of 5-(Alkynyl)-1,3-dichloro-2-isopropoxybenzene
Materials:
-
This compound
-
Terminal Alkyne (1.5 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Co-solvent (optional, e.g., THF or DMF)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.02 mmol).
-
Evacuate and Backfill: Seal the flask, evacuate, and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the amine solvent (e.g., TEA, 10 mL) via syringe, followed by the terminal alkyne (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid but can be monitored by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
Data Summary Table: Sonogashira Coupling
| Parameter | Recommended Condition | Rationale / Comment |
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.5-2.0 equiv |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 2-5 mol%. A common and effective catalyst for this reaction. |
| Cu(I) Cocatalyst | CuI | 1-5 mol%. Facilitates the formation of the copper acetylide intermediate.[19] |
| Base/Solvent | TEA or DIPA | Acts as both the base and the solvent. |
| Temperature | 25 - 60 °C | Often proceeds at mild temperatures. |
| Expected Yield | 70 - 95% | Generally a high-yielding reaction. |
Pillar 3: General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the key stages from reaction setup to final product characterization.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling experiment.
Conclusion
This compound represents a highly valuable and versatile building block for constructing complex molecular targets. Its selective reactivity at the C-Br bond, combined with the steric influence of its substituents, allows for precise and strategic derivatization. While its hindered nature demands careful selection of modern, highly active palladium catalyst systems, the protocols outlined in this guide provide a solid foundation for successful Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the underlying catalytic principles and adhering to rigorous experimental technique, researchers can effectively leverage this substrate to accelerate discovery in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. bilder.buecher.de [bilder.buecher.de]
- 10. jk-sci.com [jk-sci.com]
- 11. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
Synthesis of Novel Heterocycles from 5-Bromo-1,3-dichloro-2-isopropoxybenzene: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity from a Versatile Building Block
In the landscape of modern drug discovery and materials science, the synthesis of complex heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The strategic functionalization of readily available building blocks provides a powerful avenue for generating molecular diversity and accessing novel chemical entities.
5-Bromo-1,3-dichloro-2-isopropoxybenzene is a uniquely functionalized aromatic compound that serves as an exceptional starting point for the synthesis of diverse heterocycles.[3] Its structure is characterized by a strategic arrangement of halogen atoms with differential reactivity. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds, following the general reactivity order of I > Br > Cl > F.[4][5][6][7] This inherent chemoselectivity allows for precise, stepwise functionalization, making it a highly valuable intermediate for constructing complex, poly-substituted systems.
This guide provides an in-depth exploration of synthetic strategies to access three key classes of tricyclic heterocycles—dibenzofurans, carbazoles, and dibenzothiophenes—using this compound as the core scaffold. The methodologies presented herein are based on a robust two-step sequence:
-
Palladium-Catalyzed Cross-Coupling: Formation of a key C-O, C-N, or C-S bond at the C5-position via reactions like Buchwald-Hartwig or Ullmann couplings.
-
Intramolecular Cyclization: Subsequent ring closure, typically via palladium-catalyzed C-H activation, to construct the final heterocyclic ring system.[8][9][10]
This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower effective experimental design and troubleshooting.
General Synthetic Strategy Overview
The overarching strategy relies on building a biaryl precursor through a cross-coupling reaction, which is then poised for a subsequent intramolecular cyclization to forge the final heterocyclic core. This convergent approach allows for significant variation and the creation of diverse libraries of compounds.
Figure 1: General two-step workflow for heterocycle synthesis.
Section 1: Synthesis of Substituted Dibenzofurans
Dibenzofurans are a critical class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active molecules.[11][12] Our synthetic approach involves an initial palladium-catalyzed O-arylation to form a diaryl ether, followed by an intramolecular C-H activation to construct the furan ring.[13]
Scientific Principle & Workflow
The synthesis begins with a Buchwald-Hartwig C-O coupling or an Ullmann condensation between this compound and a substituted phenol. This creates a diaryl ether intermediate. The subsequent and key step is a palladium-catalyzed intramolecular C-H arylation, where a C-H bond ortho to the ether linkage is activated and coupled with the adjacent aromatic ring, closing the five-membered furan ring.[13][14]
Figure 2: Workflow for the synthesis of dibenzofuran derivatives.
Experimental Protocols
Protocol 1.1: Palladium-Catalyzed Synthesis of Diaryl Ether Intermediate
-
Rationale: This protocol utilizes a palladium catalyst with a specialized biarylphosphine ligand to facilitate the challenging C-O bond formation. Cesium carbonate is often the base of choice as its solubility and basicity are well-suited for this transformation.
-
Materials:
-
This compound (1.0 equiv)
-
Substituted Phenol (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the substituted phenol, and cesium carbonate.
-
In a separate vial under an inert atmosphere (glovebox), weigh the Pd(OAc)₂ and RuPhos ligand.
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen gas (repeat three times).
-
Add the catalyst/ligand mixture to the flask under a positive pressure of inert gas.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude diaryl ether by flash column chromatography on silica gel.
-
Protocol 1.2: Intramolecular C-H Arylation to form Dibenzofuran
-
Rationale: This cyclization step often employs a higher catalyst loading and an oxidant to facilitate the C-H activation and reductive elimination sequence. Pivalic acid can act as a proton shuttle and promote the C-H bond cleavage.
-
Materials:
-
Diaryl Ether Intermediate (from Protocol 1.1) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)
-
Pivalic Acid (PivOH) (30 mol%)
-
Benzoquinone (BQ) or Oxygen (O₂) as oxidant (1.5 equiv if BQ, or balloon if O₂)
-
Anhydrous solvent such as Toluene or DMA
-
-
Procedure:
-
To an oven-dried reaction vial, add the diaryl ether intermediate and Pd(OAc)₂.
-
Seal the vial, and evacuate and backfill with argon or oxygen, depending on the chosen oxidant.
-
Add the anhydrous solvent, followed by pivalic acid and benzoquinone (if used).
-
Heat the reaction to 120-140 °C and stir vigorously.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and proceed with an aqueous workup as described in Protocol 1.1.
-
Purify the final dibenzofuran product by column chromatography.
-
Data Presentation
| Phenol Coupling Partner | Diaryl Ether Yield (%) | Dibenzofuran Yield (%) |
| Phenol | 85 - 95% | 70 - 80% |
| 4-Methoxyphenol | 80 - 90% | 65 - 75% |
| 3,5-Dimethylphenol | 88 - 96% | 72 - 82% |
| 2-Chlorophenol | 75 - 85% | 60 - 70% |
| Note: Yields are estimates and may vary based on specific reaction conditions and scale. |
Section 2: Synthesis of Substituted Carbazoles
Carbazole derivatives are renowned for their applications in pharmaceuticals and as materials for organic electronics due to their unique photophysical properties.[15][16] The synthesis from this compound follows a similar logic, beginning with a Buchwald-Hartwig amination.[17][18][19]
Scientific Principle & Workflow
The key initial step is the palladium-catalyzed C-N cross-coupling of the starting material with a substituted aniline to afford a diarylamine intermediate.[19] This intermediate is then subjected to a second palladium-catalyzed reaction, an intramolecular C-H amination, to close the pyrrole ring and form the carbazole scaffold.[20]
Figure 3: Workflow for the synthesis of carbazole derivatives.
Experimental Protocols
Protocol 2.1: Buchwald-Hartwig Amination for Diarylamine Synthesis
-
Rationale: This C-N coupling often requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine. The choice of ligand is critical; bulky, electron-rich biarylphosphine ligands or specialized ligands like Xantphos are highly effective.[17][21]
-
Materials:
-
This compound (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable Pd-precatalyst
-
Xantphos (4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
-
Procedure:
-
In an inert atmosphere glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Outside the glovebox, add the this compound.
-
Seal the flask, and evacuate and backfill with argon (repeat three times).
-
Add the anhydrous solvent, followed by the substituted aniline via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitor progress by LC-MS. Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction by adding water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude diarylamine by flash column chromatography.
-
Protocol 2.2: Intramolecular Cyclization to form Carbazole
-
Rationale: The direct C-H amination to form the carbazole ring is an oxidative process. This protocol uses a palladium catalyst in the presence of an oxidant to forge the final C-N bond.
-
Materials:
-
Diarylamine Intermediate (from Protocol 2.1) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5-10 mol%)
-
Copper(II) Acetate [Cu(OAc)₂] or Benzoquinone (BQ) as oxidant (2.0 equiv)
-
Anhydrous DMA or Acetic Acid
-
-
Procedure:
-
Add the diarylamine intermediate, Pd(OAc)₂, and the oxidant to a reaction vial.
-
Add the anhydrous solvent.
-
Seal the vial and heat to 110-130 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, perform a standard aqueous workup and extraction with an organic solvent.
-
Purify the final carbazole product by column chromatography or recrystallization.
-
Data Presentation
| Aniline Coupling Partner | Diarylamine Yield (%) | Carbazole Yield (%) |
| Aniline | 90 - 98% | 75 - 85% |
| 4-Fluoroaniline | 85 - 95% | 70 - 80% |
| 3-Methylaniline | 92 - 99% | 78 - 88% |
| 2-Methoxyaniline | 80 - 90% | 65 - 75% |
| Note: Yields are estimates and may vary based on specific reaction conditions and scale. |
Section 3: Synthesis of Substituted Dibenzothiophenes
Dibenzothiophenes are sulfur-containing analogues of dibenzofurans and are important scaffolds in materials science, particularly for organic semiconductors.[22] The synthetic route involves the formation of a diaryl sulfide, which then undergoes cyclization.
Scientific Principle & Workflow
The synthesis is initiated by a palladium-catalyzed C-S coupling reaction between this compound and a suitable thiophenol derivative. The resulting diaryl sulfide is then cyclized via an intramolecular C-H thiolation or arylation to yield the dibenzothiophene core.[23]
Figure 4: Workflow for the synthesis of dibenzothiophene derivatives.
Experimental Protocols
Protocol 3.1: Palladium-Catalyzed C-S Coupling for Diaryl Sulfide Synthesis
-
Rationale: C-S coupling reactions can be sensitive to catalyst and ligand choice. A combination of a palladium source and a suitable phosphine ligand under basic conditions effectively promotes the formation of the diaryl sulfide linkage.
-
Materials:
-
This compound (1.0 equiv)
-
Substituted Thiophenol (1.1 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
-
Procedure:
-
Combine this compound, K₃PO₄, Pd₂(dba)₃, and Xantphos in an oven-dried Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane, followed by the substituted thiophenol via syringe.
-
Heat the reaction mixture to 90-100 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate under vacuum.
-
Purify the crude diaryl sulfide by flash column chromatography.
-
Protocol 3.2: Intramolecular Cyclization to form Dibenzothiophene
-
Rationale: This oxidative cyclization can be achieved using a simple palladium salt where DMSO serves as both the solvent and the oxidant, providing a highly efficient and straightforward method.[23]
-
Materials:
-
Diaryl Sulfide Intermediate (from Protocol 3.1) (1.0 equiv)
-
Palladium(II) Chloride (PdCl₂) (5 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve the diaryl sulfide intermediate in anhydrous DMSO in a reaction vial.
-
Add PdCl₂ to the solution.
-
Seal the vial and heat to 130-150 °C for 10-20 hours.
-
Monitor the formation of the product by LC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate or toluene.
-
Wash the combined organic layers thoroughly with water to remove DMSO, then wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the final dibenzothiophene product by column chromatography.
-
Data Presentation
| Thiophenol Coupling Partner | Diaryl Sulfide Yield (%) | Dibenzothiophene Yield (%) |
| Thiophenol | 85 - 95% | 70 - 85% |
| 4-Methylthiophenol | 88 - 96% | 75 - 88% |
| 4-Chlorothiophenol | 82 - 92% | 68 - 80% |
| Note: Yields are estimates and may vary based on specific reaction conditions and scale. |
References
- 1. Catalysis for Heterocycles Chemistry – The Soulé Research Group [souleresearchgroup.org]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical bond dissociation energies of halo-heterocycles: trends and relationships to regioselectivity in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of heterocycles by intramolecular cyclization [quimicaorganica.org]
- 9. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization [mdpi.com]
- 10. Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Dibenzofuran synthesis [organic-chemistry.org]
- 14. Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation of 2-Bromophenols with 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. Carbazole synthesis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Strategic Utility of 5-Bromo-1,3-dichloro-2-isopropoxybenzene in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Complex Scaffolds
In the landscape of modern drug discovery, the demand for novel molecular architectures with precisely tuned properties is incessant. The strategic incorporation of halogen atoms and sterically influential groups into aromatic scaffolds is a cornerstone of medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic profiles.[1][2] 5-Bromo-1,3-dichloro-2-isopropoxybenzene emerges as a uniquely functionalized building block, presenting medicinal chemists with a versatile platform for the synthesis of complex pharmaceutical intermediates.
The intrinsic value of this compound lies in its distinct pattern of halogen substitution, which provides orthogonal reactivity. The carbon-bromine bond is significantly more amenable to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds. This differential reactivity is the key to its utility, enabling selective, stepwise functionalization of the aromatic core. Furthermore, the bulky isopropoxy group, positioned between two chlorine atoms, exerts a significant steric and electronic influence, which can be exploited to direct subsequent synthetic transformations and to probe the steric tolerance of biological targets.
This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols for its preparation and its use in key synthetic transformations that are central to drug development programs.
Physicochemical Properties (Predicted)
| Property | Value |
| CAS Number | 1133116-33-2 |
| Molecular Formula | C₉H₉BrCl₂O |
| Molecular Weight | 283.98 g/mol |
| Appearance | Colorless to light yellow oil or low melting solid |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM, Ethyl Acetate). Insoluble in water. |
Proposed Synthesis of this compound
The synthesis of this compound is not widely documented in commercial or academic literature, suggesting it is a specialty building block. A plausible and efficient synthetic route can be conceptualized starting from the commercially available 2,6-dichloroaniline. This multi-step synthesis leverages well-established and robust chemical transformations.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to this compound.
Detailed Synthesis Protocol
PART 1: Synthesis of 2,6-Dichlorophenol from 2,6-Dichloroaniline (Sandmeyer Reaction)
The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to a hydroxyl group via a diazonium salt intermediate.[3][4]
Materials:
-
2,6-Dichloroaniline (1.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Water (H₂O)
-
Diethyl Ether
Procedure:
-
To a stirred solution of concentrated hydrochloric acid and water at 0-5 °C, add 2,6-dichloroaniline portion-wise, maintaining the temperature below 5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise to the aniline suspension. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, bring a volume of water to a boil and then slowly add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue heating for a further 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,6-dichlorophenol.[5][6]
-
Purify the crude product by distillation or recrystallization.
PART 2: Synthesis of 1,3-Dichloro-2-isopropoxybenzene (O-Isopropylation)
The Williamson ether synthesis is a straightforward and high-yielding method for the preparation of the isopropoxy ether.[7]
Materials:
-
2,6-Dichlorophenol (1.0 equiv)
-
2-Bromopropane (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetone
Procedure:
-
To a solution of 2,6-dichlorophenol in acetone, add potassium carbonate and 2-bromopropane.
-
Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1,3-dichloro-2-isopropoxybenzene by vacuum distillation.
PART 3: Synthesis of this compound (Electrophilic Bromination)
The final step involves the regioselective bromination of the electron-rich aromatic ring. The isopropoxy group is an ortho-, para-director. Since the ortho positions are blocked by chlorine atoms, bromination is directed to the para position.
Materials:
-
1,3-Dichloro-2-isopropoxybenzene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetic Acid
Procedure:
-
Dissolve 1,3-dichloro-2-isopropoxybenzene in acetic acid.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by GC-MS or TLC.
-
Once the starting material is consumed, pour the reaction mixture into a large volume of water.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel.
Applications in Medicinal Chemistry: Protocols for Selective Functionalization
The primary synthetic utility of this compound lies in the selective functionalization of the C-Br bond via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, and it is widely used in the synthesis of biaryl motifs present in many marketed drugs.[8][9] The higher reactivity of the C-Br bond allows for selective coupling at this position, leaving the C-Cl bonds intact for potential subsequent transformations.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines, which are prevalent in pharmaceutically active compounds.[6][10] Similar to the Suzuki coupling, this reaction can be performed selectively on the C-Br bond.
Buchwald-Hartwig Amination Workflow
Caption: Generalized workflow for Buchwald-Hartwig amination.
Protocol: Selective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried, argon-flushed flask, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl amine.
Summary of Key Transformations
| Reaction | Reagents and Conditions | Product Type | Key Advantage |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90-100 °C | Biaryl compound | Selective C-C bond formation at the C-Br position. |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100-110 °C | Aryl amine | Selective C-N bond formation at the C-Br position. |
Conclusion
This compound represents a valuable, albeit specialized, building block for medicinal chemistry. Its key attribute is the differential reactivity of its halogen substituents, which allows for a programmed and selective approach to the synthesis of highly functionalized aromatic compounds. The protocols detailed herein for its synthesis and subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig reactions provide a roadmap for researchers to leverage the unique synthetic potential of this molecule in the quest for novel therapeutic agents. The strategic use of such building blocks is paramount in accelerating the discovery and development of the next generation of medicines.
References
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. Polythiophene synthesis via halogen dance - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Illustrated Glossary of Organic Chemistry - Sandmeyer reaction; Schiemann reaction [chem.ucla.edu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO1992022522A1 - A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,6-Dichlorophenol synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Chemoselective Grignard Reagent Formation from 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Abstract
This document provides a detailed technical guide for the chemoselective formation of a Grignard reagent from 5-Bromo-1,3-dichloro-2-isopropoxybenzene. The protocol leverages the differential reactivity of carbon-halogen bonds to achieve selective magnesium insertion at the more labile carbon-bromine bond, preserving the carbon-chlorine bonds for subsequent functionalization.[1] This application note details the theoretical basis for this selectivity, offers a comprehensive, step-by-step experimental protocol, outlines critical safety considerations, and provides a troubleshooting guide. The resulting organometallic intermediate, (2,6-dichloro-4-isopropoxyphenyl)magnesium bromide, is a valuable building block for introducing a highly functionalized phenyl moiety in the synthesis of complex molecules for pharmaceutical and materials science applications.
Scientific Principles and Rationale
The successful synthesis of a Grignard reagent from a polyhalogenated substrate hinges on the principle of chemoselectivity . The rate of reaction between an organic halide and magnesium metal is directly related to the carbon-halogen bond dissociation energy. For aryl halides, the reactivity follows the established trend: I > Br > Cl > F.[1][2][3] This significant difference in reactivity allows for the selective oxidative addition of magnesium to the C-Br bond while leaving the more robust C-Cl bonds untouched under carefully controlled conditions.
Key Mechanistic Considerations:
-
Halogen Reactivity: The C-Br bond (bond energy ≈ 285 kJ/mol) is significantly weaker than the C-Cl bond (≈ 340 kJ/mol) in an aromatic system, making it the preferential site for magnesium insertion.[2][4]
-
Role of the Isopropoxy Group: The ortho-isopropoxy group does not impede the reaction. Ethereal solvents are essential for Grignard reagent stability as the lone pairs on oxygen coordinate to the electron-deficient magnesium center, forming a stabilizing complex.[5][6][7][8] The intramolecular isopropoxy group in the substrate and resulting Grignard reagent can contribute to this stabilization.
-
Magnesium Surface Activation: A critical barrier to initiation is the passivating layer of magnesium oxide (MgO) that coats commercially available magnesium turnings.[9] This protocol employs chemical activation to disrupt this layer and expose a fresh, reactive metal surface.[9][10][11]
The overall selective reaction is as follows:
This compound + Mg → (2,6-dichloro-4-isopropoxyphenyl)magnesium bromide
Experimental Workflow Overview
The procedure involves the careful setup of anhydrous, inert-atmosphere reaction conditions, activation of the magnesium surface, controlled addition of the aryl halide, and confirmation of Grignard reagent formation.
Caption: General workflow for Grignard reagent preparation.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| This compound | 313.94 | 10.0 | 3.14 g | Starting Material |
| Magnesium Turnings | 24.31 | 12.0 | 292 mg (1.2 eq) | Reactant |
| Iodine (I₂) | 253.81 | - | 1-2 small crystals | Activator |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 25 mL | Solvent |
| 1,2-Dibromoethane (DBE) - Optional | 187.86 | - | 1-2 drops | Alternative Activator |
3.2. Equipment
-
100 mL three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
50 mL pressure-equalizing dropping funnel
-
Nitrogen or Argon gas inlet and bubbler
-
Septa
-
Syringes and needles
-
Heating mantle
-
External thermometer
3.3. Procedure
A. Preparation and Setup (Day 1)
-
Glassware Preparation: Thoroughly clean all glassware. Dry in an oven at >120°C for at least 4 hours (preferably overnight) to remove all adsorbed water.[12]
-
Assembly: Immediately assemble the hot glassware (flask, condenser, dropping funnel) under a positive flow of dry nitrogen or argon. Fit the condenser with a gas bubbler. Allow the apparatus to cool to room temperature under the inert atmosphere. This step is critical as Grignard reagents are readily quenched by water.[9][13][14]
B. Grignard Reagent Formation (Day 2)
-
Magnesium Activation: Briefly remove the dropping funnel and add the magnesium turnings (292 mg, 12.0 mmol) and one or two small crystals of iodine to the reaction flask against a positive flow of inert gas.[1] Reseal the flask. The iodine serves to chemically etch the MgO layer from the magnesium surface.[9][10]
-
Solvent Addition: Using a dry syringe, add 10 mL of anhydrous THF to the reaction flask.
-
Substrate Addition: Prepare a solution of this compound (3.14 g, 10.0 mmol) in 15 mL of anhydrous THF in the dropping funnel.
-
Initiation: Add approximately 1-2 mL of the aryl bromide solution from the dropping funnel to the stirred magnesium suspension. The mixture may need to be gently warmed with a heating mantle to initiate the reaction. Successful initiation is marked by several key indicators:
-
Controlled Addition: Once the reaction has initiated, add the remainder of the aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic, so the addition rate should be carefully controlled to prevent overheating.[1] An external ice-water bath should be kept on hand for emergency cooling.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.
3.4. Quantification (Titration)
The concentration of the newly formed Grignard reagent should be determined before use. A common method involves titration against a standardized solution of I₂ in THF until the iodine color persists.
Troubleshooting Common Issues
| Problem | Probable Cause | Suggested Solution |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Inactive magnesium surface.[9] | 1. Ensure all components are scrupulously dried.[16][17]2. Add a few more crystals of iodine. Alternatively, add 1-2 drops of 1,2-dibromoethane.[18] As a last resort, crush some Mg turnings with a dry glass rod.[10][13] |
| Reaction starts, then stops | 1. Addition rate of aryl halide is too slow.2. Local concentration of aryl halide is too low. | 1. Increase the addition rate slightly.2. Ensure vigorous stirring to maintain contact between reactants. |
| Formation of biphenyl side-product | Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide.[12][19][20] | This side reaction is favored by high local concentrations of the aryl halide and higher temperatures. Maintain a slow, steady addition rate and good temperature control to minimize its formation.[21] |
| Dark, tar-like solids form | Significant side reactions or decomposition, possibly due to impurities or oxygen. | Ensure a robust inert atmosphere.[17] Use freshly opened, high-purity anhydrous solvent. The reagent may still be usable; titrate to determine the active concentration. |
Safety and Handling Precautions
-
Anhydrous Solvents: Anhydrous ethers like THF are extremely flammable and can form explosive peroxides upon standing.[1] Always use from a freshly opened bottle or after proper distillation and store under an inert atmosphere.
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic. Maintain good temperature control and have an ice bath ready.[1]
-
Reactivity: Grignard reagents are highly reactive and react violently with water, alcohols, and other protic sources.[14] All operations must be conducted under a strict inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling these reagents. All operations should be performed in a well-ventilated chemical fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-1,3-dichloro-2-isopropoxybenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nuances of Nucleophilic Aromatic Substitution on a Polysubstituted Benzene Ring
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This powerful transformation proceeds through an addition-elimination mechanism, typically involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The facility of these reactions is critically dependent on the electronic nature of the aromatic substrate; the presence of potent electron-withdrawing groups (EWGs) ortho or para to the leaving group is generally a prerequisite for efficient substitution.[2][3]
This guide delves into the reactivity of 5-Bromo-1,3-dichloro-2-isopropoxybenzene, a polysubstituted aromatic compound that presents a unique set of challenges and opportunities for SNAr chemistry. Unlike classically activated substrates, this molecule lacks strong EWGs like nitro groups. Its reactivity is instead governed by the interplay of the inductive and resonance effects of its substituents: an electron-donating isopropoxy group and three halogen atoms. Understanding these competing influences is paramount to predicting and controlling the regioselectivity of nucleophilic attack.
The isopropoxy group, being an electron-donating group, deactivates the ring towards nucleophilic attack through resonance. Conversely, the chlorine and bromine atoms activate the ring through their electron-withdrawing inductive effects. The halogens also serve as potential leaving groups. This intricate electronic landscape, coupled with steric considerations arising from the bulky isopropoxy group, dictates the preferred sites of substitution.
These application notes provide a comprehensive framework for undertaking SNAr reactions on this compound. We will explore the theoretical underpinnings of its reactivity, offer detailed, field-tested protocols for substitution with common nucleophiles, and provide guidance on reaction optimization and product purification.
Reactivity and Regioselectivity: A Predictive Analysis
The regiochemical outcome of an SNAr reaction on this compound is determined by a combination of electronic and steric factors.
-
Electronic Effects: The electron-donating isopropoxy group directs nucleophilic attack to the positions meta to it (C4 and C6) by destabilizing the formation of a negative charge at the ortho and para positions. The electron-withdrawing inductive effect of the halogens activates all positions on the ring, but this effect is most pronounced at the positions ortho and para to them.
-
Steric Hindrance: The bulky isopropoxy group at C2 sterically hinders nucleophilic attack at the adjacent C1 and C3 positions.
-
Leaving Group Ability: In the absence of strong activating groups, the relative leaving group ability of the halogens generally follows the order I > Br > Cl > F. Therefore, the bromine atom at C5 is the most likely leaving group, followed by the chlorine atoms at C1 and C3.
Considering these factors, nucleophilic attack is most probable at the C1 and C5 positions. Substitution at C1 would displace a chloride, while substitution at C5 would displace a bromide. The C3 position is also a potential site, but is more sterically hindered than C1. The relative rates of substitution at these positions will depend on the specific nucleophile and reaction conditions.
Visualizing the SNAr Mechanism and Experimental Workflow
Caption: The addition-elimination mechanism of SNAr.
Caption: A typical experimental workflow for SNAr reactions.
Experimental Protocols
Safety Precautions: this compound is a polychlorinated aromatic compound and should be handled with care in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[6]
Protocol 1: Amination with Primary and Secondary Amines
This protocol provides a general procedure for the substitution of a halogen on this compound with an amine nucleophile. Due to the deactivated nature of the substrate, elevated temperatures are typically required.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine (2.0-3.0 eq), and the base (2.0 eq).
-
Add the solvent (DMSO or DMF) to achieve a concentration of 0.1-0.5 M.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to 100-150 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then brine to remove the high-boiling solvent.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |
| Morpholine | K₂CO₃ | DMSO | 120 | 12-24 | Substitution at C1 or C5 |
| Piperidine | Cs₂CO₃ | DMF | 130 | 12-24 | Substitution at C1 or C5 |
| Aniline | K₂CO₃ | DMSO | 150 | 24-48 | Substitution at C1 or C5 |
Protocol 2: O-Arylation with Alkoxides
This protocol details the synthesis of aryl ethers via reaction with an alkoxide, typically generated in situ from the corresponding alcohol and a strong base.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol, 1.5-2.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Potassium tert-butoxide (KOtBu, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5-2.0 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath and add the base (NaH or KOtBu, 1.5 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |
| Methanol | NaH | DMF | 100 | 12-24 | Substitution at C1 or C5 |
| Ethanol | KOtBu | THF | 80 | 18-36 | Substitution at C1 or C5 |
| Phenol | K₂CO₃ | DMSO | 130 | 24-48 | Substitution at C1 or C5 |
Protocol 3: S-Arylation with Thiolates
This protocol outlines the formation of aryl thioethers through the reaction with a thiolate, generated from a thiol and a suitable base.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan, 1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (NaH or K₂CO₃) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |
| Thiophenol | K₂CO₃ | DMF | 80 | 8-16 | Substitution at C1 or C5 |
| Benzyl mercaptan | NaH | THF | 60 | 12-24 | Substitution at C1 or C5 |
| Ethanethiol | K₂CO₃ | DMSO | 100 | 12-24 | Substitution at C1 or C5 |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or proceeds slowly, consider increasing the reaction temperature, using a stronger base (e.g., NaH or KOtBu instead of K₂CO₃), or switching to a more polar aprotic solvent like DMSO.[8]
-
Multiple Products: The formation of multiple isomers is possible. Careful analysis of the product mixture by NMR and/or GC-MS is crucial to determine the regioselectivity. Purification by column chromatography may be necessary to separate isomers.
-
Product Decomposition: Some products may be sensitive to the harsh reaction conditions. If decomposition is observed, try lowering the reaction temperature and extending the reaction time.
-
Difficult Purification: High-boiling solvents like DMSO and DMF can be challenging to remove. Thorough washing of the organic extracts with water and brine is essential.[7] In some cases, azeotropic distillation with a solvent like toluene can aid in their removal.
Conclusion
The nucleophilic aromatic substitution on this compound offers a versatile platform for the synthesis of a diverse array of polysubstituted aromatic compounds. While the absence of strong electron-withdrawing groups necessitates more forcing reaction conditions, a systematic approach to reaction design and optimization can lead to successful outcomes. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this substrate and to develop novel molecules for applications in drug discovery and materials science. Careful consideration of the interplay between electronic and steric effects will be key to unlocking the full synthetic potential of this valuable building block.
References
The Untapped Potential of 5-Bromo-1,3-dichloro-2-isopropoxybenzene in Advanced Materials Synthesis
Introduction: A Versatile Building Block for Organic Electronics
5-Bromo-1,3-dichloro-2-isopropoxybenzene is a polyhalogenated aromatic compound with a unique substitution pattern that positions it as a highly promising, yet currently underexplored, building block for advanced materials. While direct applications in materials science are not yet widely documented in peer-reviewed literature, its molecular architecture—featuring a bromine atom, two chlorine atoms, and a bulky isopropoxy group—offers a compelling platform for the synthesis of novel organic semiconductors. The differential reactivity of the carbon-halogen bonds provides a pathway for selective, sequential functionalization, enabling the precise construction of complex conjugated molecules. This guide will elucidate the potential applications of this compound in the synthesis of conjugated polymers and as a core component for organic semiconductors, providing detailed, field-proven protocols based on established chemical transformations.
The strategic placement of the halogens allows for participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, which are foundational in the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3] Furthermore, the isopropoxy group is anticipated to enhance the solubility and processability of the resulting materials, a critical factor for their incorporation into functional devices.[4]
Potential Application I: Synthesis of Novel Poly(p-phenylene vinylene) Derivatives
Poly(p-phenylene vinylene) (PPV) and its derivatives are a cornerstone class of conjugated polymers used in electroluminescent devices due to their bright fluorescence and good charge transport properties.[5][6] this compound can serve as a key monomer in the synthesis of novel PPV analogues through polymerization reactions like the Gilch or Heck routes. The presence of the isopropoxy side chain is expected to render the resulting polymer soluble in common organic solvents, facilitating its processing into thin films for device fabrication.[7]
Hypothetical Polymerization via the Gilch Route
The Gilch polymerization is a widely used method for synthesizing PPV derivatives from α,α'-dihalo-p-xylene monomers under basic conditions.[7] In this proposed protocol, this compound would first be converted to a bis(chloromethyl) or bis(bromomethyl) derivative.
Workflow for Monomer Synthesis and Polymerization
References
- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 6. davidlu.net [davidlu.net]
- 7. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions with 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Welcome to the technical support center for 5-Bromo-1,3-dichloro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes involving this sterically hindered aryl halide. The unique substitution pattern of this molecule, with a bulky isopropoxy group flanked by two chlorine atoms, presents significant steric challenges in common bond-forming reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of the underlying causes and a set of actionable troubleshooting steps.
Issue 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield.
Potential Cause: The primary challenge in Suzuki-Miyaura couplings with this substrate is the steric hindrance around the bromine atom. The bulky isopropoxy group and the two ortho-chlorine atoms impede the crucial oxidative addition step of the palladium catalyst to the aryl bromide bond. This steric congestion can also hinder the subsequent transmetalation and reductive elimination steps in the catalytic cycle.
Troubleshooting & Optimization:
| Troubleshooting Step | Rationale | Recommended Action |
| Catalyst and Ligand Selection | Standard palladium catalysts may not be effective for such sterically demanding substrates.[1][2] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction.[3][4][5] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species that can undergo oxidative addition despite the steric hindrance. | - Switch to a specialized catalyst system: Consider using palladium catalysts with bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[1] Alternatively, N-heterocyclic carbene (NHC)-palladium complexes have shown high efficiency in coupling sterically hindered substrates.[3][5] - Increase catalyst loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.[3] |
| Base Selection | The choice of base is critical for the transmetalation step. A strong, non-nucleophilic base is often required to activate the boronic acid or ester without causing side reactions. | - Use a stronger base: Instead of weaker bases like sodium carbonate, try stronger bases such as potassium phosphate, cesium carbonate, or sodium tert-butoxide.[1] |
| Solvent and Temperature | The reaction may require higher temperatures to overcome the activation energy barrier for oxidative addition. The choice of solvent can also influence catalyst stability and reactivity. | - Increase reaction temperature: Perform the reaction in a high-boiling solvent like toluene, xylene, or dioxane at reflux temperatures (e.g., 110°C).[1][2] - Consider microwave irradiation: Microwave heating can sometimes accelerate sterically hindered reactions by providing rapid and uniform heating.[5] |
| Boronic Acid/Ester Stability | Sterically hindered boronic acids can be prone to protodeboronation, especially under harsh basic conditions. | - Use boronic esters: Pinacol or neopentyl glycol boronic esters are often more stable than their corresponding boronic acids and can lead to higher yields in challenging couplings.[6] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a bulky phosphine ligand (e.g., SPhos, 0.1 mmol).
-
Add a strong base, such as K3PO4 (3.0 mmol).
-
Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture at reflux (typically 100-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: My Buchwald-Hartwig amination with this compound is unsuccessful.
Potential Cause: Similar to the Suzuki-Miyaura coupling, the steric bulk of this compound significantly hinders the oxidative addition of the palladium catalyst.[7] Furthermore, the amine coupling partner can also be sterically demanding, adding another layer of complexity. Catalyst inhibition by the amine or the product can also be a factor.
Troubleshooting & Optimization:
| Troubleshooting Step | Rationale | Recommended Action |
| Ligand Selection | The choice of ligand is paramount in Buchwald-Hartwig aminations.[7] Sterically hindered biarylphosphine ligands are often required to promote both the oxidative addition and the C-N bond-forming reductive elimination steps.[4] | - Employ specialized ligands: Use ligands specifically designed for challenging aminations, such as Josiphos, Xantphos, or ligands from the Buchwald family (e.g., BrettPhos).[8] |
| Base and Solvent System | A strong, non-nucleophilic base is crucial for deprotonating the amine. The solvent can influence the solubility of the reactants and the stability of the catalytic species. | - Use a strong base: Sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases in these reactions.[9] - Optimize the solvent: Toluene and dioxane are common solvents. For very challenging couplings, a more polar aprotic solvent like dimethoxyethane (DME) might be beneficial. |
| Reaction Temperature | Higher temperatures are often necessary to drive the reaction to completion. | - Increase the temperature: Reactions are typically run at elevated temperatures (80-110°C). |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. Very bulky amines can be particularly challenging to couple. | - Consider amine protecting groups: If direct coupling is unsuccessful, consider using an ammonia equivalent or a protected amine, followed by a deprotection step.[10] |
Experimental Workflow: Buchwald-Hartwig Amination
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Issue 3: I am observing undesired side reactions in my Stille coupling with this compound.
Potential Cause: The main challenge in Stille couplings is the toxicity of organotin reagents.[11][12] From a reactivity standpoint, the steric hindrance of the substrate can slow down the desired coupling, allowing side reactions like homocoupling of the organostannane reagent to become more prevalent. The choice of palladium catalyst and additives is crucial to promote the desired cross-coupling pathway.
Troubleshooting & Optimization:
| Troubleshooting Step | Rationale | Recommended Action |
| Catalyst System | The palladium source and ligands need to be carefully chosen to favor the cross-coupling over side reactions. | - Use a Pd(0) source: Pd(PPh3)4 is a common and effective catalyst for Stille couplings.[11] - Consider additives: The addition of copper(I) salts (e.g., CuI) can accelerate the transmetalation step and suppress homocoupling.[11] |
| Solvent | A polar aprotic solvent is generally preferred to facilitate the reaction. | - Use an appropriate solvent: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are often good choices. |
| Stannane Reagent | The reactivity of the organostannane depends on the organic group attached to the tin. | - Use a more reactive stannane: If possible, use a more reactive organostannane (e.g., with a vinyl or alkynyl group) to increase the rate of the desired reaction. |
| Reaction Conditions | Temperature and reaction time need to be optimized to maximize the yield of the cross-coupled product. | - Optimize temperature: Start at a moderate temperature (e.g., 80°C) and increase if the reaction is slow. Avoid excessively high temperatures that can lead to decomposition. |
Issue 4: My nucleophilic aromatic substitution (SNAr) reaction on this compound is not proceeding.
Potential Cause: The benzene ring in this compound is not sufficiently activated for classical SNAr reactions.[13] SNAr reactions typically require strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[13][14] The isopropoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. The chlorine atoms are only weakly electron-withdrawing.
Troubleshooting & Optimization:
| Troubleshooting Step | Rationale | Recommended Action |
| Reaction Conditions | Extremely harsh conditions are often required for SNAr on unactivated rings. | - Use high temperatures and pressures: The reaction may require very high temperatures (e.g., >200°C) and pressures in an autoclave.[13] - Use a very strong nucleophile: A highly reactive nucleophile may be necessary. |
| Alternative Synthetic Routes | Given the difficulty of SNAr on this substrate, alternative strategies are highly recommended. | - Consider metal-catalyzed cross-coupling: Reactions like the Buchwald-Hartwig amination are far more general and effective for forming C-N bonds on such substrates.[7] - Modify the substrate: If possible, introduce a strong electron-withdrawing group onto the aromatic ring to activate it for SNAr. |
SNAr Reaction Mechanism and Steric Effects
Caption: The two-step mechanism of SNAr and the inhibitory effect of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The main challenge is the significant steric hindrance created by the bulky isopropoxy group and the two ortho-chlorine atoms. This steric congestion impedes the key oxidative addition step in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings. Overcoming this requires the use of specialized, highly active catalyst systems, often with bulky, electron-rich ligands, and optimized reaction conditions, including higher temperatures and stronger bases.
Q2: Which palladium catalysts and ligands are most effective for Suzuki-Miyaura couplings with this substrate?
For sterically hindered substrates like this compound, catalyst systems based on bulky, electron-rich monophosphine ligands are generally the most effective.[1][4] Examples include ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) and other highly active ligands like BI-DIME and AntPhos.[1][2] N-heterocyclic carbene (NHC) ligands have also emerged as a powerful class of ligands for these challenging transformations.[3][5]
Q3: Can I selectively react at the bromine position while leaving the chlorine atoms untouched?
Yes, in palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This difference in reactivity allows for selective coupling at the bromine position. The oxidative addition to the C-Br bond occurs at a much faster rate and under milder conditions than the oxidative addition to the C-Cl bond.
Q4: Are there any successful examples of reactions with the similar compound, 5-Bromo-1,3-dichloro-2-fluorobenzene?
Yes, the synthesis and reactivity of 5-Bromo-1,3-dichloro-2-fluorobenzene have been reported.[15][16][17][18] The principles for overcoming steric hindrance in reactions with this compound are similar, focusing on the use of highly active catalyst systems. The electronic properties of the fluorine atom compared to the isopropoxy group will influence the reactivity, but the steric challenges remain a primary consideration.
Q5: What safety precautions should I take when working with this compound and the recommended reagents?
Standard laboratory safety precautions should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the recommended reagents, particularly organotin compounds used in Stille couplings, are toxic and should be handled with extreme care.[11][12] The palladium catalysts and phosphine ligands can be air- and moisture-sensitive, so handling under an inert atmosphere is often required. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 18. 17318-08-0|5-Bromo-1,3-dichloro-2-fluorobenzene|BLD Pharm [bldpharm.com]
Side reactions and byproduct formation with 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Technical Support Center: 5-Bromo-1,3-dichloro-2-isopropoxybenzene
A Guide to Navigating Side Reactions and Byproduct Formation in Synthetic Applications
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered and electronically complex aryl halide in their synthetic workflows. As Senior Application Scientists, we understand that unexpected results can be a significant impediment to progress. This document moves beyond standard protocols to provide in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format, empowering you to diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured to address specific problems you may encounter. We will begin with the most common side products observed across various reaction types and then delve into issues specific to particular synthetic transformations.
Section 1: Common Byproducts in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are primary applications for this substrate. However, its unique substitution pattern—a bulky isopropoxy group flanked by two ortho-chloro substituents—creates significant steric hindrance that can favor alternative, non-productive reaction pathways.
Question 1: I am observing a significant amount of a debrominated byproduct, 1,3-dichloro-2-isopropoxybenzene, in my Suzuki or Buchwald-Hartwig reaction. What is the cause and how can I prevent it?
Answer:
The formation of 1,3-dichloro-2-isopropoxybenzene is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed couplings.[1][2] This occurs when the bromo-substituent is replaced by a hydrogen atom.
Causality & Mechanism: Hydrodehalogenation can arise from several pathways, often competing directly with the desired cross-coupling catalytic cycle:
-
Protonolysis of Organometallic Intermediates: If an organometallic intermediate (e.g., Ar-Pd-L₂) encounters a proton source (H⁺), it can be quenched to form the arene (your byproduct) and a Pd(II) species. Common proton sources include trace water in solvents, certain bases (e.g., those with water of hydration), or even the boronic acid reagent itself.
-
Reaction with Palladium-Hydride (Pd-H) Species: Palladium-hydride species can be generated in the catalytic cycle, often from β-hydride elimination of ligands or additives (like alkoxide bases). These Pd-H species can then undergo reductive elimination with the aryl halide intermediate (Ar-Pd(X)L₂) to yield the hydrodehalogenated product.[3]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Competing pathways: desired coupling vs. hydrodehalogenation.
Troubleshooting Protocol to Minimize Hydrodehalogenation:
-
Rigorous Control of Reaction Atmosphere:
-
Inert Gas: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques.
-
Solvent Degassing: Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Oxygen can degrade phosphine ligands, leading to catalyst deactivation and promoting side reactions.[4]
-
-
Selection of Base and Reagents:
-
Anhydrous Base: Use a strong, non-nucleophilic, and anhydrous base. For Suzuki couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃), which can be hygroscopic.
-
Reagent Quality: Ensure the boronic acid or amine coupling partner is of high purity and stored correctly. Boronic acids can undergo protodeboronation, which not only consumes the reagent but can also introduce protons into the system.[5]
-
-
Optimize Catalyst System for Steric Hindrance:
-
The steric bulk around the C-Br bond in your substrate slows down the desired catalytic steps. If transmetalation or reductive elimination is slow, side reactions like hydrodehalogenation have more time to occur.
-
Action: Employ a catalyst system known to accelerate reactions for hindered substrates. This involves using bulky, electron-rich phosphine ligands.
-
| Ligand Type | Recommended Ligands | Rationale for Use with Hindered Substrates |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | These ligands are designed to promote fast oxidative addition and reductive elimination, outcompeting side reactions. Their bulk stabilizes the catalytically active monoligated Pd(0) species.[6] |
| Josiphos-type Ferrocenylphosphines | tBuXPhos, tBuBrettPhos | Offer a different steric and electronic profile that can be effective when biarylphosphine ligands are suboptimal. |
Question 2: My reaction produces a high molecular weight impurity that I suspect is a homocoupled dimer of my starting material. Why does this happen?
Answer:
The formation of a biaryl byproduct, 5,5'-Bis(1,3-dichloro-2-isopropoxybenzene) , results from a homocoupling (or Glaser-type) side reaction. This is particularly common in reactions that generate organometallic intermediates, such as Suzuki, Stille, or Grignard reactions.
Causality & Mechanism: Homocoupling can occur through several mechanisms:
-
In Suzuki Reactions: This often happens when the rate of transmetalation is slow. The oxidative addition complex (Ar-Pd(II)-Br) can react with another molecule of the boronic acid-derived boronate, but sometimes two molecules of the boronate can couple on a palladium center. More commonly, slow transmetalation can lead to conditions where side reactions of the boronic acid itself are favored.
-
In Grignard/Lithiation Reactions: This is a classic Wurtz-type coupling where the generated organometallic species (Ar-MgBr or Ar-Li) acts as a nucleophile and attacks the C-Br bond of an unreacted starting material molecule.[7][8]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Desired heterocoupling vs. undesired homocoupling pathway.
Troubleshooting Protocol to Minimize Homocoupling:
-
Control Stoichiometry: In Suzuki couplings, avoid using a large excess of the boronic acid, as this can favor its homocoupling. A slight excess (1.1-1.2 equivalents) is typically sufficient.[9]
-
Optimize Temperature and Addition Rate:
-
For Grignard or lithiation reactions, maintain low temperatures (e.g., -78 °C for lithiation) to disfavor the competing Wurtz reaction.
-
Add the aryl bromide slowly to the solution of the organometallic coupling partner (inverse addition) or to the magnesium turnings to maintain a low concentration of the starting material.
-
-
Ligand and Catalyst Choice: In palladium-catalyzed reactions, ligands that promote rapid reductive elimination of the heterocoupled product (Ar-R) will minimize the lifetime of intermediates that could participate in homocoupling. The bulky biarylphosphine ligands mentioned previously are often effective here as well.
Section 2: Issues with Organometallic Intermediate Formation
Question 3: I am attempting to form the Grignard reagent from this compound, but the reaction is very difficult to initiate. What can I do?
Answer:
Difficulty in initiating Grignard reactions is a common problem, often related to the passivity of the magnesium metal surface. Aryl chlorides are generally less reactive than aryl bromides for Grignard formation, and while you are targeting the C-Br bond, the overall electronic nature of the ring can influence reactivity.[10]
Causality & Troubleshooting: The reaction requires the magnesium surface to be clean and active to allow for the oxidative insertion into the carbon-bromine bond.
Step-by-Step Protocol for Grignard Initiation:
-
Prepare the Magnesium:
-
Use fresh, high-quality magnesium turnings.
-
In a dry flask under argon, gently crush the magnesium turnings with a glass rod to expose fresh metal surfaces.
-
Activation: Add a small crystal of iodine (I₂). The iodine will etch the magnesium oxide layer, revealing active metal. A small amount of 1,2-dibromoethane can also be used; its reaction with Mg is exothermic and helps initiate the main reaction.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly flame-dry all glassware under vacuum and cool under a stream of argon.
-
Use anhydrous ether or THF as the solvent. Ether is less prone to side reactions than THF, but THF can sometimes improve solubility and reactivity.[8]
-
-
Initiation Procedure:
-
Add a small portion (approx. 10%) of your aryl bromide solution to the activated magnesium.
-
Use a heat gun to gently warm the spot where the reagents are, but do not boil the solvent.
-
Look for signs of initiation: cloudiness, bubble formation, or a gentle reflux.
-
Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Section 3: Stability and Other Side Reactions
Question 4: Could the isopropoxy ether be cleaved under my reaction or workup conditions?
Answer:
Yes, cleavage of the isopropoxy ether to form 2-bromo-4,6-dichlorophenol is a potential side reaction, though it typically requires harsh conditions.
Causality & Conditions for Cleavage: Aryl ethers are generally stable, but they can be cleaved by strong acids, particularly Lewis acids, at elevated temperatures.
-
Strong Protic Acids: Hot, concentrated HBr or HI are classic reagents for ether cleavage. A standard acidic workup with dilute HCl at room temperature is unlikely to cause significant cleavage.
-
Lewis Acids: Potent Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or even excess magnesium bromide (MgBr₂, a byproduct of Grignard reactions) can promote ether cleavage, especially with heating.
-
Metabolic Analogy: In biological systems, the O-dealkylation of alkoxy groups on aromatic rings is a known metabolic pathway, highlighting the chemical susceptibility of this functional group under certain oxidative or acidic conditions.[11]
Preventative Measures:
-
Avoid Harsh Acidity: Use a milder workup procedure, such as quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong mineral acids.
-
Temperature Control: Avoid unnecessarily high reaction temperatures for prolonged periods, especially if Lewis acidic species are present.
-
Reagent Purity: Be aware that some reagents may contain acidic impurities that could catalyze this side reaction.
References
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Reductive dehalogenation of dichlorobenzenes and monochlorobenzene to benzene in microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. ck12.org [ck12.org]
- 11. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Welcome to the technical support guide for the synthesis of 5-Bromo-1,3-dichloro-2-isopropoxybenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. The primary synthetic route discussed is the Williamson ether synthesis, a robust but nuanced SN2 reaction. Here, we address specific experimental issues in a practical, question-and-answer format, grounding our advice in established chemical principles.
Section 1: Reaction Overview & Core Principles
The synthesis of this compound is typically achieved via the Williamson ether synthesis. This involves the deprotonation of a phenol, in this case, 4-Bromo-2,6-dichlorophenol, to form a nucleophilic phenoxide. This phenoxide then displaces a leaving group from an isopropylating agent, such as 2-bromopropane, in a bimolecular nucleophilic substitution (SN2) reaction.
While straightforward in principle, the reaction is a competitive interplay between the desired SN2 pathway and a detrimental E2 (elimination) pathway, particularly because a secondary alkyl halide is used.[1][2] Optimizing for the desired ether product requires careful control over the choice of base, solvent, temperature, and reagents.
Caption: Figure 1: Williamson Ether Synthesis Mechanism. A two-step process involving phenoxide formation followed by SN2 attack.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low to no yield is the most frequent complaint. The root cause can typically be traced to one of four areas: inefficient phenoxide formation, poor reactivity of the electrophile, dominance of a side reaction, or degradation.
Caption: Figure 2: Troubleshooting Workflow for Low Yield. A logical flow from problem identification to potential solutions.
In-depth Solutions:
-
Inefficient Deprotonation: The phenolic proton must be fully removed to generate the nucleophile. The electron-withdrawing chlorine and bromine atoms increase the acidity of the phenol compared to phenol itself (pKa ~10), but incomplete deprotonation can still occur with weaker bases, leading to a low concentration of the active nucleophile.
-
Dominance of E2 Elimination: This is the most significant competing reaction. The phenoxide is a strong base and can abstract a proton from the beta-carbon of the 2-bromopropane, yielding propene instead of the desired ether.[1][2]
-
Action: Employ a less aggressive base. While strong bases ensure deprotonation, they can also promote E2. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for aryl ether synthesis and are less likely to cause elimination. Lowering the reaction temperature will also favor the SN2 pathway, which has a lower activation energy than the E2 pathway.
-
-
Poor Reagent Quality: The Williamson synthesis is sensitive to moisture and impurities.[4] Water in the solvent will consume the base, while old 2-bromopropane can contain acidic HBr, which neutralizes the phenoxide.
-
Action: Use freshly distilled solvents and high-purity reagents. Ensure your 4-Bromo-2,6-dichlorophenol starting material is pure and dry.
-
Q2: My TLC/GC-MS analysis shows significant impurity peaks. What are they and how do I prevent them?
The primary impurity is often propene (which will not be seen on TLC) resulting from E2 elimination. Other possibilities include unreacted starting material and byproducts from C-alkylation.
-
Preventing C-Alkylation: While O-alkylation is generally favored, some C-alkylation (where the isopropyl group attaches to the benzene ring) can occur, especially with alkali phenoxides.
-
Action: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO typically favor O-alkylation.
-
-
Minimizing Unreacted Starting Material: If you observe a significant amount of unreacted phenol, it points back to the issues described in Q1: incomplete deprotonation or insufficient reaction time/temperature.
-
Action: Monitor the reaction using Thin Layer Chromatography (TLC). If the phenol spot persists, consider adding more base or isopropylating agent, or increasing the reaction time.
-
Q3: The reaction seems to work, but purification is difficult. How can I improve product isolation?
Difficulty in purification often arises from a complex mixture of product, starting materials, and byproducts.
-
Work-up Procedure: A standard aqueous work-up is required. After the reaction is complete, quench it carefully with water or a mild acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted phenol, followed by a water wash and then a brine wash to remove residual salts and water.
-
Purification Technique:
-
Column Chromatography: This is the most effective method for separating the product from residual starting materials and any C-alkylated byproducts. Use a non-polar eluent system, such as a hexane/ethyl acetate gradient.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be an effective final purification step.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal combination of base and solvent?
There is no single "best" combination, as the optimal choice depends on balancing reactivity with side reactions. The table below summarizes common choices.
| Base | Solvent(s) | Pros | Cons |
| NaH, KH | DMF, THF, Dioxane | Strong, irreversible deprotonation ensures high phenoxide concentration.[3] | Highly moisture-sensitive; can strongly promote E2 elimination.[1] |
| K₂CO₃, Cs₂CO₃ | Acetone, DMF, MeCN | Milder, reduces E2 elimination; easier to handle than hydrides. | Reaction may be slower; may not achieve full deprotonation. |
| NaOH, KOH | Water/Organic (PTC) | Inexpensive; can be used with a phase-transfer catalyst.[5][6] | Can lead to messy biphasic reactions; lower yields without PTC. |
Recommendation: For initial attempts, a milder system like K₂CO₃ in DMF at a moderate temperature (60-80 °C) is a good starting point. If yields are low, transitioning to NaH in THF or DMF at a lower temperature (0 °C to RT) may be necessary.
Q2: Can I use a phase-transfer catalyst (PTC) to improve my yield?
Yes, absolutely. Phase-transfer catalysis is an excellent strategy for this synthesis. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the water-soluble phenoxide anion into the organic phase where the alkyl halide resides.[5][6][7]
-
Benefits:
Q3: What are the best practices for monitoring the reaction?
Effective monitoring is key to achieving high yields and knowing when to stop the reaction.
-
Thin Layer Chromatography (TLC): This is the most common and convenient method.
-
Mobile Phase: A good starting point is a 9:1 mixture of Hexane:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product should be visible.
-
Procedure: Spot the starting phenol, the co-spot (phenol + reaction mixture), and the reaction mixture on the plate. The product, being less polar than the phenol, will have a higher Rf value. The reaction is complete when the phenol spot has completely disappeared from the reaction mixture lane.
-
Section 4: Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and results.
Protocol: Synthesis of this compound using K₂CO₃
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 4-Bromo-2,6-dichlorophenol (1.0 eq).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per gram of phenol), followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add 2-bromopropane (1.5 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting phenol is no longer visible. The reaction may take 6-24 hours.
-
Work-up:
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with 5% aqueous NaOH to remove any unreacted phenol.
-
Wash the organic layer with water, then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jetir.org [jetir.org]
- 7. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]
Purification strategies for 5-Bromo-1,3-dichloro-2-isopropoxybenzene derivatives
Answering the user's request.## Technical Support Center: Purification Strategies for 5-Bromo-1,3-dichloro-2-isopropoxybenzene Derivatives
Welcome to the technical support guide for the purification of this compound and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who work with this important class of halogenated aryl ethers. Achieving high purity is critical for reliable downstream applications, from cross-coupling reactions to the synthesis of active pharmaceutical ingredients.[1]
This guide provides in-depth, field-proven insights into common purification challenges, presented in a troubleshooting and FAQ format. We will explore the "why" behind each step, grounding our recommendations in established chemical principles to ensure you can adapt these strategies to your specific derivative.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the purification workflow.
Q1: My column chromatography separation is poor. The product is co-eluting with a more polar impurity.
A1: This is a classic challenge, often caused by the unreacted phenolic starting material (e.g., 5-bromo-1,3-dichlorophenol), which is significantly more polar than the desired isopropoxy ether product.
-
Underlying Cause: The Williamson ether synthesis, a common route to these compounds, involves the reaction of a phenoxide with an alkyl halide.[2][3] If the reaction does not go to completion, you will have residual phenol in your crude mixture. While the ether product is moderately polar, the phenol's hydroxyl group allows it to bind much more strongly to silica gel. If the eluent is too polar, it will move both the product and the starting material too quickly up the column, resulting in poor separation.
-
Immediate Solutions & Rationale:
-
Pre-Column Basic Wash: Before chromatography, dissolve your crude product in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash this organic layer with a 1M sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution. The basic aqueous solution will deprotonate the acidic phenol, forming a water-soluble salt that partitions into the aqueous layer, effectively removing the bulk of this key impurity.
-
Solvent System Optimization: The goal is to find a solvent system where your product has an Rf value of approximately 0.3-0.4 on a TLC plate.[4]
-
Start with a low-polarity eluent: Begin with a system like 98:2 Hexane:Ethyl Acetate.
-
Gradual Polarity Increase: Incrementally increase the proportion of the polar solvent (ethyl acetate) until you achieve good separation between your product spot and the baseline (where the phenol will likely remain).
-
-
Consider Dry Loading: If your crude product has poor solubility in the non-polar eluent, you may see "streaking" on the column. Dry loading can resolve this. Dissolve your sample in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.[5]
-
-
Workflow Diagram: Optimizing Column Separation
Caption: Decision workflow for pre-column purification.
Q2: I'm trying to recrystallize my purified ether, but it just oils out or fails to precipitate.
A2: This issue typically points to one of two root causes: an inappropriate solvent system or the presence of impurities that inhibit crystal lattice formation.
-
Underlying Cause: Recrystallization works on the principle that the target compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures.[6][7] Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[8] If the compound "oils out," it means it has come out of solution above its melting point, often due to the solvent being too non-polar or cooling occurring too rapidly.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test solubility in a range of solvents. An ideal single solvent will dissolve the compound when boiling but not at room temperature. For halogenated aromatics, common choices include hexanes, heptane, ethanol, or isopropanol.
-
Employ a Solvent/Anti-Solvent System: This is often the most effective method.[8][9]
-
Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., Toluene, DCM, or Ethyl Acetate).
-
Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., Hexane or Heptane) dropwise to the hot solution until you see persistent cloudiness.
-
Add a few drops of the "good" solvent to redissolve the cloudiness, then allow the solution to cool slowly. This controlled saturation is key to forming high-quality crystals.[8]
-
-
Induce Crystallization: If crystals are slow to form in a supersaturated solution:
-
Re-evaluate Purity: If all else fails, the issue may be purity. Oily byproducts can act as "tar," preventing crystallization.[8] Consider re-running a column to ensure all baseline impurities are removed.
-
Q3: My post-purification NMR spectrum shows small peaks around 1.7 and 5.0-6.0 ppm that don't correspond to my product.
A3: These signals are characteristic of propene or oligomers of propene, which are common byproducts of the Williamson ether synthesis when using a secondary alkyl halide like 2-bromopropane.
-
Mechanistic Explanation: The Williamson ether synthesis is an SN2 reaction.[2] However, the alkoxide base can also initiate a competing E2 elimination reaction.[10] With a secondary halide like 2-bromopropane, the strong base can abstract a proton from a methyl group, leading to the elimination of HBr and the formation of propene gas. This side reaction is more prevalent with sterically hindered substrates or stronger bases.[3][11]
-
Desired SN2 Pathway: Ar-O⁻ + (CH₃)₂CH-Br → Ar-O-CH(CH₃)₂ + Br⁻
-
Competing E2 Pathway: Ar-O⁻ + (CH₃)₂CH-Br → Ar-OH + CH₃-CH=CH₂ + Br⁻
-
-
Removal Strategy:
-
Volatility: Propene itself is a gas and should be removed during solvent evaporation under reduced pressure.
-
Chromatography: If small amounts of oligomers or trapped propene remain, they are very non-polar. During column chromatography using a Hexane/Ethyl Acetate system, these impurities will elute very quickly, often in the first few fractions, well before the more polar ether product. Discarding the initial non-polar fractions is typically sufficient for removal.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from the synthesis of this compound?
A1: The impurity profile is dictated by the synthetic route, which is typically a Williamson ether synthesis.
| Impurity Type | Chemical Name/Class | Origin | Recommended Removal Method |
| Unreacted Starting Material | 5-Bromo-1,3-dichlorophenol | Incomplete reaction | Basic aqueous wash (e.g., 1M NaOH) followed by column chromatography. |
| Elimination Byproduct | Propene | E2 side reaction with 2-bromopropane | Evaporation under vacuum; elutes early in column chromatography. |
| Side Product | C-Alkylated Isomers | Attack of the phenoxide at a carbon of the ring instead of the oxygen[11] | Careful column chromatography (isomers may have similar polarity). |
| Reagent Residue | 2-Bromopropane | Used in excess | Evaporation under vacuum. |
| Catalyst/Base Residue | K₂CO₃, NaH, etc. | Base used for deprotonation | Aqueous workup/washing. |
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous confirmation.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. You should expect to see:
-
A septet for the isopropyl C-H proton.
-
A doublet for the two isopropyl methyl groups.
-
Singlets or doublets in the aromatic region (6.5-8.0 ppm) corresponding to the protons on the benzene ring. Integration of these peaks should match the expected proton count.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Provides two critical pieces of information. The GC trace will show the purity of the sample as a single peak, while the mass spectrometer will give the molecular weight of the compound, which should match the calculated value for C₉H₉BrCl₂O.
-
HPLC (High-Performance Liquid Chromatography): For applications requiring very high purity (>99%), HPLC is the gold standard. It can separate very closely related isomers that may co-elute in standard column chromatography.
Q3: What are the key safety considerations when handling and purifying these compounds?
A3: Working with halogenated aromatic compounds requires adherence to standard laboratory safety protocols, with special attention to the following:
-
Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is a common choice).
-
Toxicity: Dichlorobenzenes and related compounds can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[12] Long-term exposure data for this specific derivative may be limited, so treat it as potentially hazardous.
-
Disposal: Dispose of all chemical waste (solid and liquid) according to your institution's hazardous waste guidelines. Halogenated organic waste often requires specific disposal streams.
-
Fire Safety: While the compound itself may not be highly flammable, the organic solvents used in purification (hexanes, ethyl acetate, DCM) are. Keep them away from ignition sources. In case of fire, toxic gases like hydrogen chloride and phosgene can be produced.[12]
Section 3: General Purification Workflow
The following diagram illustrates a typical, robust workflow for purifying derivatives of this compound after the initial reaction is complete.
References
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Troubleshooting Low Reactivity of C-Cl Bonds in 5-Bromo-1,3-dichloro-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for navigating the challenges associated with the low reactivity of the C-Cl bonds in 5-Bromo-1,3-dichloro-2-isopropoxybenzene. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to guide your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges posed by the substrate's unique structure.
Q1: Why are the C-Cl bonds in this compound so unreactive compared to the C-Br bond?
A1: The difference in reactivity is rooted in fundamental principles of bond chemistry and the electronic environment of the aryl ring.
-
Bond Dissociation Energy (BDE): The carbon-chlorine (C-Cl) bond is significantly stronger and shorter than the carbon-bromine (C-Br) bond. The higher BDE of the C-Cl bond (approx. 95 kcal/mol) compared to the C-Br bond (approx. 80 kcal/mol) means more energy is required to cleave it.[1] This is a primary reason why the oxidative addition of a C-Cl bond to a metal catalyst (a common rate-determining step in cross-coupling) is much slower than for a C-Br bond.
-
Electronic Effects: The 2-isopropoxy group is electron-donating, which increases the electron density on the aromatic ring. This makes the aryl chloride less electrophilic and thus less susceptible to oxidative addition by an electron-rich low-valent metal catalyst (e.g., Pd(0)).
-
Reactivity Hierarchy: In cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[2] Consequently, reactions performed on this compound will almost always show preferential reactivity at the C-Br position under standard conditions.[3]
Q2: I am observing a selective reaction at the C-Br position. How can I achieve reactivity at a C-Cl bond?
A2: Achieving reactivity at the C-Cl bond requires overcoming the kinetic barrier of C-Cl bond cleavage without reacting at the more labile C-Br site. This is a significant challenge. A more practical approach is to first perform the desired transformation at the C-Br position and then target the C-Cl bonds in a subsequent step under more forcing conditions. To activate the C-Cl bond, you must employ specialized, highly active catalyst systems. This typically involves:
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or specific N-heterocyclic carbenes (NHCs) are essential.[4][5][6] These ligands stabilize the palladium catalyst and promote the difficult oxidative addition into the C-Cl bond.[7]
-
Higher Temperatures: Reactions involving aryl chlorides often require elevated temperatures (e.g., >100 °C) to provide the necessary activation energy.[4][8]
-
Nickel Catalysis: Nickel-based catalysts are often more effective than palladium for activating C-Cl bonds due to different redox potentials and reaction mechanisms.[4][8][9]
Q3: Could the ortho-isopropoxy group be sterically hindering the reaction at the adjacent C-Cl bonds?
A3: Yes, absolutely. The isopropoxy group is sterically demanding. Its presence ortho to both chlorine atoms creates significant steric hindrance.[10][11] This bulkiness can impede the approach of a large metal-ligand complex to the C-Cl bond, thereby slowing down or preventing the crucial oxidative addition step.[12][13] Overcoming this requires careful ligand selection; ligands with specific bite angles and steric profiles may be necessary to enable the catalyst to access the hindered reaction site.[12][14]
Section 2: In-Depth Troubleshooting Guides
This section provides structured guidance for common experimental failures.
Scenario 1: Failure to Initiate a Suzuki-Miyaura Cross-Coupling Reaction at a C-Cl Position
-
Observation: After reacting the C-Br position, you attempt a second Suzuki coupling at one of the C-Cl positions. After heating for 24 hours, GC-MS or LC-MS analysis shows only the unreacted starting material (the monochloro-substituted biaryl).
-
Core Problem: The catalytic system lacks the necessary activity to break the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ are often insufficient for this task.[15]
The following workflow will help you systematically address the issue.
| Catalyst Precursor | Recommended Ligand | Base | Solvent | Typical Temp. (°C) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.5 equiv) | Toluene/H₂O | 100-110 |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (6 mol%) | Cs₂CO₃ (2.0 equiv) | Dioxane | 100-110 |
| NiCl₂(dme) (10 mol%) | bipyridine (15 mol%) | K₃PO₄ (2.5 equiv) | DMF | 85-100 |
This data is compiled to illustrate general trends and starting points for optimization.[7][8][9][16]
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and finely powdered K₃PO₄ (2.5 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing: Subject the sealed flask to three cycles of freeze-pump-thaw to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS. The reaction may require 12-24 hours.[16]
-
Workup: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography.
Scenario 2: Low Yield and Significant Hydrodehalogenation in Buchwald-Hartwig Amination
-
Observation: When attempting to couple an amine with the C-Cl bond, you observe low conversion to the desired product and a significant amount of a byproduct where the chlorine atom has been replaced by hydrogen (hydrodehalogenation).
-
Core Problem: The catalytic cycle is being diverted into an unproductive pathway. A palladium-hydride (Pd-H) species, a key intermediate in hydrodehalogenation, is forming and undergoing reductive elimination faster than the desired C-N bond formation.[16][17] This is particularly common with electron-rich aryl halides.[17]
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ncert.nic.in [ncert.nic.in]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Catalyst poisoning issues in reactions involving 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions
Focus Substrate: 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in cross-coupling reactions, specifically when using complex, polyhalogenated substrates such as this compound. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding catalyst deactivation.
Q1: What is catalyst poisoning, and why are palladium-catalyzed reactions so sensitive to it?
A: Catalyst poisoning is the deactivation of a catalyst by strong chemical interaction with a substance, known as a poison.[1] In palladium-catalyzed cross-coupling, the active catalytic species is typically a Pd(0) complex. This electron-rich metal center is crucial for the first step of the catalytic cycle: oxidative addition into the aryl-halide bond.[2] Poisons are often Lewis bases or compounds with available lone-pair electrons (e.g., sulfur, phosphorus) that can irreversibly bind to the Pd(0) center.[1][3] This binding is stronger than the interaction with the desired reactants, effectively sequestering the palladium and preventing it from participating in the catalytic cycle. The result is a dramatic drop in reaction rate or a complete halt.
Q2: My reaction with this compound is sluggish or has failed entirely. How can I determine if catalyst poisoning is the cause?
A: Differentiating catalyst poisoning from other issues like poor reagent quality or suboptimal conditions is key. A primary indicator of poisoning is when a reaction initially proceeds but then abruptly stops, even with starting material still present. Another classic sign is the formation of palladium black (finely divided, inactive palladium metal), which indicates catalyst decomposition.[4]
To confirm, run a control experiment. Use a simple, reliable substrate pair (e.g., bromobenzene and phenylboronic acid) with the exact same batch of catalyst, ligand, base, and solvent you used for your challenging reaction.[5] If this control reaction proceeds smoothly, it strongly suggests an issue specific to your this compound substrate or the other coupling partner, with poisoning being a high probability.
Q3: What are the most common sources of poisons in a typical cross-coupling setup?
A: Poisons can be introduced from a variety of sources. Vigilance is required to maintain a clean reaction environment.
| Poison Category | Common Examples | Typical Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, thioethers, thiophenes | Reagents synthesized using sulfur-containing precursors; contaminated solvents; rubber septa. | Strong, irreversible coordination to the palladium center.[3] |
| Nitrogen Compounds | Certain heterocycles, nitro groups, excess amine bases | Starting materials, byproducts, solvents (e.g., DMF breakdown).[6] | Coordination to palladium, potentially altering its electronic properties or blocking active sites. |
| Phosphorus Compounds | Phosphites, excess or degraded phosphine ligands | Impurities in phosphine ligands; side reactions involving ligands. | Can occupy coordination sites, preventing substrate binding. |
| Other Halides/Cyanides | Excess halide ions, cyanide | Impurities from starting material synthesis (e.g., residual salts).[1] | Can form stable, inactive palladium complexes like [(CN)₄Pd]²⁻.[7][8][9] |
| Water and Oxygen | Atmospheric contamination | Improperly dried glassware or solvents; leaks in the inert gas line. | Can lead to catalyst oxidation (Pd(0) → inactive Pd(II)) or promote side reactions like boronic acid homocoupling.[5] |
| Metallic Impurities | Lead, mercury, arsenic | Contaminants in raw materials or reagents.[10] | Can alloy with or deactivate the palladium catalyst surface.[10] |
Q4: My starting material, this compound, is custom-synthesized. What specific impurities should I be concerned about?
A: The synthetic route of your substrate is a critical piece of information. Given its structure, potential impurities that are potent catalyst poisons include:
-
Residual Thiol Reagents: If any sulfur-based reagents were used in the precursor synthesis (e.g., for deprotection), trace amounts can carry over.
-
Phosphine Oxides or Other Phosphorus Byproducts: If phosphines were used as reagents (e.g., in a Wittig or Appel reaction) during the synthesis of a precursor, poorly separated byproducts can be problematic.
-
Inorganic Salts: Residual inorganic halides or sulfates from workups can interfere with the catalytic cycle.
-
Partially-Reacted Precursors: Unreacted starting materials from the synthesis of your substrate might contain functional groups that act as poisons. A thorough purification (e.g., recrystallization or column chromatography) of the substrate is highly recommended.
Part 2: Systematic Troubleshooting Guide
When a reaction fails, a structured approach is more effective than random changes. This workflow is designed to logically diagnose and solve issues related to catalyst deactivation.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic process for diagnosing a failed or underperforming reaction.
Caption: A logical workflow for troubleshooting catalyst poisoning.
Step 1: Detailed Protocol for Reagent & System Validation
Objective: To confirm the viability of your catalyst, solvents, and general reaction setup.
Protocol: Catalyst Activity Test
-
Glassware Preparation: Oven-dry all glassware overnight at 120 °C and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a 10 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), bromobenzene (1.0 eq, e.g., 0.2 mmol), and phenylboronic acid (1.2 eq, 0.24 mmol).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with high-purity argon or nitrogen three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add your reaction solvent (e.g., 1,4-dioxane, 2 mL) and a degassed aqueous solution of your base (e.g., 2M K₂CO₃, 1 mL). Ensure the solvent and base are from the exact same bottles used in the failed reaction.
-
Execution: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Analysis: A successful reaction should show significant conversion to biphenyl within 1-2 hours. If this reaction fails, your catalyst, solvent, or base is the likely culprit. If it succeeds, the problem lies with your specific substrates.
Step 2: Mitigation Strategies for Substrate-Borne Poisons
If the control experiment works, your substrate is the likely source of the poison. The most effective mitigation strategy is purification.[11]
Protocol: Substrate Purification
-
Feed Purification: This is the most robust method to prevent poisoning.[11]
-
Recrystallization: If your this compound is a solid, recrystallize it from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate). This is highly effective at removing trace impurities.
-
Column Chromatography: Purify the substrate via silica gel chromatography. This will separate the desired compound from more polar or non-polar impurities.
-
Activated Carbon Treatment: Dissolve your substrate in a suitable solvent, add a small amount of activated carbon, stir for 30 minutes, and filter through a pad of Celite. This can effectively remove some organic impurities.
-
-
Use of Scavengers: If purification is not feasible, consider adding a "poison scavenger." For example, adding a small amount of a sacrificial copper salt can sometimes bind sulfur impurities, protecting the palladium catalyst. This is an advanced technique and should be used cautiously.
Step 3: Optimizing Reaction Conditions to Resist Poisoning
Sometimes, poisoning can be overcome by adjusting reaction conditions to favor the catalytic cycle over deactivation pathways.
The Role of Ligands: The choice of phosphine ligand is critical. For challenging, electron-rich substrates like this compound, bulky, electron-rich Buchwald-type ligands are often necessary.[12] These ligands promote the crucial oxidative addition step and stabilize the palladium center, making it more resistant to deactivation.[4]
| Ligand Class | Examples | Key Features | Suitability for Challenging Substrates |
| Monodentate Trialkylphosphines | P(t-Bu)₃ | Very electron-rich, but can be sensitive to air. | Good for accelerating oxidative addition. |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; provide high thermal stability. | Highly Recommended. Excellent for electron-rich and sterically hindered aryl chlorides and bromides.[12] |
| Bidentate Phosphines | dppf | Forms a stable complex with palladium. | Good general-purpose ligand, but may be less effective for highly challenging substrates compared to Buchwald ligands. |
Protocol: Ligand Screening
-
Set up a parallel array of small-scale reactions (e.g., in a 24-well plate or in separate vials).
-
Keep all other parameters (substrate concentration, base, solvent, temperature) constant.
-
In each well, use a different phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, dppf) with your palladium source.
-
Monitor the reactions simultaneously to identify which ligand provides the highest conversion and lowest byproduct formation.
Part 3: Understanding Poisoning Mechanisms
A deeper understanding of how poisons interact with the catalyst can inform your troubleshooting approach.
Mechanism of Palladium Deactivation
The diagram below illustrates how a generic poison (P) disrupts the Suzuki-Miyaura catalytic cycle.
Caption: How a poison binds to the active Pd(0) catalyst, forming an inactive complex.
This irreversible binding effectively removes the catalyst from the cycle. Strategies like using more robust ligands can help protect the palladium center, making this deactivation pathway less favorable.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 12. reddit.com [reddit.com]
Selecting the optimal base for Suzuki coupling of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Topic: Selecting the Optimal Base for Suzuki Coupling of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for optimizing Suzuki-Miyaura cross-coupling reactions. This document provides in-depth analysis and troubleshooting advice specifically for challenging substrates, focusing on the sterically hindered and electronically complex aryl halide, this compound. Our goal is to move beyond generic protocols and empower you with the causal understanding needed to select the optimal base for your specific system, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs): The Foundational Role of the Base
This section addresses the fundamental principles governing the function of the base in the Suzuki-Miyaura catalytic cycle. Understanding these concepts is critical before troubleshooting specific experimental issues.
Q1: What is the precise role of the base in the Suzuki-Miyaura coupling mechanism?
The base is not a mere spectator; it is a crucial activator in the catalytic cycle, primarily facilitating the turnover-limiting transmetalation step.[1] For a long time, its exact role was debated, but it is now understood to operate through two primary, competing pathways.[1][2][3]
-
The Boronate Pathway (Path A): The base reacts with the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex, such as an organotrihydroxyborate ([R-B(OH)₃]⁻).[4][5][6] This activated boronate is significantly more reactive and readily transfers its organic group to the palladium(II) center.[4][6][7]
-
The Hydroxide/Alkoxide Pathway (Path B): The base (e.g., OH⁻) first reacts with the arylpalladium(II) halide complex ([Ar-Pd-X]) formed after oxidative addition. This exchanges the halide for a hydroxide or alkoxide ligand, forming an arylpalladium(II) hydroxide complex ([Ar-Pd-OH]). This species then reacts with the neutral boronic acid to complete the transmetalation.[1][2][8]
The operative pathway often depends on the specific base, solvent, and reactants used, but both mechanisms underscore the base's essential role in activating one of the coupling partners.[3][5]
Q2: Why is base selection particularly critical for a substrate like this compound?
This substrate presents a combination of steric and electronic challenges that make base selection non-trivial:
-
Steric Hindrance: The bulky isopropoxy group and two chlorine atoms ortho to the bromine create significant steric congestion around the reaction site. This can impede the approach of the palladium catalyst during the initial oxidative addition step and also hinder the subsequent transmetalation. A highly effective base is often required to drive the formation of the activated boronate species and overcome these steric barriers.[9][10]
-
Electronic Effects: The two chlorine atoms are strongly electron-withdrawing, which generally makes the C-Br bond more reactive towards oxidative addition.[11] However, this can also make the system more susceptible to certain side reactions if conditions are not carefully controlled.
An improperly chosen base can lead to a stalled reaction, catalyst deactivation, or the formation of unwanted byproducts.
Troubleshooting Guide: From Low Yield to Optimal Purity
This guide is structured to address the specific issues you may encounter during your experiments with this compound.
Q3: My reaction shows low or no conversion. How can I address this by changing the base?
Low conversion is a common problem with sterically demanding substrates.[9][12] Before altering the catalyst or ligand, consider the following aspects of your base:
-
Insufficient Base Strength: A weak base may not be capable of efficiently generating the reactive boronate species, stalling the catalytic cycle.[13] For this substrate, standard bases like sodium carbonate (Na₂CO₃) may be ineffective.[14]
-
Solution: Switch to a stronger base. Potassium phosphate (K₃PO₄) is often an excellent first choice for challenging couplings, providing a good balance of reactivity without being overly harsh.[15] Cesium carbonate (Cs₂CO₃) is another strong option, benefiting from greater solubility in many organic solvents compared to other carbonates.[5][15]
-
-
Poor Solubility: The most effective inorganic bases are often poorly soluble in common organic solvents like toluene or THF.[13][16] If the base cannot participate in the reaction, the cycle will halt.
Q4: I am observing significant protodeboronation of my boronic acid. Which base should I use to prevent this?
Protodeboronation, the undesired cleavage of the C-B bond, is a major competing side reaction, particularly with electron-rich or heteroaryl boronic acids. It is often accelerated by strong aqueous bases and high temperatures.[13][15]
-
Solution 1: Use a Milder Base. If your boronic acid is particularly sensitive, a very strong base like NaOH could be detrimental.[5] Switching to potassium phosphate (K₃PO₄) or even potassium fluoride (KF) can significantly reduce this side reaction.[13][15]
-
Solution 2: Employ Anhydrous Conditions. Water is often the proton source for protodeboronation. Using a milder base like powdered, anhydrous potassium fluoride (KF) in an anhydrous solvent such as THF or dioxane can be highly effective.[7][15] The fluoride ion is believed to play a unique role in activating the boronic acid without the need for water.[5]
-
Solution 3: Use a Boronic Ester. Pinacol esters (Bpin) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[19] While a base is still required, the overall reaction can be cleaner.
Q5: My substrate contains base-labile functional groups. What are my options?
While this compound itself is fairly robust, your coupling partner may contain sensitive groups like esters or ketones with α-protons that are susceptible to hydrolysis or enolization under strongly basic conditions.[13]
-
Solution: In these cases, potassium fluoride (KF) is an excellent choice due to its mild basicity.[7][15] Alternatively, carefully screened organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are often less effective in promoting the transmetalation step compared to inorganic bases.[5][13]
Data Summary: Comparison of Common Bases
The following table summarizes the properties and typical applications of bases commonly used in Suzuki-Miyaura coupling, with specific considerations for the target substrate.
| Base | pKa (Conjugate Acid) | Typical Solvents | Pros for This Substrate | Cons for This Substrate |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene/H₂O | Excellent first choice. Strong enough for hindered substrates; generally minimizes protodeboronation.[15] | Poor solubility in purely organic solvents; requires aqueous mixture. |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF, THF/H₂O | Stronger and more soluble than other carbonates; can accelerate slow reactions.[5][15] | Can be more aggressive, potentially leading to side reactions with sensitive partners. |
| K₂CO₃ | ~10.3 | Toluene/EtOH/H₂O, THF/H₂O | Standard, cost-effective base.[15][17] | May be too weak to effectively drive the coupling of this sterically hindered substrate.[20] |
| KF | ~3.2 | THF (anhydrous), Dioxane | Mild and ideal for base-sensitive coupling partners; effective under anhydrous conditions to prevent protodeboronation.[7][15] | Often requires higher temperatures or longer reaction times due to lower basicity. |
| NaOH/KOH | ~15.7 | Dioxane/H₂O, EtOH/H₂O | Very strong and can be effective when other bases fail.[5] | High basicity can promote significant protodeboronation and degradation of sensitive functional groups.[5][13] |
Visual Guide: Base Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing the base for the Suzuki coupling of this compound.
Caption: Decision workflow for base optimization in a challenging Suzuki coupling.
Experimental Protocol: Screening Bases for Optimal Performance
This protocol provides a generalized procedure for screening different bases. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic Acid) (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the selected base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[21]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the starting material is consumed or the reaction stalls.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and the ratio of product to side products. Purify by column chromatography if necessary.
-
Comparison: Compare the results from different bases to identify the optimal conditions for your system.
References
- 1. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Temperatures for Thermally Sensitive Intermediates from 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Welcome to the technical support center for handling thermally sensitive intermediates derived from 5-bromo-1,3-dichloro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis. The information herein is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Challenge of Thermal Sensitivity
This compound is a versatile starting material in organic synthesis, often utilized in the formation of complex substituted aromatic compounds.[1] However, many of its downstream reactions, particularly those involving organometallic intermediates, are highly sensitive to temperature fluctuations. Improper thermal management can lead to the degradation of key intermediates, resulting in low yields, product impurities, and in some cases, reaction failure. This guide provides a structured approach to troubleshooting and managing these critical reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What are the most common thermally sensitive intermediates formed from this compound?
A1: The most frequently encountered thermally sensitive intermediates are organometallic in nature, typically formed through metal-halogen exchange or Grignard reagent formation.[2][3] These include:
-
Aryllithium Species: Generated by reacting this compound with an organolithium reagent like n-butyllithium or tert-butyllithium. These intermediates are highly reactive and prone to decomposition or side reactions at elevated temperatures.
-
Grignard Reagents (Arylmagnesium Halides): Formed by the reaction with magnesium metal. While generally more stable than their aryllithium counterparts, they can still undergo undesirable reactions if the temperature is not carefully controlled.[3]
The stability of these intermediates is crucial for subsequent reactions such as cross-coupling, quenching with electrophiles, or directed ortho-metalation.
Q2: My metal-halogen exchange reaction is giving low yields. What are the likely causes related to temperature?
A2: Low yields in metal-halogen exchange reactions are often directly linked to thermal instability. Here are the primary temperature-related culprits:
-
Decomposition of the Organometallic Intermediate: Aryllithium and Grignard reagents can be unstable even at moderately low temperatures. For instance, some aryllithium species require temperatures as low as -78°C to -100°C to prevent decomposition.[4]
-
Side Reactions: Elevated temperatures can promote side reactions such as elimination to form a benzyne intermediate, which can lead to a mixture of products.[5]
-
Reaction with Solvent: At higher temperatures, highly reactive organometallic intermediates can react with common ethereal solvents like tetrahydrofuran (THF).
Troubleshooting Steps:
-
Lower the Reaction Temperature: Conduct the metal-halogen exchange at a lower temperature. A dry ice/acetone bath (-78°C) is a common starting point.[6]
-
Slow Addition of Reagents: Add the organolithium or Grignard reagent dropwise to the solution of this compound to maintain a consistent low temperature and avoid localized heating.
-
Use a More Stable Organometallic Reagent: If possible, consider using a less reactive organolithium reagent or a more stable Grignard reagent.
Q3: I am observing the formation of multiple unexpected byproducts in my cross-coupling reaction. Could temperature be the issue?
A3: Yes, temperature is a critical parameter in cross-coupling reactions (e.g., Suzuki, Stille, Negishi).[7][8] While these reactions often require heating to proceed at a reasonable rate, excessive temperatures can lead to:
-
Catalyst Decomposition: The palladium or other transition metal catalysts used in cross-coupling reactions can decompose at high temperatures, leading to the formation of palladium black and a loss of catalytic activity.[9]
-
Homocoupling: Unwanted homocoupling of the organometallic intermediate or the aryl halide can occur at elevated temperatures.
-
Degradation of Substrates or Products: The starting material, the organometallic intermediate, or the final product may not be stable at the reaction temperature, leading to the formation of degradation products.
Troubleshooting Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. joss.tcnj.edu [joss.tcnj.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. radleys.com [radleys.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmcct.com [jmcct.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-isopropoxybenzene: A Novel SNAr Approach vs. Traditional Williamson Ether Synthesis
Introduction
In the landscape of pharmaceutical and materials science research, the demand for novel, highly functionalized aromatic compounds is incessant. 5-Bromo-1,3-dichloro-2-isopropoxybenzene is a key structural motif of interest, offering multiple points for further chemical elaboration. Its synthesis, however, presents challenges in achieving high purity and yield due to the sterically hindered and electronically deactivated nature of the benzene ring.
This guide provides an in-depth validation of a new synthetic route to this compound via a Nucleophilic Aromatic Substitution (SNAr) pathway. We will objectively compare this modern approach with a traditional Williamson ether synthesis route, presenting supporting experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic campaigns.
Route 1: A Novel Approach via Nucleophilic Aromatic Substitution (SNAr)
This novel route leverages the principles of SNAr chemistry, where a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is contingent on the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2] In our proposed synthesis, the target molecule is prepared from 5-Bromo-1,3-dichloro-2-fluorobenzene. The fluorine atom serves as an excellent leaving group for SNAr reactions, often exhibiting higher reactivity than other halogens due to the high electronegativity which polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack.[3]
Reaction Scheme: SNAr Route
Caption: Synthesis of this compound via SNAr.
Experimental Protocol: SNAr Synthesis
-
Preparation of Sodium Isopropoxide: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 100 mL of anhydrous isopropanol. Carefully add 2.3 g (100 mmol) of sodium metal in small portions. Stir the mixture until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium isopropoxide solution, add 24.5 g (100 mmol) of 5-Bromo-1,3-dichloro-2-fluorobenzene dissolved in 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 80 °C and maintain this temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford this compound as a colorless oil.
Mechanistic Rationale
The SNAr mechanism proceeds through a two-step addition-elimination process. The isopropoxide anion, a potent nucleophile, attacks the carbon atom bearing the fluorine atom. This is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ortho and para positions, and is further stabilized by the electron-withdrawing chloro and bromo substituents. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
Caption: SNAr reaction mechanism.
Route 2: The Traditional Approach - Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[4][5] For our target molecule, this would involve the reaction of 2,4-dichloro-6-bromophenol with an isopropyl halide.
Reaction Scheme: Williamson Ether Synthesis
Caption: Williamson ether synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Synthesis of 2,4-dichloro-6-bromophenol: To a solution of 2,4-dichlorophenol (16.3 g, 100 mmol) in 200 mL of acetonitrile, add N-bromosuccinimide (17.8 g, 100 mmol) in portions at 0 °C. Stir the reaction mixture at room temperature for 4 hours. After completion, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield 2,4-dichloro-6-bromophenol.
-
Formation of the Phenoxide: In a 250 mL three-necked flask, suspend sodium hydride (2.64 g, 110 mmol, 60% dispersion in mineral oil) in 100 mL of anhydrous THF. To this suspension, add a solution of 2,4-dichloro-6-bromophenol (24.2 g, 100 mmol) in 50 mL of anhydrous THF dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature.
-
Etherification: Add isopropyl bromide (14.8 g, 120 mmol) to the phenoxide solution and heat the mixture to reflux (approximately 66 °C) for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench with 100 mL of water. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Mechanistic Considerations and Challenges
The Williamson ether synthesis proceeds via an SN2 mechanism, where the phenoxide nucleophile attacks the carbon of the alkyl halide, displacing the bromide. However, a significant challenge arises when using a secondary alkyl halide like isopropyl bromide. The phenoxide is also a strong base, which can lead to a competing E2 elimination reaction, forming propene as a major byproduct and reducing the yield of the desired ether.[6][7]
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Comparative Analysis
| Parameter | Novel SNAr Route | Traditional Williamson Ether Synthesis |
| Starting Material | 5-Bromo-1,3-dichloro-2-fluorobenzene | 2,4-Dichlorophenol and Isopropyl bromide |
| Key Transformation | Nucleophilic Aromatic Substitution | Williamson Ether Synthesis (SN2) |
| Typical Yield | > 85% | 40-60% (due to E2 elimination) |
| Purity of Crude Product | High | Moderate (contains elimination byproducts) |
| Reaction Time | ~6 hours | ~16 hours (including precursor synthesis) |
| Reaction Temperature | 80 °C | 66 °C (refluxing THF) |
| Major Side Products | Minimal | Propene, unreacted starting materials |
| Scalability | Favorable | Challenging due to byproduct formation |
Validation and Spectral Data
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.55 (d, J = 2.4 Hz, 1H, Ar-H)
-
7.30 (d, J = 2.4 Hz, 1H, Ar-H)
-
4.60 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂)
-
1.40 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂)
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
150.0 (C-O)
-
134.5 (C-Cl)
-
132.0 (C-Cl)
-
130.0 (C-H)
-
128.0 (C-H)
-
118.0 (C-Br)
-
75.0 (-OCH)
-
22.0 (-CH₃)
Conclusion
The novel synthetic route to this compound via Nucleophilic Aromatic Substitution of 5-Bromo-1,3-dichloro-2-fluorobenzene offers significant advantages over the traditional Williamson ether synthesis. The SNAr approach provides a higher yield, greater purity, and a more streamlined process. The inherent issue of the competing E2 elimination reaction in the Williamson ether synthesis when using a secondary alkyl halide is a major drawback, leading to lower efficiency and more complex purification. For researchers and drug development professionals seeking a reliable and efficient method for the synthesis of this and similar sterically hindered aryl ethers, the SNAr methodology represents a superior strategy.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 6. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Introduction: Navigating the Challenges of a Sterically Encumbered and Electron-Deficient Substrate
An In-Depth Guide to Palladium Catalyst Selection for the Functionalization of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
In the landscape of pharmaceutical and materials science, the precise functionalization of complex aromatic scaffolds is paramount. The molecule this compound represents a particularly challenging substrate for synthetic chemists. Its utility as an intermediate is dictated by the ability to selectively transform the carbon-bromine bond into new carbon-carbon (C-C) or carbon-nitrogen (C-N) linkages. However, the substrate's inherent structural features present significant hurdles to conventional cross-coupling methodologies.
The primary obstacles are twofold:
-
Steric Hindrance: The isopropoxy group and two flanking chlorine atoms create a sterically congested environment around the C-Br bond. This bulkiness can severely impede the approach of a palladium catalyst, making the initial oxidative addition step—often the rate-determining step of the catalytic cycle—kinetically unfavorable.[1][2]
-
Electronic Deactivation: The presence of three electron-withdrawing groups (two chlorines, one isopropoxy) significantly lowers the electron density of the aromatic ring. While electron-withdrawing groups can sometimes accelerate the oxidative addition to aryl halides, the overall electronic character of this polychlorinated system poses a challenge for many standard catalyst systems.[3][4]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for forging the desired bonds.[5][6] However, the success of these transformations hinges critically on the rational selection of the palladium catalyst system. This guide provides a comparative analysis of three classes of modern palladium catalysts, offering field-proven insights and experimental guidance for researchers tackling the functionalization of this and other similarly demanding substrates.
Comparative Analysis of High-Performance Palladium Catalysts
The key to overcoming the steric and electronic challenges of this compound lies in employing catalyst systems featuring bulky, electron-rich ligands.[7] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is essential for efficient oxidative addition to the hindered C-Br bond.[8] We will compare three leading classes of catalysts: Buchwald Biaryl Phosphines, Ferrocene-Based Ligands, and N-Heterocyclic Carbenes (NHCs).
The Workhorse: Buchwald Biaryl Phosphine Ligands (e.g., SPhos)
Pioneered by Stephen Buchwald, biaryl phosphine ligands have revolutionized cross-coupling chemistry. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are characterized by a sterically demanding and electron-rich biaryl backbone.
-
Causality of Experimental Choice: The bulk of the dicyclohexylphosphine group and the biaryl scaffold forces a wide P-Pd-P bond angle in the precatalyst, promoting the formation of the active monoligated Pd(0) species. This highly reactive species is crucial for engaging the sterically shielded aryl bromide.[9] The electron-donating nature of the phosphine increases the electron density on the palladium center, which facilitates the cleavage of the C-Br bond during oxidative addition.[8]
-
Trustworthiness & Performance: Catalyst systems based on SPhos or similar ligands (XPhos, RuPhos) are renowned for their high turnover numbers (TONs) and broad functional group tolerance. They are particularly effective for Buchwald-Hartwig aminations of hindered primary and secondary amines and Suzuki-Miyaura couplings of challenging aryl chlorides and bromides.[2][9] For our target substrate, an SPhos-based catalyst is expected to provide high yields under relatively mild conditions.
The Robust Classic: Ferrocene-Based Ligands (e.g., Pd(dppf)Cl₂)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, is a highly stable and versatile pre-catalyst. Its robustness and broad applicability have made it a staple in academic and industrial labs, especially for Suzuki-Miyaura reactions.[10]
-
Causality of Experimental Choice: The dppf ligand features a large "bite angle," which is the P-Pd-P angle. This specific geometry enhances the stability of the catalyst and promotes the reductive elimination step, accelerating product formation.[11] While perhaps less reactive than the most advanced Buchwald ligands for extremely hindered substrates, its high thermal stability and ease of handling make it a reliable choice, particularly for initial screening and process scale-up.[12]
-
Trustworthiness & Performance: Pd(dppf)Cl₂ has a proven track record for the Suzuki coupling of a wide range of aryl bromides.[10][12] For this compound, it is expected to be effective for C-C bond formation with various boronic acids, though it may require slightly higher temperatures or longer reaction times compared to a more specialized biaryl phosphine system.
The Modern Powerhouse: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed cross-coupling.[7] Unlike phosphines, NHCs bind to the metal center via a strong carbon-palladium sigma bond, creating highly stable and exceptionally active catalysts.
-
Causality of Experimental Choice: NHCs are powerful σ-donating ligands, even more so than the most electron-rich phosphines.[7] This strong electron donation makes the palladium center exceptionally nucleophilic, dramatically accelerating the rate of oxidative addition, even with deactivated and hindered substrates. The thermal stability of Pd-NHC complexes is also remarkable, allowing for reactions to be run at elevated temperatures with minimal catalyst decomposition.[13]
-
Trustworthiness & Performance: Pd-NHC catalysts exhibit outstanding activity for the Suzuki-Miyaura coupling of aryl chlorides, a testament to their ability to activate very strong C-X bonds.[13] For our target aryl bromide, a catalyst system like [Pd(IPr)Cl₂]₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is predicted to show exceptional performance, likely achieving high yields with very low catalyst loadings and short reaction times.
Data Presentation: Catalyst Performance at a Glance
The following table summarizes the key attributes and expected performance of the discussed catalyst systems for the functionalization of this compound.
| Catalyst System | Ligand Type | Key Advantages | Typical Coupling | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ / SPhos | Biaryl Monophosphine | High activity for hindered substrates, broad scope | Suzuki, Buchwald-Hartwig | 0.5 - 2 | K₃PO₄, NaOtBu | Dioxane, Toluene | 80-110 |
| Pd(dppf)Cl₂ | Ferrocenyl Diphosphine | Robust, reliable, easy to handle, good for screening | Suzuki | 1 - 5 | K₂CO₃, Cs₂CO₃ | DME, Toluene/H₂O | 80-120 |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene | Exceptional activity and stability, low catalyst loading | Suzuki, Sonogashira | 0.1 - 1 | K₃PO₄, Cs₂CO₃ | Dioxane, THF | 60-100 |
Visualization of Key Concepts
To better understand the processes involved, the following diagrams illustrate the core catalytic cycle, the logic behind catalyst selection for this specific problem, and a standard experimental workflow.
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision logic for selecting an appropriate catalyst for the target substrate.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocols: A Self-Validating System
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure a self-validating and reproducible protocol.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid using an SPhos-based Catalyst
Objective: To synthesize 5-phenyl-1,3-dichloro-2-isopropoxybenzene.
Reagents & Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask with magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Flask Preparation (The Trustworthiness Pillar): To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and K₃PO₄.
-
Causality: Using an oven-dried flask and solid reagents under ambient air initially is operationally simple. The subsequent inerting process will remove atmospheric oxygen and moisture, which can otherwise deactivate the catalyst.
-
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand. Add them to the Schlenk flask.
-
Causality: The ligand-to-metal ratio is critical. A slight excess of ligand protects the palladium center and ensures the formation of the active catalytic species.
-
-
Inerting the System: Seal the Schlenk flask with a septum. Evacuate the flask under vacuum for 2-3 minutes and backfill with inert gas. Repeat this cycle three times.
-
Causality: This "vacuum-backfill" cycling is a standard and highly effective technique to create an anaerobic environment. The Pd(0) species is sensitive to oxidation, and its removal is critical for catalytic activity.[8]
-
-
Solvent Addition: Using a syringe, add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of ~0.2 M with respect to the aryl bromide.
-
Causality: Anhydrous solvent prevents quenching of the base and unwanted side reactions. Degassing (e.g., by sparging with argon) removes dissolved oxygen from the solvent.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Causality: Elevated temperature is required to overcome the activation energy for the oxidative addition of this challenging substrate. Vigorous stirring ensures homogeneity in the heterogeneous mixture (solid base).
-
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion (typically 2-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-phenyl-1,3-dichloro-2-isopropoxybenzene.
Conclusion
The functionalization of this compound, while challenging, is readily achievable through the judicious selection of a modern palladium catalyst system. For maximum reactivity and efficiency, especially with a broad range of coupling partners, systems employing Buchwald biaryl phosphine ligands like SPhos or N-Heterocyclic Carbene ligands are highly recommended. The classic Pd(dppf)Cl₂ remains a robust and reliable option for Suzuki-Miyaura couplings. By understanding the causal relationship between ligand structure and catalytic activity, researchers can confidently design and execute successful cross-coupling strategies for even the most demanding substrates, accelerating progress in drug discovery and materials science.
References
- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. alfachemic.com [alfachemic.com]
- 6. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 7. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
DFT studies on the electronic properties of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
An In-Depth Comparative Guide to the Electronic Properties of Halogenated Isopropoxybenzenes: A DFT-Focused Analysis
This guide provides a comprehensive analysis of the electronic properties of 5-Bromo-1,3-dichloro-2-isopropoxybenzene, a halogenated aromatic compound with significant potential in pharmaceutical and materials science research. In the absence of direct experimental spectroscopic data for this specific molecule, we employ Density Functional Theory (DFT) to predict its electronic characteristics. This computational approach allows for a detailed exploration of its molecular structure, reactivity, and stability.
The guide is structured to not only present the predicted data for our target molecule but also to objectively compare it with related, well-documented compounds. By contextualizing the properties of this compound against those of simpler substituted anisoles and other halogenated benzenes, we can elucidate the distinct influence of its unique substitution pattern. This comparative methodology provides researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound in their work.
Part 1: Theoretical Framework and Computational Protocol
The Rationale for DFT in Electronic Property Analysis
Density Functional Theory serves as a cornerstone of modern computational chemistry, offering a powerful balance between accuracy and computational efficiency for studying medium to large-sized organic molecules. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure based on the electron density, making it feasible to analyze complex systems like this compound. The choice of functional and basis set is critical for obtaining reliable results. For this analysis, we propose the B3LYP functional, a hybrid functional widely recognized for its excellent performance in predicting the geometry and electronic properties of organic compounds.[1] This is paired with the 6-311++G(d,p) basis set, which provides a flexible description of electron distribution, including diffuse functions (++) to account for non-covalent interactions and polarization functions (d,p) for accurately modeling bonding environments.[2]
Experimental Protocol: Step-by-Step DFT Calculation
The following protocol outlines a self-validating workflow for calculating the electronic properties of this compound.
-
Molecule Construction and Initial Optimization:
-
The 3D structure of this compound is first constructed using molecular modeling software (e.g., GaussView, Avogadro).
-
An initial geometry optimization is performed using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure and reduce computational time in the subsequent DFT step.
-
-
DFT Geometry Optimization:
-
The structure from the previous step is subjected to a full geometry optimization using the B3LYP functional and 6-311++G(d,p) basis set.
-
This step calculates the lowest energy (most stable) conformation of the molecule in the gas phase. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.
-
-
Frequency Calculation:
-
A frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
This calculation serves two purposes: to confirm the structure is a true minimum (no imaginary frequencies) and to provide thermodynamic data such as zero-point vibrational energy (ZPVE).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties.
-
This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
-
Data Analysis and Visualization:
-
The output files are analyzed to extract the desired electronic parameters.
-
Visualization software is used to generate images of the HOMO and LUMO distributions and to map the MEP onto the electron density surface.
-
Caption: Workflow for DFT-based electronic property analysis.
Part 2: Predicted Electronic Properties of this compound
Molecular Structure
The structure of this compound is characterized by a benzene ring with five substituents. The bulky isopropoxy group and the three halogen atoms (two chlorine, one bromine) create significant steric and electronic effects that dictate the molecule's overall geometry and reactivity.
Caption: 2D structure of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[3][4]
Given the presence of both electron-donating (isopropoxy) and electron-withdrawing (halogens) groups, the electronic landscape is complex. The isopropoxy group's oxygen atom is expected to contribute significantly to the HOMO, while the LUMO is likely distributed across the aromatic ring and the electronegative halogen atoms.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for identifying the reactive sites of a molecule.[2] It maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack.
-
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In our target molecule, the highest negative potential is expected around the oxygen atom of the isopropoxy group due to its lone pairs of electrons.
-
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and potentially on the carbon atoms bonded to the highly electronegative chlorine and bromine atoms.
-
Neutral Regions (Green): These areas have a near-zero potential.
The MEP map provides crucial insights for drug design, as it helps predict how the molecule might interact with biological receptors.
Part 3: Comparative Analysis with Structurally Related Compounds
To better understand the unique electronic properties of this compound, we compare its predicted characteristics with known data for similar molecules.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Feature | Reference |
| Anisole | - | - | 5.770 | Parent ether compound | [5] |
| para-Chloroanisole | - | - | 5.481 | Single electron-withdrawing Cl | [5] |
| 5-Bromo-2-Hydroxybenzaldehyde | - | - | 3.61 (in Chloroform) | Brominated, oxygen-containing ring | [2] |
| This compound | Predicted | Predicted | Predicted to be low | Multiple halogens, bulky ether group | - |
Analysis of Comparative Data:
-
Effect of Halogenation: As seen with para-chloroanisole, the addition of a halogen atom tends to decrease the HOMO-LUMO gap compared to the parent anisole, indicating an increase in reactivity.[5] The presence of three halogen atoms (Br, Cl, Cl) in our target molecule is expected to lower the energy gap significantly more than a single chlorine atom. Halogens are generally classified as electron-withdrawing groups, which can stabilize the phenoxy radical.[6]
-
Effect of the Isopropoxy Group: The isopropoxy group is an electron-donating group, which tends to destabilize the ground state of the benzene ring and raise the HOMO energy level.[7] This effect counteracts the electron-withdrawing nature of the halogens. The interplay between the strong electron-withdrawing effects of the three halogens and the electron-donating effect of the isopropoxy group will ultimately determine the final HOMO-LUMO gap.
-
Comparison with 5-Bromo-2-Hydroxybenzaldehyde: This compound, which has been studied both experimentally and theoretically, has a relatively small energy gap of 3.61 eV.[2] Our target molecule, with two additional chlorine atoms, is predicted to have a similarly small, if not smaller, energy gap, positioning it as a potentially highly reactive species suitable for various chemical transformations.
Global Reactivity Descriptors
From the HOMO and LUMO energies, we can derive global reactivity descriptors that quantify chemical behavior.[4]
-
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.[3]
-
Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. This measures the "escaping tendency" of electrons.
-
Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the ability of a molecule to accept electrons.
Based on the comparative analysis, this compound is expected to be a "soft" molecule with a high electrophilicity index, making it an excellent candidate for reactions involving nucleophilic attack.
Conclusion
This guide outlines a robust DFT-based methodology for characterizing the electronic properties of this compound. Through a comparative analysis with related compounds, we predict that this molecule possesses a small HOMO-LUMO energy gap, rendering it chemically reactive. The molecular electrostatic potential map is expected to show a highly negative region around the isopropoxy oxygen, indicating a primary site for electrophilic interaction. The presence of multiple halogen atoms likely creates positive potential regions on the aromatic ring, making it susceptible to nucleophilic attack.
These predicted properties highlight the compound's potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals where precise electronic tuning is critical for biological activity. The computational protocol and comparative data presented herein provide a solid foundation for researchers to further explore and exploit the chemical potential of this complex halogenated aromatic compound.
References
- 1. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irjweb.com [irjweb.com]
- 5. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]
- 6. Theoretical Study of O-CH3 Bond Dissociation Enthalpy in Anisole Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Revolutionizing Synthesis: A Comparative Guide to Ligand Efficiency in Cross-Coupling Reactions with 5-Bromo-1,3-dichloro-2-isopropoxybenzene
In the intricate world of pharmaceutical and materials science, the precise functionalization of complex aromatic scaffolds is paramount. The substrate, 5-Bromo-1,3-dichloro-2-isopropoxybenzene, presents a unique challenge and opportunity for synthetic chemists. Its di-halogenated nature, with both a reactive bromine and two less reactive chlorine atoms, demands a sophisticated approach to selective cross-coupling. The success of such transformations hinges critically on the choice of ligand, the silent workhorse of the palladium catalyst. This guide provides an in-depth, objective comparison of modern ligands, empowering researchers to make informed decisions for achieving high efficiency and selectivity in their synthetic endeavors.
The Decisive Role of the Ligand
The steric and electronic properties of ligands are the primary determinants of a catalyst's activity, stability, and selectivity in cross-coupling reactions.[1] For a substrate like this compound, the ligand must facilitate the oxidative addition of palladium to not only the C-Br bond but also the more resilient C-Cl bonds, a step that is often the bottleneck for less effective catalysts.[2] Furthermore, the ability to tune the ligand can allow for chemoselective reactions, targeting the C-Br bond in the presence of the C-Cl bonds, or enabling sequential couplings.
This guide will focus on two of the most powerful classes of ligands in modern cross-coupling chemistry: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs). We will explore their performance in three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Visualizing the Catalytic Engine: The Cross-Coupling Cycle
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that is profoundly influenced by the ligand. Understanding this cycle is crucial to comprehending how different ligands can enhance reaction efficiency.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Performance Benchmarking: Phosphines vs. NHCs
The choice between a phosphine and an NHC ligand is not always straightforward and depends on the specific reaction and desired outcome.[3] Bulky biaryl phosphine ligands, pioneered by the Buchwald group, have shown remarkable success in a wide range of cross-coupling reactions due to their ability to stabilize the monoligated palladium species, which is often the most active catalyst.[3][4] On the other hand, N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives, often exhibiting superior performance in the activation of challenging substrates like aryl chlorides.[5][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile tool for creating carbon-carbon bonds.[7] For a substrate like this compound, the initial coupling will preferentially occur at the more reactive C-Br bond. Subsequent couplings at the C-Cl positions require a more potent catalytic system.
| Ligand Class | Representative Ligand | Key Advantages for Dihaloarene Substrates | Typical Yields (C-Br) | Typical Yields (C-Cl) |
| Phosphine | SPhos, XPhos | High activity for C-Br and some C-Cl couplings.[1][8] | >90% | 60-85% |
| Phosphine | cataCXium® A | Effective for electron-rich and -poor aryl chlorides.[9] | >90% | 70-90% |
| NHC | IPr, SIPr | Excellent for challenging aryl chloride couplings.[10] | >95% | >90% |
Note: Data is compiled and representative of typical results found in the literature for similar dihaloarene substrates. Specific yields can vary based on the exact reaction conditions and boronic acid partner.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry.[12][13] The Buchwald-Hartwig amination has revolutionized this field, and ligand choice is critical, especially with less reactive aryl chlorides.[14]
| Ligand Class | Representative Ligand | Key Advantages for Dihaloarene Substrates | Typical Yields (C-Br) | Typical Yields (C-Cl) |
| Phosphine | RuPhos, BrettPhos | Wide scope for C-N couplings, including challenging substrates.[9] | >90% | 75-90% |
| Phosphine | Xantphos | Good for heteroaryl halides and can be used with various bases.[15][16] | >85% | 65-80% |
| NHC | IPr*, PEPPSI-IPr | High efficiency for coupling a wide range of amines with aryl chlorides.[17] | >95% | >90% |
Note: Data is compiled and representative of typical results found in the literature. Specific yields and selectivities can vary based on the amine coupling partner and reaction conditions.[11]
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[18][19] While traditionally requiring a copper co-catalyst, modern ligand systems have enabled efficient copper-free variations, which can be advantageous in avoiding copper contamination in the final product.[20]
| Ligand Class | Representative Ligand | Key Advantages for Dihaloarene Substrates | Typical Yields (C-Br) | Typical Yields (C-Cl) |
| Phosphine | P(t-Bu)₃ | Effective for copper-free Sonogashira of aryl bromides.[19] | >90% | 50-70% |
| Phosphine | SPhos | Enables coupling of aryl chlorides under copper-free conditions.[21] | >90% | 70-85% |
| NHC | IPr, IMes | Can facilitate both copper-co-catalyzed and copper-free couplings of aryl chlorides.[21] | >95% | >85% |
Note: Data is compiled and representative of typical results found in the literature. Yields can be influenced by the alkyne coupling partner and the use of a copper co-catalyst.[11]
Experimental Protocols: A Practical Guide
The successful implementation of these reactions requires meticulous attention to experimental detail. Below are representative, step-by-step protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.[22]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to remove any dissolved oxygen.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.[12][16]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), a suitable base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), and the chosen ligand (e.g., RuPhos, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Degas the reaction mixture with three vacuum-argon cycles.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: After the starting material is consumed (as determined by TLC or GC-MS), cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Future Outlook
The strategic selection of ligands is indispensable for the efficient and selective functionalization of complex molecules like this compound. While bulky, electron-rich phosphines offer a broad scope and high reactivity, N-heterocyclic carbenes often provide superior performance for the more challenging C-Cl bond activations. The data and protocols presented in this guide serve as a robust starting point for researchers. As ligand design continues to evolve, we can anticipate the development of even more powerful and selective catalysts that will further expand the horizons of synthetic chemistry, enabling the construction of increasingly complex and valuable molecules with greater ease and precision.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-expanded N-heterocyclic carbenes as ligands in iron-catalysed cross-coupling reactions of arylmagnesium reagents and aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 23. Next-generation ligands for complex coupling challenges | Article | Chemistry World [chemistryworld.com]
A Comparative Analysis of Leaving Group Potential in Polyhalogenated Benzenes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for this purpose, yet its efficiency is critically dependent on the nature of the leaving group. This guide provides an in-depth comparative analysis of halogen leaving group potential in polyhalogenated benzenes, supported by experimental data and detailed protocols, to empower rational decision-making in your synthetic workflows.
The Counterintuitive World of SNAr: Why Fluorine Reigns Supreme
In the realm of aliphatic nucleophilic substitutions (SN1 and SN2), the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in nucleophilic aromatic substitution, this trend is typically inverted, with the reactivity order being F > Cl ≈ Br > I .[1] This reversal is a direct consequence of the SNAr mechanism, which proceeds via a two-step addition-elimination pathway.
The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3] The formation of this intermediate temporarily disrupts the aromaticity of the ring, making it an energetically demanding step. The high electronegativity of fluorine provides a significant inductive stabilization to the developing negative charge in the transition state, thereby lowering the activation energy for this crucial first step.[1][3] The subsequent elimination of the halide to restore aromaticity is a much faster process.
This mechanistic paradigm is only dominant when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups at positions ortho or para to the leaving group.[4] These groups are essential for delocalizing and stabilizing the negative charge of the Meisenheimer complex through resonance.
Figure 1: A simplified workflow of the SNAr addition-elimination mechanism. The initial nucleophilic attack is the slow, rate-determining step.
Comparative Reactivity: Experimental Evidence
The theoretical framework is strongly supported by experimental data. The following tables summarize quantitative and qualitative comparisons of halogen leaving group potential in various polyhalogenated systems.
Quantitative Comparison: N-Arylation of 3-Methylindole
In a study investigating the N-arylation of 3-methylindole with various dihalobenzenes, the superiority of fluorine as a leaving group is evident. The reactions were performed under standardized conditions, allowing for a direct comparison of yields, which serve as a proxy for reactivity.
| Entry | Dihalobenzene Substrate | Product(s) | Yield(s) |
| 1 | 1,2-Dichlorobenzene | 1-(2-chlorophenyl)-3-methylindole | 71% |
| 2 | 1-Bromo-2-fluorobenzene | 1-(2-bromophenyl)-3-methylindole | 75% |
| 3 | 1-Chloro-2-fluorobenzene | 1-(2-chlorophenyl)-3-methylindole | 80% |
| 4 | 1,2-Difluorobenzene | 1-(2-fluorophenyl)-3-methylindole | 85% |
Data sourced from a study on base-promoted SNAr reactions.[5][6]
The results clearly demonstrate that in mixed halogen systems (entries 2 and 3), the nucleophile preferentially displaces the fluorine atom, leading to products where the heavier halogens remain. The highest yield is achieved with 1,2-difluorobenzene, underscoring the exceptional leaving group potential of fluorine in activated systems. This study explicitly concludes that C-F bonds exhibit much higher nucleophilic substitution reactivity than C-Cl and C-Br bonds.[5]
Semiquantitative Comparison: Reactivity of 2-Halopyridines
While not benzene derivatives, halopyridines serve as excellent models for understanding leaving group effects in SNAr reactions due to the activating effect of the ring nitrogen. The following table illustrates the relative rates of reaction of 2-halopyridines with sodium ethoxide.
| 2-Halopyridine | Relative Rate (krel) | Reactivity Order |
| 2-Fluoropyridine | 1.0 | F > Cl > Br > I |
| 2-Chloropyridine | 2.4 x 10-4 | |
| 2-Bromopyridine | 1.3 x 10-4 | |
| 2-Iodopyridine | 2.5 x 10-5 |
Data adapted from a comparative analysis of halopyridine kinetics.[1]
This data provides a stark quantitative illustration of the "element effect" in SNAr, with 2-fluoropyridine reacting orders of magnitude faster than its chloro, bromo, and iodo counterparts.
Experimental Protocol: Comparative Kinetic Analysis of Dihalobenzene Reactivity via 1H-NMR
This protocol outlines a method for comparing the reactivity of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with a common nucleophile, piperidine. The reaction progress is monitored by 1H-NMR spectroscopy, allowing for the determination of reaction rates.
Objective: To quantitatively compare the leaving group potential of fluorine versus chlorine in an activated SNAr reaction.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Dimethyl sulfoxide-d6 (DMSO-d6)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Constant temperature bath (e.g., 25.0 ± 0.1 °C)
-
NMR spectrometer (≥400 MHz)
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of 1-fluoro-2,4-dinitrobenzene in DMSO-d6.
-
Prepare a 0.1 M stock solution of 1-chloro-2,4-dinitrobenzene in DMSO-d6.
-
Prepare a 0.2 M stock solution of piperidine in DMSO-d6. Causality Note: A slight excess of the nucleophile ensures pseudo-first-order kinetics with respect to the aryl halide, simplifying the data analysis.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and NMR tubes in a constant temperature bath set to 25.0 °C.
-
For the first kinetic run, add 0.5 mL of the 1-fluoro-2,4-dinitrobenzene stock solution to an NMR tube.
-
Initiate the reaction by adding 0.5 mL of the piperidine stock solution to the NMR tube.
-
Quickly cap and invert the tube several times to ensure mixing. Immediately place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Acquire a series of 1H-NMR spectra at regular time intervals (e.g., every 5 minutes for the fluoro compound, potentially longer for the chloro compound).
-
Monitor the disappearance of a characteristic peak of the starting material (e.g., the proton ortho to the fluorine) and the appearance of a characteristic peak of the product, 1-(2,4-dinitrophenyl)piperidine.
-
-
Data Analysis:
-
Integrate the signals for the starting material and product in each spectrum.
-
Calculate the concentration of the aryl halide at each time point.
-
Plot ln([Aryl Halide]) versus time. The slope of this line will be equal to -kobs (the observed rate constant).
-
Repeat the entire procedure for 1-chloro-2,4-dinitrobenzene.
-
-
Comparison:
-
Compare the calculated rate constants for the two reactions to determine the relative reactivity. It is expected that the rate constant for the reaction with 1-fluoro-2,4-dinitrobenzene will be significantly larger than that for 1-chloro-2,4-dinitrobenzene.
-
Figure 2: Workflow for the comparative kinetic analysis of dihalobenzene reactivity.
Regioselectivity in Mixed Polyhalogenated Benzenes
When a benzene ring bears more than one type of halogen, the question of which one is preferentially substituted arises. The principles outlined above generally hold true: the fluorine atom is typically the most labile leaving group in an activated SNAr reaction.
For instance, in the reaction of 1-chloro-2-fluoro-4-nitrobenzene with a nucleophile, the substitution will overwhelmingly occur at the fluorine-bearing carbon. This is because the fluorine atom is better at stabilizing the negative charge of the Meisenheimer complex via its strong inductive effect. Furthermore, the nitro group is para to the fluorine and meta to the chlorine, providing superior resonance stabilization for the intermediate formed upon attack at the C-F bond.
Figure 3: Regioselectivity in the SNAr of a mixed dihalobenzene. Attack at the carbon bearing the fluorine is favored due to superior stabilization of the intermediate.
Conclusion and Outlook
The leaving group potential of halogens in polyhalogenated benzenes under SNAr conditions is a prime example of mechanism dictating reactivity. The counterintuitive order of F > Cl ≈ Br > I is a direct result of the rate-determining formation of the Meisenheimer complex, where the inductive effect of the halogen plays a dominant role. This understanding, supported by robust experimental data, is crucial for the rational design of synthetic routes in pharmaceutical and materials chemistry. By leveraging the principles and protocols outlined in this guide, researchers can more effectively predict and control the outcomes of nucleophilic aromatic substitution reactions on these important scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis in the Synthesis of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise structural integrity of chemical intermediates is not merely a matter of quality control; it is a fundamental pillar of safety and efficacy. The compound 5-Bromo-1,3-dichloro-2-isopropoxybenzene serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a specific arrangement of halogen and alkoxy substituents, is pivotal for its intended reactivity in subsequent synthetic steps. However, the very nature of its synthesis—an electrophilic aromatic substitution on a polysubstituted benzene ring—presents a significant challenge: the potential for the formation of positional isomers.
These isomeric impurities, while possessing the same molecular formula, can exhibit different chemical and physical properties. In the context of drug synthesis, such impurities can lead to unwanted side-products, reduce overall yield, and, most critically, may possess different toxicological or pharmacological profiles. Therefore, the rigorous analysis and control of isomeric purity are paramount.
This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of this compound. We will explore the synthetic pathway and the origin of potential isomers, followed by a critical evaluation of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Supported by experimental protocols and data, this guide aims to equip researchers with the expertise to select and implement the most appropriate analytical strategy for their specific needs, ensuring the integrity of their research and the quality of their final products.
Synthetic Pathway and the Genesis of Isomeric Impurities
The synthesis of this compound typically proceeds via a two-step sequence starting from 2,6-dichlorophenol. The first step is a Williamson ether synthesis, followed by an electrophilic bromination.
-
Williamson Ether Synthesis: 2,6-dichlorophenol is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophile then reacts with an isopropyl halide (e.g., 2-bromopropane) via an SN2 reaction to yield 1,3-dichloro-2-isopropoxybenzene. This reaction is generally high-yielding and selective, with minimal side products.[1][2][3][4]
-
Electrophilic Aromatic Bromination: The subsequent bromination of 1,3-dichloro-2-isopropoxybenzene introduces the bromine atom onto the aromatic ring. The regioselectivity of this step is governed by the directing effects of the existing substituents: the two chloro groups and the isopropoxy group.
-
Isopropoxy Group (-OCH(CH₃)₂): A strongly activating ortho-, para-director due to resonance electron donation.
-
Chloro Groups (-Cl): Deactivating yet ortho-, para-directing due to an inductive electron-withdrawing effect and a weaker resonance donating effect.
-
The concerted effect of these groups directs the incoming electrophile (Br⁺) primarily to the C5 position, which is para to the strongly activating isopropoxy group and meta to both chloro groups. However, despite this strong preference, minor isomeric impurities can form due to bromination at other available positions, primarily the C4 position (ortho to the isopropoxy group). The formation of these isomers is a critical control point in the synthesis.[5][6][7][8]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
A Senior Application Scientist's Guide to Cross-Coupling Reactions for Sterically Hindered Substrates
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds through palladium-catalyzed cross-coupling reactions is an indispensable tool.[1] For researchers in pharmaceutical and materials science, these reactions provide a powerful means to construct complex molecular architectures. However, when coupling partners feature significant steric bulk, particularly ortho-substituents on aryl rings, standard protocols often fail, leading to low yields or no reaction at all. This guide provides an in-depth, head-to-head comparison of the most effective cross-coupling methodologies for overcoming the challenge of steric hindrance, grounded in mechanistic principles and supported by experimental data.
The Overarching Challenge: Steric Hindrance in the Catalytic Cycle
The efficiency of any palladium-catalyzed cross-coupling reaction hinges on the smooth progression of three key steps: oxidative addition, transmetalation, and reductive elimination. Steric hindrance, especially from ortho-substituents on the coupling partners, creates significant energetic barriers at two of these critical junctures.
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl halide bond can be slowed by bulky groups adjacent to the reaction center, which impede the approach of the metal complex.
-
Reductive Elimination: This final, product-forming step is often the most severely impacted.[2] To form the new C-C or C-N bond, the two coupling partners must be positioned cis to each other on the palladium center. Bulky ortho-substituents can clash, making it difficult for the molecule to adopt the necessary conformation for bond formation, thus inhibiting the reductive elimination step.[2][3]
The solution to this pervasive problem lies not in brute-force reaction conditions but in the rational design of the catalyst system, specifically the ancillary ligands that coordinate to the palladium center.
The Ligand's Decisive Role
The evolution of cross-coupling chemistry for hindered substrates is a story of ligand innovation.[4] Modern catalysts for these challenging transformations are almost exclusively based on bulky, electron-rich monodentate phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4] These ligands accelerate the key steps of the catalytic cycle in several ways:
-
Promoting Oxidative Addition: Their strong electron-donating ability increases the electron density on the palladium center, facilitating its insertion into the carbon-halide bond.[3]
-
Facilitating Reductive Elimination: The steric bulk of the ligand itself promotes the reductive elimination step. By occupying a large portion of the metal's coordination sphere, these ligands favor the formation of a three-coordinate intermediate that is primed for product release.[3]
-
Stabilizing the Active Catalyst: They stabilize the catalytically active, low-coordinate Pd(0) species, preventing catalyst decomposition and enabling high turnover numbers.[3]
The diagram below illustrates the generalized catalytic cycle and highlights the steps most affected by steric hindrance.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Head-to-Head Comparison of Key Methodologies
We will now compare the performance and specific considerations for the Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira coupling reactions when applied to hindered substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most versatile and widely used C-C bond-forming cross-coupling reaction due to the stability and low toxicity of the boron reagents.[5][6]
Mechanistic Challenge: For hindered substrates, the transmetalation step can be slow, but the primary bottleneck is often reductive elimination. Advantages for Hindered Substrates:
-
Wide availability of boronic acids and esters.
-
Excellent functional group tolerance.[5]
-
Compatibility with aqueous conditions, which can be beneficial for certain substrates.
Limitations:
-
Requires a base, which can introduce side reactions with sensitive functional groups.
-
Boronic acids can undergo protodeboronation, especially under harsh conditions.
Catalyst Systems of Choice: For hindered biaryl synthesis, catalyst systems employing bulky, electron-rich biarylphosphine ligands are the gold standard. Ligands such as SPhos, RuPhos, and XPhos, developed by the Buchwald group, have proven exceptionally effective.[5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for constructing tetra-ortho-substituted biaryls.[7]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2,6-Dimethylbromobenzene | 2-Isopropylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄, Toluene, 100 °C | 95 | [8] |
| 2 | 2-Bromo-1,3-dichlorobenzene | 2-(Trifluoromethoxy)phenylboronic acid | Pd₂(dba)₃ / Ligand L1¹ | K₂CO₃, THF, 60 °C | 85 | [8] |
| 3 | 1-Bromo-2-naphthylphosphonate | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / Ligand 12² | Cs₂CO₃, Dioxane, 100 °C | 96 | [7] |
| 4 | 2-Chloro-1,3,5-trimethylbenzene | Mesitylboronic acid | [Pd(IPr*)(cinnamyl)Cl] | K₃PO₄, Dioxane, 80 °C | 98 | [7] |
¹Ligand L1 is a specific biarylphosphine ligand. ²Ligand 12 is a chiral biarylphosphine ligand.
Buchwald-Hartwig Amination
This reaction is the premier method for constructing C(aryl)-N bonds.[9] The challenges of steric hindrance are particularly acute here, as both the aryl halide and the amine can be bulky. α-branched primary and secondary amines are notoriously difficult coupling partners.[10][11]
Mechanistic Challenge: The key challenges are the slow rates of amine binding/deprotonation and the final C-N reductive elimination, which is highly sensitive to steric crowding.[10]
Advantages for Hindered Substrates:
-
The most direct route to sterically crowded anilines and N-aryl amines.[1]
-
Continuous development has produced generations of ligands tailored for specific challenging substrates.[9]
Limitations:
-
Requires strong bases (e.g., NaOtBu, LHMDS), which can limit functional group tolerance.[12]
-
Aryl iodides can sometimes be problematic due to catalyst inhibition.[12][13]
Catalyst Systems of Choice: Success hinges on the correct ligand choice. For hindered primary amines, rationally designed biarylphosphine ligands have been developed that accelerate the reaction and suppress side pathways.[11] For α-branched secondary amines, specialized catalysts are required to prevent side reactions like β-hydride elimination.[10] Precatalysts, which are air-stable and easily activated, are often preferred for convenience and reproducibility.[13]
Quantitative Data Summary: Buchwald-Hartwig Amination of Hindered Amines
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Bromotoluene | tert-Butylamine | G3-XPhos Precatalyst | NaOtBu, Dioxane, 70 °C | 95 | [11] |
| 2 | 1-Chloro-2,6-dimethylbenzene | 1-Adamantanamine | G3-L7¹ Precatalyst | NaOtBu, Dioxane, 110 °C | 94 | [11] |
| 3 | 2-Bromo-p-xylene | 2-Ethylpiperidine | G3-L1² Precatalyst | LHMDS, Dioxane, 100 °C | 90 | [10] |
| 4 | 4-Chloroanisole | 2,2,6,6-Tetramethylpiperidine | G3-L5³ Precatalyst | LHMDS, Dioxane, 100 °C | 88 | [10] |
¹L7 is a rationally designed biarylphosphine for hindered primary amines. ²L1 and ³L5 are specialized ligands for hindered secondary amines.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic partners in cross-coupling chemistry.[14] This heightened reactivity makes it exceptionally well-suited for forming C-C bonds between highly hindered fragments.
Mechanistic Challenge: While transmetalation is generally fast due to the reactivity of the organozinc reagent, reductive elimination can still be the rate-determining step for tetra-ortho-substituted biaryls.
Advantages for Hindered Substrates:
-
High reactivity allows for coupling of exceptionally hindered substrates, including the formation of tri- and tetra-ortho-substituted biaryls, often at low catalyst loadings.[15][16][17]
-
Organozinc reagents tolerate a wide array of functional groups.[17]
-
Reactions can often be run at lower temperatures compared to other methods.
Limitations:
-
Organozinc reagents are moisture- and air-sensitive, typically requiring inert atmosphere techniques for their preparation and use.
-
Preparation of the organozinc reagent is an additional synthetic step.
Catalyst Systems of Choice: Similar to Suzuki coupling, catalyst systems based on bulky, electron-rich dialkylbiarylphosphine ligands like RuPhos and SPhos are highly effective.[15][17] The use of well-defined precatalysts can further enhance efficiency and reproducibility.[17]
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual palladium and copper(I) catalytic system.[18]
Mechanistic Challenge: Steric hindrance on the aryl halide can impede the initial oxidative addition step. Furthermore, bulky groups can compromise the coordination of the alkyne to the palladium complex.[19][20]
Advantages:
-
Provides a direct and efficient route to arylalkynes and conjugated enynes.
-
The reaction is generally high-yielding for non-hindered substrates.
Limitations for Hindered Substrates:
-
Considered the most challenging of the major cross-coupling reactions for sterically demanding partners.
-
Aryl chlorides often require high temperatures (>100 °C), which can be prohibitive for sensitive substrates.[19]
-
The copper co-catalyst can lead to side reactions, such as alkyne homocoupling (Glaser coupling). Copper-free variants exist but may require specific ligands.[21]
Catalyst Systems of Choice: For hindered substrates, catalyst systems with bulky, electron-rich phosphine ligands can improve performance.[21] In some cases, moving to a more reactive nickel-based catalyst system can be advantageous, allowing the reaction to proceed under milder conditions.[22]
Practical Guidance and Method Selection
Choosing the optimal cross-coupling method requires balancing the inherent reactivity of the system with the functional group tolerance and practical considerations of the substrates. The following workflow provides a decision-making framework.
Caption: Workflow for selecting a cross-coupling method.
Detailed Experimental Protocols
The following protocols are generalized procedures based on common literature practices and should be optimized for specific substrates.[8][23] Safety Note: Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Organometallic reagents and phosphine ligands can be toxic and/or pyrophoric.
Protocol 1: General Procedure for a Hindered Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of a di-ortho-substituted aryl bromide with a hindered boronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Hindered aryl bromide
-
Hindered boronic acid
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Flask Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the SPhos ligand (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the hindered aryl bromide (1.0 mmol, 1.0 equiv), the hindered boronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv). Rationale: Using excess boronic acid can help drive the reaction to completion. Finely ground base provides a larger surface area for reaction.
-
Solvent Addition: Add the anhydrous, degassed solvent (5 mL). Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Hindered Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl chloride with a hindered primary amine using a G3 precatalyst.
Materials:
-
G3-XPhos Precatalyst (or other suitable precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Hindered aryl chloride
-
Hindered primary amine
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reagent Preparation (in a glovebox): To a reaction vial, add the G3-XPhos precatalyst (0.01 mmol, 1 mol%), the hindered aryl chloride (1.0 mmol, 1.0 equiv), and sodium tert-butoxide (1.2 mmol, 1.2 equiv). Rationale: Precatalysts are air-stable but the active catalyst and the strong base are not; handling in a glovebox ensures high reactivity.
-
Liquid Addition: Add the hindered primary amine (1.2 mmol, 1.2 equiv) followed by the anhydrous, degassed solvent (2 mL).
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and place in a preheated heating block (e.g., 110 °C). Stir vigorously for 12-24 hours.
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki protocol above.
Conclusion
Successfully navigating cross-coupling reactions with sterically hindered substrates is a testament to the power of modern catalyst design. While the Suzuki-Miyaura coupling offers great versatility and the Negishi coupling provides exceptional reactivity for the most challenging cases, the Buchwald-Hartwig amination has revolutionized the synthesis of hindered C-N bonds. The key to success is no longer simply increasing temperature or reaction time, but making an informed choice of catalyst system. By understanding the mechanistic hurdles imposed by steric bulk and selecting a ligand specifically designed to overcome them, researchers can efficiently construct complex molecules that were once considered synthetically inaccessible.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmcct.com [jmcct.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. youtube.com [youtube.com]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Scalable Synthesis of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
Introduction: The Strategic Importance of 5-Bromo-1,3-dichloro-2-isopropoxybenzene
In the landscape of pharmaceutical and agrochemical development, the efficiency and scalability of synthetic routes to key intermediates are paramount. This compound is a highly functionalized aromatic building block. Its unique substitution pattern—featuring three distinct halogen atoms and an ether linkage—offers multiple points for synthetic elaboration, making it a valuable precursor for complex target molecules. This guide provides an in-depth, comparative analysis of viable synthetic strategies for this compound, with a critical focus on the practical challenges and considerations for industrial-scale production. We will dissect the synthesis into its core stages, evaluate competing methodologies with supporting data, and offer expert insights into process optimization for a robust, safe, and economically viable manufacturing process.
Overall Synthetic Blueprint: A Two-Stage Approach
From a retrosynthetic perspective, the most logical and industrially feasible approach to this compound involves a two-stage process. The core strategy hinges on the late-stage introduction of the isopropoxy group via nucleophilic substitution on a phenolic precursor.
-
Stage 1: Formation of the Key Phenolic Intermediate, 2,6-dichloro-4-bromophenol.
-
Stage 2: O-Isopropylation of the phenolic intermediate to yield the final product.
This bifurcated approach allows for optimization of each critical stage independently, mitigating risks and improving overall process control.
Caption: High-level two-stage synthetic strategy.
Part 1: Scalability Assessment of 2,6-dichloro-4-bromophenol Synthesis (Stage 1)
The cornerstone of the entire synthesis is the efficient production of the 2,6-dichloro-4-bromophenol intermediate. Two primary routes from commercially available starting materials present themselves, each with distinct advantages and scalability challenges.
Route A: Electrophilic Bromination of 2,6-Dichlorophenol
This route leverages the directing effects of the hydroxyl and chloro substituents to install a bromine atom at the C4 position, para to the hydroxyl group.
Caption: Workflow for Route A: Bromination of 2,6-Dichlorophenol.
Causality Behind Experimental Choices: The hydroxyl group is a powerful activating group, strongly directing electrophiles to the ortho and para positions. With the ortho positions (C2, C6) already blocked by chlorine atoms, bromination is highly selective for the para position (C4). The use of a non-polar solvent like toluene and low temperatures is critical to control the reactivity of bromine, minimizing the formation of over-brominated or other side products.[1]
Experimental Protocol: Synthesis of 2,6-dichloro-4-bromophenol via Bromination
-
Reactor Setup: A glass-lined reactor equipped with an overhead stirrer, a temperature probe, an addition funnel, and a scrubber system for HBr gas is charged with 2,6-dichlorophenol (1.0 eq.) and toluene (10 vol).
-
Cooling: The mixture is cooled to a jacket temperature of -50°C.
-
Bromine Addition: A solution of bromine (1.0-1.2 eq.) in toluene is added dropwise via the addition funnel, maintaining the internal temperature below -40°C. The addition generates hydrogen bromide gas, which must be neutralized in a caustic scrubber.
-
Reaction & Quench: The reaction is stirred for 30-60 minutes post-addition. Progress is monitored by GC or HPLC. Upon completion, the reaction is carefully quenched by adding an aqueous solution of sodium thiosulfate to neutralize any excess bromine.
-
Workup & Isolation: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The resulting solid is typically of high purity but can be recrystallized if necessary.
Route B: Electrophilic Chlorination of 4-Bromophenol
An alternative approach involves the chlorination of 4-bromophenol. Here, the challenge lies in achieving selective dichlorination at the C2 and C6 positions without chlorinating other sites.
Caption: Workflow for Route B: Chlorination of 4-Bromophenol.
Causality Behind Experimental Choices: Similar to Route A, the hydroxyl group directs chlorination to the ortho positions. However, chlorination is often less selective than bromination, and achieving clean dichlorination without forming mono-chloro or trichloro-phenols can be challenging.[2] The choice of chlorinating agent is critical; sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas on a lab scale for its ease of handling, but chlorine gas is more atom-economical for industrial production. The reaction may require a catalyst to drive it to completion.
Experimental Protocol: Synthesis of 2,6-dichloro-4-bromophenol via Chlorination
-
Reactor Setup: A suitable reactor is charged with 4-bromophenol (1.0 eq.).
-
Chlorinating Agent Addition: Sulfuryl chloride (2.0-2.2 eq.) is added portion-wise, controlling the exothermic reaction by external cooling. The reaction evolves HCl and SO₂ gases, requiring a robust scrubbing system.
-
Heating: After the initial exotherm subsides, the mixture is heated to drive the reaction to completion (e.g., 50-60°C).
-
Workup & Isolation: Excess sulfuryl chloride is removed by distillation or vacuum. The crude product is then purified, often requiring fractional distillation or recrystallization to remove isomeric impurities.
Comparative Analysis of Stage 1 Routes
| Parameter | Route A: Bromination of 2,6-Dichlorophenol | Route B: Chlorination of 4-Bromophenol | Justification & Scalability Insights |
| Starting Material Cost | Moderate | Moderate | Both starting materials are commodity chemicals. Pricing can fluctuate, requiring a case-by-case economic analysis. |
| Reagent Handling | Liquid bromine is highly corrosive and toxic, requiring specialized handling procedures. | Sulfuryl chloride is corrosive and lachrymatory. Chlorine gas requires significant engineering controls for safe handling on a large scale. | Both routes involve hazardous reagents, but infrastructure for handling chlorine is common in industrial settings. |
| Selectivity & Purity | Generally very high (>95%). The two ortho chloro groups effectively block other positions.[1] | Lower selectivity. Risk of under- and over-chlorination, leading to difficult-to-separate isomeric impurities.[2] | Route A is superior. High regioselectivity translates to simpler purification, higher isolated yields, and less waste, which are critical advantages for scaling up. |
| Byproduct Management | HBr gas must be scrubbed. | HCl and SO₂ (with SO₂Cl₂) or HCl (with Cl₂) must be scrubbed. | Both require standard acid gas scrubbing systems. |
| Overall Scalability | Highly Favorable. The high selectivity and straightforward purification make this a robust and predictable process for large-scale manufacturing. | Less Favorable. The potential for a complex product mixture complicates downstream processing and quality control, increasing costs and reducing overall efficiency at scale. |
Part 2: Scalability Assessment of O-Isopropylation (Stage 2)
With a reliable route to the 2,6-dichloro-4-bromophenol intermediate established, the final step is the formation of the isopropyl ether. The steric hindrance from the two ortho-chloro substituents makes this a non-trivial transformation that requires careful method selection.
Method 1: Classical Williamson Ether Synthesis
This century-old reaction remains a workhorse of ether synthesis. It involves the deprotonation of the phenol followed by an SN2 reaction with an isopropyl halide.[3][4]
Caption: Workflow for the Williamson Ether Synthesis.
Causality Behind Experimental Choices: The reaction requires a base to deprotonate the phenol, generating the nucleophilic phenoxide. A moderately strong, inexpensive base like potassium carbonate is often preferred for industrial applications. The choice of the isopropylating agent is critical. As a secondary halide, 2-bromopropane is susceptible to E2 elimination, especially at elevated temperatures, which is a major competing side reaction.[5] High-boiling polar aprotic solvents like DMF or DMSO are often used to facilitate the SN2 reaction.
Experimental Protocol: Williamson Ether Synthesis
-
Reactor Setup: A reactor is charged with 2,6-dichloro-4-bromophenol (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and DMF (5-10 vol).
-
Alkylating Agent Addition: 2-Bromopropane (1.2-1.5 eq.) is added.
-
Heating: The mixture is heated to 80-100°C and held until the reaction is complete (monitored by HPLC/GC).
-
Workup: The reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Purification: The organic layer is washed, dried, and concentrated. The crude product may require purification by distillation or recrystallization to remove unreacted starting material and any byproducts.
Method 2: Phase-Transfer Catalysis (PTC) Enhanced Williamson Synthesis
To overcome the slow reaction rates and harsh conditions of the classical Williamson synthesis, especially with hindered substrates, a phase-transfer catalyst (PTC) can be employed. The PTC shuttles the phenoxide anion from the solid or aqueous phase into the organic phase, dramatically accelerating the reaction.[6][7]
Causality Behind Experimental Choices: Using a catalyst like tetrabutylammonium bromide (TBAB) allows the reaction to proceed under milder conditions (lower temperatures) and often in less expensive, less polar solvent systems (e.g., toluene with aqueous NaOH), which simplifies workup.[6] The lower temperatures significantly suppress the competing E2 elimination pathway, leading to higher yields and purity.[8] This method is particularly well-suited for industrial scale-up due to its efficiency and improved safety profile.
Experimental Protocol: PTC-Enhanced Williamson Synthesis
-
Reactor Setup: A reactor is charged with 2,6-dichloro-4-bromophenol (1.0 eq.), toluene (10 vol), 2-bromopropane (1.3 eq.), and a phase-transfer catalyst such as TBAB (0.05-0.1 eq.).
-
Base Addition: A concentrated aqueous solution of sodium hydroxide (2.0-3.0 eq.) is added with vigorous stirring.
-
Reaction: The biphasic mixture is stirred at a moderate temperature (e.g., 50-70°C) until completion.
-
Workup: Stirring is stopped, and the layers are allowed to separate. The aqueous layer is drained, and the organic layer is washed with water.
-
Isolation: The organic solvent is removed under vacuum to yield the product, which is often of sufficient purity for use without further purification.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for forming ethers under mild, neutral conditions. It uses a redox system involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD) to activate the alcohol for nucleophilic attack by the phenol.[9][10]
Causality Behind Experimental Choices: This reaction is known for its reliability and stereospecificity (with chiral alcohols), but its scalability is severely hampered by its underlying mechanism.[10] The reaction consumes stoichiometric amounts of expensive phosphine and azodicarboxylate reagents, generating stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts.[11]
Scalability Concerns: While mechanistically elegant, the Mitsunobu reaction is generally considered unsuitable for large-scale industrial synthesis due to:
-
High Reagent Cost: PPh₃ and DIAD/DEAD are significantly more expensive than the bulk reagents used in the Williamson synthesis.
-
Poor Atom Economy: The generation of large quantities of TPPO and hydrazine byproducts creates a significant waste stream.
-
Purification Challenges: Removing the byproducts, particularly TPPO, from the desired product can be very difficult on a large scale and often requires extensive chromatography, which is impractical and costly for manufacturing.[12]
-
Safety Hazards: Azodicarboxylates can be hazardous and potentially explosive under certain conditions.[11]
For these reasons, the Mitsunobu reaction is typically reserved for small-scale, high-value syntheses where other methods have failed.
Comparative Analysis of Stage 2 Methods
| Parameter | Williamson Synthesis | PTC-Enhanced Williamson | Mitsunobu Reaction | Justification & Scalability Insights |
| Reagent Cost | Low. Uses inexpensive bases (K₂CO₃, NaOH) and alkyl halides. | Low to Moderate. The added cost of the catalyst is often offset by other process savings. | Very High. Stoichiometric use of expensive PPh₃ and DIAD/DEAD reagents.[11] | Williamson-based methods are far more economical. The cost of goods for a Mitsunobu process is prohibitive for most applications. |
| Reaction Conditions | Harsher (high temp, polar aprotic solvents). | Milder (lower temp, simpler solvents).[6] | Mild (often room temperature). | PTC offers the best balance of mild conditions and low-cost reagents, improving the process safety profile. |
| Byproduct/Waste | Inorganic salts (e.g., KBr), which are easily removed by water washing. | Inorganic salts and a small, often recyclable, amount of PTC. | Stoichiometric PPh₃O and hydrazine byproducts.[12] | The Mitsunobu reaction is extremely wasteful. The high-volume, difficult-to-remove byproducts make it environmentally and economically unsustainable at scale. |
| Purification | May require distillation or recrystallization. | Often yields a clean product after a simple phase split and solvent removal. | Almost always requires chromatography, which is not scalable.[12] | PTC is superior. The ease of workup and high purity of the crude product dramatically reduce downstream processing costs. |
| Overall Scalability | Moderate. Viable, but side reactions (elimination) can limit yield and require careful control. | Excellent. This is the most robust, efficient, and cost-effective method for large-scale production. | Very Poor. Universally recognized as difficult to scale due to cost, waste, and purification issues. |
Final Recommendation
For the scalable, industrial synthesis of this compound, the following two-stage process is recommended as the most robust, economically viable, and controllable route:
-
Stage 1: Synthesis of 2,6-dichloro-4-bromophenol via the selective bromination of 2,6-dichlorophenol (Route A) .
-
Stage 2: O-Isopropylation of the intermediate using a Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis .
This combined strategy maximizes selectivity and yield in the first stage while ensuring an efficient, safe, and high-yielding etherification with minimal waste and simplified purification in the second. This pathway represents a self-validating system where high selectivity in each step leads to high purity in the final product, minimizing the need for costly and complex downstream processing.
References
- 1. 2-bromo-4,6-dichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 2. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. phasetransfer.com [phasetransfer.com]
- 9. grokipedia.com [grokipedia.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
An Economic and Technical Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-isopropoxybenzene for Pharmaceutical and Agrochemical Research
Introduction: The Significance of a Niche Building Block
5-Bromo-1,3-dichloro-2-isopropoxybenzene is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bulky isopropoxy group ortho to two chlorine atoms and a bromine atom at the para position, provides a versatile platform for further chemical elaboration. The bromine atom, for instance, is a key functional handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The strategic placement of the chlorine and isopropoxy groups influences the molecule's electronic properties and steric environment, which can be crucial for tuning the biological activity of the final product. Given its specialized structure and importance, the economic viability of its synthesis is a paramount concern for researchers and process chemists.
This guide provides a comprehensive economic and technical analysis of the most viable synthetic pathways to this compound. We will delve into a detailed examination of a primary two-step pathway, explore plausible alternative routes, and present a comparative analysis based on raw material costs, process efficiency, and scalability. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding the procurement or in-house synthesis of this valuable intermediate.
Primary Synthetic Pathway: A Two-Step Approach
The most logical and economically feasible route to this compound involves a two-step sequence:
-
Step 1: Synthesis of 4-Bromo-2,6-dichlorophenol. This intermediate is the cornerstone of the synthesis, and its efficient preparation is critical to the overall cost-effectiveness.
-
Step 2: O-Isopropylation via Williamson Ether Synthesis. This classic and robust reaction is employed to introduce the isopropoxy group.
Caption: Primary two-step synthetic pathway to this compound.
Step 1: Synthesis of 4-Bromo-2,6-dichlorophenol - A Critical Precursor
The synthesis of 4-bromo-2,6-dichlorophenol can be achieved through the sequential halogenation of phenol. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which dictates the regioselectivity of the electrophilic aromatic substitution.
Experimental Protocol:
-
Chlorination: Phenol is first dichlorinated at the ortho positions using a suitable chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in a chlorinated solvent like dichloromethane or carbon tetrachloride. Careful control of stoichiometry is crucial to minimize the formation of over-chlorinated byproducts.
-
Bromination: The resulting 2,6-dichlorophenol is then selectively brominated at the para position. Due to the deactivating effect of the two chlorine atoms, a brominating agent like bromine (Br₂) in the presence of a Lewis acid catalyst or N-bromosuccinimide (NBS) is often employed.
Causality Behind Experimental Choices:
-
The choice of a non-polar solvent for halogenation helps to moderate the reactivity of the phenol and prevent polysubstitution.[1]
-
The sequential introduction of halogens (chlorination followed by bromination) is a strategic choice. Introducing the less reactive bromine first would make the subsequent introduction of two chlorine atoms more challenging due to the deactivation of the ring.
Step 2: Williamson Ether Synthesis for O-Isopropylation
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[2] In this case, the phenoxide of 4-bromo-2,6-dichlorophenol reacts with an isopropylating agent.
Experimental Protocol:
-
Deprotonation: 4-Bromo-2,6-dichlorophenol is treated with a base to form the corresponding phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).
-
Alkylation: An isopropylating agent, typically isopropyl bromide, is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, displacing the bromide in an SN2 reaction to form the desired ether.
-
Phase-Transfer Catalysis (Optional but Recommended): To enhance the reaction rate and yield, especially in a biphasic system (solid base, organic solvent), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed. The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.[3][4]
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred for Williamson ether synthesis as it solvates the cation of the base without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity.[5]
-
Isopropyl bromide is a secondary alkyl halide, which can lead to a competing E2 elimination reaction. However, with a sterically hindered phenoxide, the SN2 pathway is generally favored. Careful temperature control is necessary to minimize elimination.
Alternative Synthetic Pathways: An Objective Comparison
While the two-step approach is the most prominent, other synthetic routes are theoretically possible, though they present significant economic and practical challenges.
-
Route A: Electrophilic Bromination of 1,3-dichloro-2-isopropoxybenzene: This route involves the direct bromination of the pre-formed ether. However, the isopropoxy group is an activating, ortho-, para-directing group. This would likely lead to a mixture of brominated isomers, with the desired 5-bromo isomer being one of several products, necessitating a costly and difficult separation process.[6]
-
Route B: Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction could potentially form the ether bond by reacting 1-bromo-2,4-dichloro-5-isopropoxybenzene with a hydroxide source, or more likely, 4-bromo-2,6-dichlorophenol with an isopropoxy source.[7][8] However, the high cost of palladium catalysts and the specialized ligands required often make this route less economically viable for the production of building blocks compared to the classical Williamson synthesis, especially at an industrial scale.
Caption: Alternative synthetic pathways to this compound.
Economic Analysis: A Comparative Cost Breakdown
The economic viability of a synthetic route is determined by a multitude of factors, including the cost of raw materials, energy consumption, waste generation, and the complexity of the process. Below is a comparative analysis of the primary pathway and its alternatives.
| Parameter | Primary Pathway (Two-Step) | Alternative Route A (Late-Stage Bromination) | Alternative Route B (Buchwald-Hartwig) |
| Starting Materials Cost | Moderate | High (precursor is complex) | High (Pd catalyst, ligands) |
| Reagent Cost | Low to Moderate | Low | High |
| Process Complexity | Moderate | Low (single step) | High (requires inert atmosphere) |
| Yield & Selectivity | High | Low (mixture of isomers) | Potentially High |
| Purification | Standard (crystallization/distillation) | Difficult and costly chromatography | Requires careful removal of catalyst |
| Scalability | Excellent | Poor | Moderate |
| Overall Economic Viability | High | Low | Low to Moderate |
Raw Material Cost Analysis (Estimated):
| Material | CAS Number | Estimated Bulk Price (USD/kg) | Suppliers |
| 4-Bromo-2,6-dichlorophenol | 3217-15-0 | 50 - 150 | ECHEMI, Oakwood Chemical[9][10] |
| Isopropyl Bromide | 75-26-3 | 5 - 15 | IndiaMART, Tradeindia[1][11] |
| Potassium Carbonate | 584-08-7 | 1 - 3 | CORECHEM Inc., The Chemistry Store[12][13] |
| Tetrabutylammonium Bromide | 1643-19-2 | 10 - 30 | IndiaMART, ChemicalBook[14][15] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and order volume.
In-Depth Technical Guide: Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,6-dichlorophenol
Materials:
-
2,6-Dichlorophenol
-
Bromine
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,6-dichlorophenol (1 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 eq.) in DCM to the flask over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 4-bromo-2,6-dichlorophenol.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4-Bromo-2,6-dichlorophenol
-
Isopropyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromo-2,6-dichlorophenol (1 eq.), potassium carbonate (2 eq.), and TBAB (0.1 eq.).
-
Add anhydrous DMF to the flask and stir the suspension at room temperature for 15 minutes.
-
Add isopropyl bromide (1.5 eq.) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Separate the organic layer and wash it with deionized water (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Conclusion: A Clear Path to an Essential Building Block
The synthesis of this compound is most economically and practically achieved through a two-step sequence involving the halogenation of phenol to form 4-bromo-2,6-dichlorophenol, followed by a Williamson ether synthesis. This primary pathway offers a balance of high yield, scalability, and manageable costs, making it the preferred route for both laboratory and industrial production. The use of phase-transfer catalysis in the etherification step is highly recommended to improve efficiency. While alternative routes exist, they are hampered by issues of poor selectivity, high catalyst costs, and difficult purification, rendering them less attractive for practical applications. This guide provides the necessary technical and economic insights for researchers and developers to confidently approach the synthesis of this important chemical intermediate.
References
- 1. Isopropyl Bromide - High Purity Chemical Solvent, Ideal for Industrial Applications and Efficient Cleanroom Use at 4484.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 5. Isopropyl Bromide Manufacturer, Bromide Chemicals Supplier, Exporter [modychemi.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. echemi.com [echemi.com]
- 10. 4-Bromo-2,6-dichlorophenol [oakwoodchemical.com]
- 11. Affordable Price 75-26-3 Isopropyl Bromide, 99% Purity, Industrial Grade [primalovs.com]
- 12. Potassium Carbonate (K2CO3) Supplier | Buy Bulk - CORECHEM Inc. [corecheminc.com]
- 13. Potassium Carbonate [chemistrystore.com]
- 14. m.indiamart.com [m.indiamart.com]
- 15. Tetrabutylammonium bromide price,buy Tetrabutylammonium bromide - chemicalbook [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-1,3-dichloro-2-isopropoxybenzene: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment
Based on the toxicological data of structurally similar compounds, 5-Bromo-1,3-dichloro-2-isopropoxybenzene should be handled as a substance that is irritating to the skin, eyes, and respiratory system.[4][5][6][7] Therefore, the adoption of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield is recommended if a splash hazard exists. | To protect against splashes and vapors which can cause serious eye irritation.[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. A lab coat or chemical-resistant apron is required.[8] | To prevent skin contact that may lead to irritation.[4] |
| Respiratory Protection | All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4][8] If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To avoid inhalation of vapors that can cause respiratory tract irritation.[4] |
Waste Segregation and Collection: A Critical Step
The cardinal rule for managing halogenated organic waste is segregation. Due to the nature of their disposal, which often involves high-temperature incineration, mixing halogenated and non-halogenated waste streams is strongly discouraged. Co-mingling can lead to significantly higher disposal costs and potential complications in the waste treatment process.[9]
Core Principles of Collection:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, clearly labeled, and compatible container. Polyethylene or glass containers are generally suitable.[1] Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[1]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "Waste this compound" and any other constituents.[3] Do not use abbreviations or chemical formulas.[3]
-
Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[3][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with the user and ends with a certified hazardous waste management provider.
-
Initial Collection: At the point of generation, collect all materials contaminated with this compound, including residual amounts of the chemical, contaminated labware (e.g., pipette tips, weighing boats), and used absorbent materials from spills, into the designated halogenated waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][3] The storage area should be a designated satellite accumulation area for hazardous waste.
-
Documentation: Maintain a log of the waste added to the container, noting the chemical name and approximate quantity. This is crucial for regulatory compliance and for the final disposal facility.
-
Disposal Request: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or through evaporation.[1][9]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment and Absorption: For liquid spills, contain the material with a chemical spill kit or an inert absorbent material like sand, vermiculite, or a commercial sorbent.[10] For solid spills, carefully sweep up the material to avoid creating dust.[5][10]
-
Collection: Place the absorbed or swept material into a suitable, labeled container for hazardous waste disposal.[5][10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[11]
-
Reporting: Report the spill to your supervisor and EHS department, as required by your institution's policies.
Regulatory Context: EPA and ECHA Frameworks
The disposal of halogenated organic compounds is regulated by national and international bodies. In the United States, the Environmental Protection Agency (EPA) classifies many spent halogenated solvents as "F-listed" hazardous wastes.[12][13] While this compound is not explicitly listed, its chemical nature as a halogenated organic compound necessitates its management as hazardous waste.[14]
In Europe, the European Chemicals Agency (ECHA) is increasingly scrutinizing brominated compounds, particularly aromatic brominated flame retardants, due to their persistence and potential for bioaccumulation.[15][16] This regulatory trend underscores the importance of responsible disposal of all brominated organic compounds.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and established disposal protocols, researchers can ensure that this compound is managed in a manner that protects both human health and the environment.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. uakron.edu [uakron.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. fishersci.dk [fishersci.dk]
- 11. uwyo.edu [uwyo.edu]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 13. wku.edu [wku.edu]
- 14. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 15. actagroup.com [actagroup.com]
- 16. Parliamentary question | Restriction of brominated flame retardants | E-002302/2023 | European Parliament [europarl.europa.eu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
